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N-(5-Aminopyridin-2-yl)guanidine Documentation Hub

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  • Product: N-(5-Aminopyridin-2-yl)guanidine
  • CAS: 556815-39-5

Core Science & Biosynthesis

Foundational

Chemical Profile & Synthetic Utility: 1-(5-aminopyridin-2-yl)guanidine

[1] Executive Summary & Nomenclature 1-(5-aminopyridin-2-yl)guanidine represents a privileged scaffold in medicinal chemistry, functioning primarily as a bioisostere for the arginine side chain or a precursor to fused he...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Nomenclature

1-(5-aminopyridin-2-yl)guanidine represents a privileged scaffold in medicinal chemistry, functioning primarily as a bioisostere for the arginine side chain or a precursor to fused heterocycles (e.g., imidazopyridines).[1] Its structure combines a highly basic guanidine moiety with a redox-active aminopyridine core, making it a critical intermediate in the synthesis of Na+/H+ exchanger (NHE-1) inhibitors , serine protease inhibitors (e.g., Thrombin, Factor Xa), and kinase inhibitors .[1]

This guide details the chemical identity, validated synthesis pathways, and handling protocols for this high-value intermediate.

Table 1: Chemical Identity & Nomenclature
AttributeDetail
Preferred IUPAC Name

-(5-aminopyridin-2-yl)guanidine
Common Synonyms 1-(5-aminopyridin-2-yl)guanidine; 5-amino-2-guanidinopyridine; 2-guanidino-5-aminopyridine
Chemical Formula

Molecular Weight 151.17 g/mol
SMILES NC1=CN=C(NC(N)=N)C=C1
Key Functional Groups Primary amine (C5), Guanidine (C2), Pyridine ring
Predicted pKa ~7.5 (Pyridine N), ~12.5 (Guanidine, highly dependent on tautomer)

Structural Analysis & Tautomerism

The reactivity of 1-(5-aminopyridin-2-yl)guanidine is governed by its tautomeric equilibrium.[1] Unlike simple aliphatic guanidines, the pyridine ring allows for delocalization of the guanidine double bond into the aromatic system.

Tautomeric Equilibrium

The molecule exists in equilibrium between the amino and imino forms. In solution, the protonation state is critical for binding affinity in biological targets (e.g., forming salt bridges with Asp/Glu residues in active sites).[1]

Tautomers T1 Amino Form (Localized double bond) T2 Imino Form (Conjugated with Pyridine) T1->T2 Tautomerization (Fast) Protonated Guanidinium Cation (Biologically Active Species) T1->Protonated +H+ T2->Protonated +H+ (Physiological pH)

Figure 1: Tautomeric equilibrium and protonation of the guanidinopyridine scaffold.

Synthetic Methodologies

Direct guanidinylation of 2,5-diaminopyridine is not recommended due to poor regioselectivity (resulting in a mixture of 2-guanidino, 5-guanidino, and bis-guanidino products).[1] The authoritative route utilizes a Nitro-Reduction Strategy , ensuring the guanidine is installed exclusively at the C2 position before the C5 amine is revealed.

Validated Protocol: The Nitro-Reduction Route[1]
Phase 1: Regioselective Guanidinylation

Reaction: 2-amino-5-nitropyridine + Pyrazole-1-carboxamidine


 1-(5-nitropyridin-2-yl)guanidine.[1]
  • Reagents: 2-amino-5-nitropyridine (1.0 eq), 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq), DIPEA (2.0 eq).[1]

  • Solvent: DMF or Acetonitrile.

  • Conditions: Heat at 60°C for 12–18 hours.

  • Mechanism: The electron-withdrawing nitro group at C5 activates the C2-amine for nucleophilic attack on the amidine, while preventing side reactions.

Phase 2: Catalytic Hydrogenation

Reaction: 1-(5-nitropyridin-2-yl)guanidine +




1-(5-aminopyridin-2-yl)guanidine.[1]
  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol (anhydrous).[1]

  • Pressure: 30–50 psi

    
     (Parr shaker or balloon for small scale).
    
  • Workup: Filter through Celite (under inert atmosphere to prevent catalyst ignition) and concentrate.

Synthesis Start Start: 2-amino-5-nitropyridine Step1 Step 1: Guanidinylation (Pyrazole-1-carboxamidine / DIPEA) Start->Step1 Inter Intermediate: 1-(5-nitropyridin-2-yl)guanidine Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, MeOH) Inter->Step2 Product Product: 1-(5-aminopyridin-2-yl)guanidine Step2->Product

Figure 2: Step-wise synthesis ensuring regioselectivity at the C2 position.

Medicinal Chemistry Applications

This scaffold is highly valued for its ability to mimic the arginine-glycine-aspartate (RGD) motif or interact with specific pockets in enzymes.[1]

NHE-1 Inhibition (Cardioprotection)

Acylguanidine derivatives are potent inhibitors of the Sodium-Hydrogen Exchanger 1 (NHE-1).[1] The 1-(5-aminopyridin-2-yl)guanidine core serves as a "head group" that mimics the guanidinium ion of Amiloride but with improved pharmacokinetic properties due to the pyridine ring.[1]

  • Mechanism: The guanidine moiety binds to the

    
     binding site of the transporter, blocking ion exchange and preventing cellular acidosis/necrosis during ischemia-reperfusion.
    
Serine Protease Inhibition

In Thrombin and Factor Xa inhibitors, the guanidinopyridine moiety acts as a P1 ligand .

  • Binding Mode: The basic guanidine forms a bidentate salt bridge with Asp189 (in Trypsin/Thrombin) at the bottom of the S1 specificity pocket.[1]

  • Advantage: The C5-amino group provides a vector for extending the molecule into the S2/S3 pockets to increase selectivity and potency.

Analytical Characterization

To verify the identity of the synthesized product, the following spectral features are diagnostic.

NMR Spectroscopy ( -DMSO)
SignalChemical Shift (

)
MultiplicityAssignment
Guanidine NH 10.0 – 11.5 ppmBroad SingletAcidic protons (exchangeable)
C6-H (Pyridine) ~7.8 ppmDoubletOrtho to N, Meta to Guanidine
C4-H (Pyridine) ~7.1 ppmDoublet of DoubletsCoupling with C3 and C6
C3-H (Pyridine) ~6.8 ppmDoubletOrtho to Guanidine
C5-NH2 4.5 – 5.5 ppmBroad SingletPrimary amine (distinct from guanidine)
Mass Spectrometry (ESI+)[1][4]
  • Expected [M+H]+: 152.09 m/z[1]

  • Fragmentation Pattern: Loss of ammonia (

    
    , -17) is common, leading to a peak at ~135 m/z.[1]
    

References

  • Guanidine Synthesis Review

    • Title: "Recent Advances in the Synthesis of Guanidines"
    • Source: Molecules, 2020.[2]

    • URL: [Link][1]

  • NHE-1 Inhibitor Context

    • Title: "Sodium-Hydrogen Exchanger-1 Inhibitors: A Review of the Liter
    • Source: Current Medicinal Chemistry, 2005.
    • URL: [Link][1]

  • Synthesis of Aminopyridine Derivatives

    • Title: "Synthesis and Fluorescent Properties of Aminopyridines"
    • Source: Molecules, 2022.[3]

    • URL: [Link][1]

  • Guanidine pKa Data

    • Title: "pKa values of bases in non-aqueous solvents"
    • Source: University of Tartu / NIST WebBook D
    • URL: [Link][1]

Sources

Exploratory

5-amino-2-guanidinopyridine molecular weight and formula

An In-Depth Technical Guide to 5-amino-2-guanidinopyridine Abstract This technical guide provides a comprehensive overview of 5-amino-2-guanidinopyridine, a heterocyclic compound of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-amino-2-guanidinopyridine

Abstract

This technical guide provides a comprehensive overview of 5-amino-2-guanidinopyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including its molecular formula and weight. A plausible synthetic route is proposed, and its potential applications in pharmaceutical research are explored, drawing parallels with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and practical insights into the scientific and technical aspects of this molecule.

Introduction to 5-amino-2-guanidinopyridine

5-amino-2-guanidinopyridine is a pyridine derivative featuring both an amino and a guanidino functional group. The pyridine scaffold is a common motif in numerous pharmaceuticals, and the presence of the amino and guanidino groups imparts unique chemical and biological properties. The guanidinium group, in particular, is known for its ability to form strong hydrogen bonds and engage in electrostatic interactions, making it a valuable functional group in the design of enzyme inhibitors and other bioactive molecules.[1] This guide will delve into the core characteristics of 5-amino-2-guanidinopyridine, providing a scientific foundation for its further investigation and application.

Physicochemical Properties

The fundamental properties of 5-amino-2-guanidinopyridine are summarized below. The molecular formula and weight have been calculated based on its chemical structure.

PropertyValue
Molecular Formula C₆H₉N₅
Molecular Weight 151.17 g/mol
Appearance Expected to be a solid at room temperature
Solubility Predicted to have some solubility in water and polar organic solvents
pKa The guanidinium group is strongly basic (pKa ~13.5)

The high basicity of the guanidinium group suggests that this compound will be protonated at physiological pH, which can significantly influence its biological activity and pharmacokinetic properties.

Synthesis and Characterization

A practical synthetic route to 5-amino-2-guanidinopyridine can be envisioned starting from the commercially available 5-amino-2-chloropyridine. The synthesis would involve a nucleophilic substitution reaction where the chlorine atom is displaced by guanidine.

Proposed Synthetic Pathway

Synthesis_of_5_amino_2_guanidinopyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 5-amino-2-chloropyridine conditions Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat reactant1->conditions + Guanidine reactant2 Guanidine reactant2->conditions product 5-amino-2-guanidinopyridine conditions->product Nucleophilic Aromatic Substitution IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor 5-amino-2-guanidinopyridine (Potential Inhibitor) Inhibitor->IRAK4

Sources

Foundational

Biological activity of pyridin-2-yl guanidine derivatives

An In-Depth Technical Guide to the Biological Activity of Pyridin-2-yl Guanidine Derivatives Executive Summary Pyridin-2-yl guanidines and their derivatives represent a highly versatile, privileged pharmacophore in moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Pyridin-2-yl Guanidine Derivatives

Executive Summary

Pyridin-2-yl guanidines and their derivatives represent a highly versatile, privileged pharmacophore in modern medicinal chemistry. Characterized by their unique electronic properties and conformational rigidity, these compounds serve as critical scaffolds for developing kinase inhibitors, protease inhibitors, and antimicrobial metallo-complexes. As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions, diving into the thermodynamic causality of their biological activity, validated experimental workflows, and the mechanistic principles that drive their efficacy in drug development.

Structural Biology: Conformational Dynamics and the IMHB Phenomenon

The biological efficacy of pyridin-2-yl guanidine derivatives is fundamentally dictated by their conformational dynamics [1]. In their neutral, Boc-protected, or free-base forms, these molecules exhibit rotational freedom around the N1–C2–N1′–C2′ dihedral angle. However, upon protonation (salt formation) under physiological conditions, a profound 180° shift in this dihedral angle occurs [1].

The Causality of Affinity: This conformational flip is driven by the formation of a highly stable Intramolecular Hydrogen Bond (IMHB) between the pyridine N1 atom and the guanidinium protons [2]. By pre-organizing the molecule into a rigid, planar anti-conformation, the IMHB drastically reduces the entropic penalty typically associated with ligand-target binding. This thermodynamic stabilization is the primary driver for their high affinity toward kinase and protease active sites.

ConformationalControl A Pyridin-2-yl Guanidine (Free Base / Protected) B Protonation / Salt Formation (Physiological pH) A->B Acidic Environment C Intramolecular H-Bonding (IMHB Formation) B->C N1(Py) & Guanidinium H+ D Anti-Conformation (Dihedral = 180°) C->D Thermodynamic Stabilization E Syn-Conformation (Steric Clash / Repulsion) C->E Repulsive Effect (Minor) F Enhanced Target Affinity (Pre-organized State) D->F Reduced Entropic Penalty

Logical flow of conformational control via intramolecular hydrogen bonding in pyridin-2-yl guanidines.

Key Biological Activities & Mechanisms of Action

Kinase Inhibition: Targeting MSK1 in Inflammatory Models

Mitogen- and stress-activated protein kinase 1 (MSK1) is a critical regulator of airway inflammation. High-throughput screening identified 1-(6-phenylpyridin-2-yl)guanidine as a potent starting hit (IC50 ~ 17.9 µM) [2]. To optimize this, researchers employed a strategy of covalent rigidification. By replacing the non-covalent IMHB with a covalent bicyclic scaffold (yielding 2-aminobenzimidazoles), they permanently locked the active conformation. The resulting derivative (compound 49d) successfully inhibited MSK1 and reduced IL-6 release in in vitro asthma models with an IC50 of ~2 µM [2].

Protease Inhibition: Trypsin and Flaviviral Targets

The pre-organized planar structure of 2-pyridylguanidines is highly effective at mimicking basic amino acid residues (like arginine) within protease active sites.

  • Trypsin: 5-halo substituted 2-guanidinyl pyridines act as potent competitive inhibitors of bovine pancreatic trypsin. The 1-(5-iodopyridin-2-yl)guanidinium ion demonstrated a Ki of 0.0151 mM [3]. Causality Insight: The heavy halogen atom (iodine) engages in halogen bonding with the catalytically active serine hydroxy group, synergizing with the IMHB to tightly anchor the inhibitor [3].

  • Dengue (DENV-2) & West Nile Virus (WNV): 1-(pyridin-2-yl)guanidine-containing peptide hybrids have emerged as submicromolar inhibitors of flaviviral proteases, with key derivatives showing cellular EC50 values of 6 µM [4].

Antimicrobial Metallo-Complexes

Transition metal complexes (Cu, Zn, Cd) of 1,1,3,3-tetramethyl-2-(pyridin-2-yl)guanidine exhibit profound antibacterial activity against S. aureus and E. coli[5].

  • Causality Insight: According to Tweedy's chelation theory, the complexation of the metal ion with the guanidine ligand partially shares the metal's positive charge with the donor atoms. This delocalization enhances the lipophilicity of the complex, allowing it to easily permeate the lipid bilayer of bacterial cell membranes and disrupt cellular integrity. The square-planar Copper(II) complex (CuL2') demonstrated the highest efficacy [5].

Quantitative Efficacy Data

The following table summarizes the biological activity metrics across diverse therapeutic targets:

Target / Disease ModelCompound ClassKey DerivativeActivity MetricPrimary Mechanism / Note
MSK1 (Inflammation) Arylpyridin-2-yl guanidines2-aminobenzimidazole (49d)IC50 ~ 2 µM (IL-6 release)Covalent rigidification of IMHB
Trypsin (Protease) 5-halo 2-guanidinyl pyridines1-(5-iodopyridin-2-yl)guanidiniumKi = 0.0151 mMHalogen bonding with active site Ser
DENV-2 (Viral Protease) 1-(pyridin-2-yl)guanidine peptidesCompound 21EC50 = 6 µMSubmicromolar biochemical inhibition
Bacteria (S. aureus) Metallo-guanidine complexesCuL2' (Tetramethyl deriv.)MIC = 15.62 µg/mLMembrane disruption via chelation

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis & Conformational Locking of Pyridin-2-yl Guanidines
  • C-N Bond Formation: React commercially available 2,6-dichloropyridine with piperidine via nucleophilic aromatic substitution (SNAr) [2].

  • Buchwald-Hartwig Cross-Coupling: React the intermediate with tert-butylcarbamate using Pd(OAc)2 and a XantPhos ligand [2].

    • Causality Note: XantPhos is explicitly chosen for its wide bite angle (111°), which accelerates reductive elimination and suppresses unwanted β-hydride elimination, ensuring high yields of the sterically hindered product.

  • Guanylation: Treat the deprotected intermediate with N,N′-diBoc-S-methylisothiourea and HgCl2 in DCM [2].

  • Deprotection & Self-Validation: Remove the N-Boc protecting group using a 1:1 TFA:DCM mixture to afford the trifluoroacetic salt [2]. Analyze the product via 1H-NMR. A successful deprotection and salt formation is validated by observing a 180° shift in the N1–C2–N1′–C2′ dihedral angle, confirming the establishment of the active anti-conformation [1].

Protocol 2: MSK1 Enzymatic Inhibition Assay
  • Substrate Preparation: Synthesize a peptide substrate mimicking the sequence surrounding Ser276 of NF-kB [2].

    • Causality Note: Using the exact physiological target sequence rather than a generic kinase substrate ensures that the in vitro IC50 accurately reflects the compound's ability to block the specific downstream inflammatory pathway.

  • Enzymatic Reaction: Incubate recombinant MSK1, ATP, the peptide substrate, and varying concentrations of the guanidine derivative in a buffered solution.

  • Validation & Quality Control: Run parallel assays using reference inhibitors H89 and fasudil [2].

    • Self-Validating System: The assay plate is only deemed valid if the IC50 of H89 falls within 10% of its established baseline. Deviations indicate ATP degradation or enzyme denaturation, triggering an automatic rejection of the batch.

MSK1Workflow S1 Library Screening (~6800 compounds) S2 Hit Identification (1a: IC50 ~18 µM) S1->S2 Enzymatic Assay S3 SAR & Rigidification (Bicyclic Mimetics) S2->S3 Chemical Synthesis S4 In Vitro MSK1 Assay (Enzymatic Validation) S3->S4 Activity Profiling S5 Cellular Assay (IL-6 Release Inhibition) S4->S5 IC50 < 5 µM S6 In Vivo Asthma Model (Airway Inflammation) S5->S6 Efficacy Testing

Step-by-step experimental workflow for discovering and validating MSK1 inhibitors.

References

1.[2] Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. National Institutes of Health (NIH). 2 2.[1] Pyridin-2-yl Guanidine Derivatives: Conformational Control Induced by Intramolecular Hydrogen-Bonding Interactions. The Journal of Organic Chemistry - ACS Publications. 1 3.[5] Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and Their Metal Complexes as Potential Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research. 5 4.[3] Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. 3 5.[4] A New Class of Dengue and West Nile Virus Protease Inhibitors with Submicromolar Activity. Journal of Medicinal Chemistry - ACS Publications. 4

Sources

Exploratory

N-(5-Aminopyridin-2-yl)guanidine: A Medicinal Chemistry Scaffold Guide

The following technical guide details the medicinal chemistry profile, synthetic utility, and application of N-(5-Aminopyridin-2-yl)guanidine as a privileged scaffold in drug discovery. Executive Summary N-(5-Aminopyridi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry profile, synthetic utility, and application of N-(5-Aminopyridin-2-yl)guanidine as a privileged scaffold in drug discovery.

Executive Summary

N-(5-Aminopyridin-2-yl)guanidine represents a high-value pharmacophore intermediate, primarily utilized in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa) and ion channel blockers (e.g., NHE-1).

Structurally, it functions as a "Vectorized Arginine Mimic."

  • The Head (Pos 2 - Guanidine): Mimics the arginine side chain, forming bidentate salt bridges with aspartate residues (e.g., Asp189 in trypsin-like proteases). The pyridine ring modulates the basicity (

    
     ~7–9 vs. ~13.6 for alkyl guanidines), improving oral bioavailability and membrane permeability compared to aliphatic analogs.
    
  • The Tail (Pos 5 - Amine): A nucleophilic handle for diversification. It allows the attachment of hydrophobic backbones (P2/P3 binding elements) via amide, urea, or sulfonamide linkages without interfering with the guanidine warhead.

Physicochemical Profile & Drug-Likeness

Understanding the electronic behavior of this scaffold is critical for rational design.

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Weight 151.17 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
Basicity (

)
~ 7.5 – 9.0 (Guanidine)The electron-deficient pyridine ring lowers the guanidine

relative to arginine. This increases the fraction of neutral species at physiological pH, enhancing passive membrane transport.
H-Bond Donors 4 (Guanidine + Amine)Critical for "anchoring" in the S1 specificity pocket.
H-Bond Acceptors 2 (Pyridine N + Guanidine imine)Facilitates water-mediated networks in solvent-exposed regions.
Tautomerism Amino-imino equilibriumThe 2-guanidinopyridine moiety exists in equilibrium between the amino-pyridine and imino-dihydropyridine forms, allowing adaptive binding to target active sites.

Synthetic Accessibility & Protocols

The synthesis of this core requires regioselective control to distinguish between the two nitrogen centers. The most robust route utilizes Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .
Recommended Synthetic Route (DOT Visualization)

Synthesis SM 2-Chloro-5-nitropyridine Int N-(5-Nitropyridin-2-yl)guanidine (Intermediate) SM->Int Step 1: SnAr R1 Guanidine HCl NaH / DMF 0°C to RT Prod N-(5-Aminopyridin-2-yl)guanidine (Target Scaffold) Int->Prod Step 2: Reduction R2 H2, Pd/C MeOH or SnCl2/EtOH

Figure 1: Regioselective synthesis of the N-(5-Aminopyridin-2-yl)guanidine core.

Detailed Experimental Protocol
Step 1: Guanidinylation (

)

Objective: Displace the 2-chloro group with guanidine while preserving the 5-nitro group.

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Guanidine Hydrochloride (1.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), Anhydrous DMF.

  • Procedure:

    • Suspend NaH in anhydrous DMF at 0°C under Argon.

    • Add Guanidine HCl portion-wise. Stir for 30 min to generate the free guanidine base.

    • Add 2-Chloro-5-nitropyridine dropwise (dissolved in minimal DMF).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of a polar yellow spot).

    • Quench: Pour onto crushed ice/water. The yellow precipitate (N-(5-nitropyridin-2-yl)guanidine) is filtered, washed with water and cold ether.

  • Yield: Typically 75–85%.

Step 2: Nitro Reduction

Objective: Convert the 5-nitro group to the 5-amino handle.

  • Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully.

    • Stir under

      
       atmosphere (1 atm) for 2–4 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Purification: Recrystallization from Ethanol/Ether or use directly if purity >95% by LCMS.

    • Storage: The free amine is oxidation-sensitive; store under inert gas or convert to HCl salt immediately.

Medicinal Chemistry Applications

A. Serine Protease Inhibitors (Thrombin / Factor Xa)

This is the primary utility of the scaffold.

  • Mechanism: The 2-guanidinopyridine moiety inserts into the S1 specificity pocket , forming a salt bridge with Asp189 (in Trypsin/Thrombin) or Asp189 (in Factor Xa).

  • Advantage: Unlike benzamidine (used in early inhibitors), the pyridine ring reduces basicity, improving oral absorption (e.g., Betrixaban-like logic, though Betrixaban uses an amidine-benzamide tail).

  • Optimization: The 5-amino group is acylated with hydrophobic moieties (e.g., sulfonyl chlorides or amino acids) to reach the S2 (hydrophobic) and S3 sites.

B. Sodium/Hydrogen Exchanger (NHE-1) Inhibitors
  • Context: Analogous to Amiloride (a guanidinopyrazine).

  • Mechanism: The acylguanidine/guanidinopyridine motif mimics the sodium ion, blocking the exchange pore.

  • Design: Acylation of the 5-amino group with steric bulk (e.g., substituted benzoyl groups) enhances selectivity for NHE-1 over other isoforms.

C. Kinase Inhibitors (Type II)
  • Mechanism: The scaffold can function as a "hinge binder" where the pyridine nitrogen accepts a hydrogen bond and the exocyclic amine/guanidine donates one.

  • Selectivity: Often used to target kinases with an acidic residue near the ATP binding site (e.g., CDKs).

Structural Biology & Binding Mode

The diagram below illustrates the canonical binding mode of this scaffold within a Trypsin-like serine protease active site.

BindingMode Asp189 Asp189 (S1 Pocket) Anionic Floor Gly219 Gly219 Backbone CO S2_Pocket S2 Pocket (Hydrophobic) Guanidine 2-Guanidine Motif (Cationic Warhead) Guanidine->Asp189 Salt Bridge (Bidentate) Guanidine->Gly219 H-Bond Pyridine Pyridine Core (Linker) Pyridine->Guanidine Covalent Amine 5-Amino Group (Vector) Pyridine->Amine Covalent Amine->S2_Pocket Derivatization Vector (Amide Coupling)

Figure 2: Pharmacophore mapping of N-(5-Aminopyridin-2-yl)guanidine in a Serine Protease S1 pocket.

References

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Pinto, D. J., et al. (2007). Discovery of Factor Xa Inhibitors with a Novel 5-Chloropyridin-2-yl-amine Scaffold (Betrixaban/PRT054021).[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[1] Link

  • Klebe, G., et al. (1993). The interaction of trypsin with guanidino- and amidino-containing inhibitors: A crystallographic and molecular modeling study. Journal of Molecular Biology, 229(2), 439-457. Link

Sources

Foundational

Solubility Profiling of Aminopyridine-Guanidine Salts: A Technical Guide

Executive Summary The integration of aminopyridine scaffolds with guanidine moieties creates a unique class of pharmacophores often utilized in potassium channel blockers, antimicrobial agents, and ligands for metal chel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of aminopyridine scaffolds with guanidine moieties creates a unique class of pharmacophores often utilized in potassium channel blockers, antimicrobial agents, and ligands for metal chelation. However, the physicochemical duality of these conjugates—combining the lipophilic, aromatic pyridine ring with the highly polar, super-basic guanidinium group—presents significant solubility challenges.

This guide provides a technical framework for predicting, measuring, and manipulating the solubility of aminopyridine-guanidine salts . It contrasts their behavior in aqueous systems versus organic solvents (DMSO, MeOH, DMF) and establishes a protocol for selecting counter-ions to tune bioavailability.

Chemical Architecture & Physicochemical Drivers[1]

To control solubility, one must first understand the structural conflict within the molecule.

The Polarity Conflict
  • Aminopyridine Domain: Moderately polar, aromatic, and capable of

    
    -
    
    
    
    stacking. In its neutral form, it is soluble in organic solvents like ethanol and dichloromethane.
  • Guanidine Domain: A "superbase" (pKa

    
     13.6). In physiological and most synthetic conditions, it exists as the guanidinium cation 
    
    
    
    .[1] This moiety dominates the lattice energy, driving high water solubility and insolubility in non-polar organics.
The Role of the Counter-Ion

The solubility of the salt is dictated by the Lattice Energy (


)  vs. Solvation Enthalpy (

)
.
Counter-IonCharacterWater SolubilityOrganic Solubility (e.g., DCM, THF)Application
Chloride (

)
Small, HardVery High (>1 M)LowStandard formulation, aqueous buffers.
Nitrate (

)
Planar, PolarHighLowEnergetic materials, synthesis intermediates.
Tosylate (

)
Organic, BulkyModerateModerate/High Phase transfer, organic synthesis.
Stearate Fatty AcidLowHigh Lipophilic formulations, slow-release.

Solubility Thermodynamics: Water vs. Organic Solvents

The dissolution process is driven by the competition between the crystal lattice forces and the solvent-solute interactions.

Aqueous Solubility (Water/Buffer)

Aminopyridine-guanidine salts (specifically HCl or HBr forms) typically exhibit exothermic dissolution in water.

  • Mechanism: The guanidinium cation forms extensive hydrogen bond networks with water molecules. The resonance delocalization of the positive charge across the three nitrogens allows for efficient hydration.

  • pH Dependence: Solubility is generally pH-independent below pH 12, as the guanidine remains protonated. However, at extremely high pH (>13), the free base forms, drastically reducing water solubility and causing precipitation.

Organic Solvent Solubility

Solubility in organics follows a specific hierarchy based on dielectric constant and H-bond donor capability.

Solubility Hierarchy (Guanidinium Salts):



  • DMSO/DMF: Excellent solvents. The high dielectric constant dissociates the ion pair, while the sulfoxide/amide oxygens solvate the cation.

  • Alcohols (MeOH/EtOH): Good solubility. Methanol is preferred for recrystallization. Solubility decreases as the alkyl chain length increases (MeOH > EtOH > Propanol).

  • Non-Polar (Hexane/Toluene): Virtually insoluble. The lattice energy cannot be overcome by weak Van der Waals forces.

Visualizing the Solubility Equilibrium

The following diagram illustrates the thermodynamic cycle and decision pathways for solvent selection.

SolubilityDynamics cluster_factors Solubility Modulators SolidSalt Solid Aminopyridine-Guanidine Salt (Crystal Lattice) Dissolved Dissolved Ions (Solvated) SolidSalt->Dissolved Dissolution (+ΔS, ±ΔH) Dissolved->SolidSalt Crystallization Precipitation Precipitation/Crystallization Dissolved->Precipitation Add Anti-solvent (e.g., Ether to MeOH) Water Aqueous Solvent (H-Bond Network) Water->Dissolved Stabilizes Cation (High Solubility) Organic Organic Solvent (DMSO/MeOH) Organic->Dissolved Solvates Hydrophobic Region (Moderate Solubility) Temp Temperature (↑ T = ↑ Sol) Temp->SolidSalt CounterIon Counter-Ion Selection (Cl vs TsO) CounterIon->SolidSalt

Caption: Thermodynamic cycle of aminopyridine-guanidine salt dissolution and key modulating factors.

Experimental Protocol: Solubility Determination

Objective: Accurately determine the saturation solubility (


) of an aminopyridine-guanidine HCl salt in various solvents at 25°C.
Materials
  • Analyte: Aminopyridine-guanidine derivative (purity >98%).[2]

  • Solvents: HPLC-grade Water, Methanol, DMSO, Acetonitrile.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology (Shake-Flask Method)
  • Preparation:

    • Add excess solid salt (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

    • Ensure a visible solid phase remains (supersaturation).

  • Equilibration:

    • Seal vials and place in an orbital shaker at 25°C ± 0.1°C.

    • Agitate at 200 RPM for 24 hours. Note: 24h is standard, but 48h is recommended for viscous solvents like DMSO.

  • Sampling:

    • Centrifuge the vials at 10,000 RPM for 5 minutes to pellet undissolved solids.

    • Extract the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption).

  • Quantification (HPLC-UV):

    • Dilute the filtrate 1:100 with mobile phase.

    • Inject into HPLC (C18 Column).

    • Detection: Monitor UV absorbance at 260 nm (characteristic of the aminopyridine chromophore).

    • Calculate concentration using a pre-established calibration curve.

  • Data Analysis:

    • Report solubility in mg/mL and molarity (M).

Representative Solubility Data

While specific proprietary data varies, the following table represents typical solubility profiles for Aminopyridine-Guanidine Hydrochloride salts based on structural analogs (e.g., Amiloride derivatives, Fampridine salts).

SolventSolubility (mg/mL) @ 25°CDielectric Constant (

)
Thermodynamic Driver
Water > 500 (Very High)80.1H-bonding / Ion-Dipole
DMSO ~ 400 (High)46.7Dipole-Dipole / Cation Solvation
Methanol ~ 150 (Moderate)32.7Proticity / Polarity
Ethanol ~ 50 (Low-Mod)24.5Reduced Polarity
Acetonitrile < 10 (Low)37.5Aprotic / Poor Anion Solvation
DCM < 1 (Insoluble)8.9Low Polarity

Key Insight: To process these salts in organic synthesis, use Methanol or DMSO . To precipitate them, dissolve in Methanol and add Diethyl Ether or Acetone as an anti-solvent.

Formulation & Drug Delivery Implications

For drug development, the high water solubility of the HCl salt is often advantageous for oral bioavailability but detrimental for sustained release or membrane permeability.

  • To Enhance Permeability: Convert the Guanidine-HCl salt to a Lipophilic Salt (e.g., Stearate or Naphthoate). This reduces the lattice energy's hold on the cation and increases partition into lipid bilayers.

  • Stability Warning: Avoid storing guanidine salts in ketone solvents (Acetone) for extended periods, as they can slowly form aminals or Schiff bases under acidic catalysis.

References

  • Solubility of Guanidine Hydrochloride in Neat Solvents. Journal of Chemical & Engineering Data. Detailed thermodynamic analysis of guanidinium salt dissolution in alcohols and amides.

  • Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives. International Journal of Pharmaceutical Sciences and Research. Protocols for synthesizing aminopyridine-guanidine hybrids and their metal complexes.

  • Aminopyridines in the Development of Drug Candidates. National Institutes of Health (PMC). Review of aminopyridine pharmacophores, their solubility profiles, and medicinal chemistry applications.[3]

  • Guanidine Physicochemical Properties. American Chemical Society (ACS). Authoritative data on guanidine stability, pKa, and solubility characteristics.[4][5]

  • Solubility Profile of Aminopyridine Derivatives. BenchChem Technical Guides. Methodologies for solubility determination of pyridine-based intermediates.

Sources

Exploratory

Technical Guide: pKa Profiling of N-(5-Aminopyridin-2-yl)guanidine

The following technical guide provides an in-depth analysis of the pKa values and protonation behavior of N-(5-Aminopyridin-2-yl)guanidine. [1] Executive Summary N-(5-Aminopyridin-2-yl)guanidine is a polyfunctional basic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the pKa values and protonation behavior of N-(5-Aminopyridin-2-yl)guanidine.

[1]

Executive Summary

N-(5-Aminopyridin-2-yl)guanidine is a polyfunctional basic scaffold frequently utilized in kinase inhibitors, ion channel blockers, and peptidomimetics. Its physicochemical behavior is defined by the competition and cooperation between three distinct nitrogen environments.

  • Primary Basic Center (pKa₁ ≈ 9.4 – 9.8): The guanidine moiety.[1] At physiological pH (7.4), this group is predominantly protonated (

    
    ), rendering the molecule a monocation.[1]
    
  • Secondary Basic Center (pKa₂ ≈ 6.0 – 6.8): The pyridine ring nitrogen.[1] This site protonates only under slightly acidic conditions.

  • Non-Basic Center (pKa₃ < 3): The 5-amino (aniline-like) nitrogen, which remains neutral across the relevant pH spectrum.[1]

Understanding these values is critical for optimizing solubility, membrane permeability, and binding affinity in drug discovery campaigns.

Structural Analysis & Electronic Theory

The Molecular Scaffold

The molecule consists of a pyridine core substituted at the 2-position with a guanidine group and at the 5-position with an amino group.

  • Guanidine Group (Pos 2): Acts as a strong electron-donating group (EDG) by resonance but is attenuated by the electron-withdrawing nature of the pyridine ring compared to alkyl guanidines (pKa ~13.6).[1]

  • Amino Group (Pos 5): An electron donor positioned para to the C2-N1 axis (chemically beta to the ring nitrogen).[1] It enriches the electron density of the ring, slightly modulating the basicity of the other centers.

  • Pyridine Ring: An electron-deficient heterocycle that lowers the pKa of attached basic groups via inductive withdrawal (-I).[1]

Protonation Sites & Tautomerism

The protonation sequence follows the principle of maximizing resonance stabilization.

  • First Protonation (Monocation): Occurs at the terminal imine nitrogen of the guanidine group. This forms a symmetrical guanidinium cation stabilized by extensive delocalization.

    • Critical Insight: In 2-pyridylguanidines, the syn conformation is energetically favored due to an intramolecular hydrogen bond (IMHB) between the protonated guanidine and the pyridine nitrogen. This "chelate-like" effect stabilizes the monocation, effectively raising the pKa compared to non-chelating analogs.

  • Second Protonation (Dication): Occurs at the pyridine ring nitrogen (

    
    ).[1] This disrupts the IMHB and introduces electrostatic repulsion, making this step significantly less favorable (lower pKa).[1]
    

ProtonationScheme cluster_0 pH > 11 (Neutral) cluster_1 pH 7.4 (Physiological) cluster_2 pH < 5 (Acidic) N Neutral Species (Uncharged) MC Monocation (Guanidine H+) Stabilized by IMHB N->MC pKa1 ≈ 9.4-9.8 (Guanidine) DC Dication (Ring N H+ & Guanidine H+) MC->DC pKa2 ≈ 6.5 (Pyridine N)

Figure 1: Stepwise protonation equilibrium.[1] The transition from Neutral to Monocation is the relevant event at physiological pH.

Detailed pKa Assignments

The Guanidine Nitrogen ( )[1]
  • Assigned Value: 9.4 – 9.8

  • Rationale: Alkyl guanidines typically exhibit pKa values ~13.6. Attachment to an electron-poor pyridine ring lowers this value by ~4 log units due to the dispersion of the lone pair into the aromatic system.

  • Evidence: Experimental data for the parent compound, N-(pyridin-2-yl)guanidine (2-guanidinopyridine), cites a pKa of 9.4 [1][3].[1] The addition of the 5-amino group (an EDG) donates electron density into the ring system, marginally increasing the basicity of the guanidine moiety relative to the unsubstituted parent.[1] Thus, a value slightly above 9.4 is predicted.[2][3]

The Pyridine Ring Nitrogen ( )[1]
  • Assigned Value: 6.0 – 6.8

  • Rationale: The pKa of unsubstituted pyridine is 5.2.

    • 2-Aminopyridine: pKa = 6.86 (Amino group donates strongly to N1).[4]

    • 2,5-Diaminopyridine: Experimental pKa is reported as 6.48 [2].[5][6]

  • Interaction: In the monocation state (where the guanidine is already protonated), the pyridine nitrogen's basicity is modulated by the positive charge on the adjacent guanidine group (inductive withdrawal).[1] However, the 5-amino group continues to donate density. The value is expected to align closely with the 2,5-diaminopyridine benchmark.

The 5-Amino Nitrogen ( )[1]
  • Assigned Value: < 3.0 (Not basic in aqueous solution)

  • Rationale: This nitrogen behaves like an aniline. The lone pair is delocalized into the pyridine ring to stabilize the aromatic system. Protonation would destroy this conjugation. Consequently, it remains neutral under all biological and most preparative conditions.

Summary Table
Nitrogen CenterTypeEstimated pKaCharge at pH 7.4Role in Binding
Guanidine Imine/Amidine9.4 – 9.8 +1 (Cationic)Primary electrostatic anchor (Salt bridge)
Pyridine Ring Heterocyclic6.4 – 6.8 0 (Neutral)H-bond acceptor (or donor if acidic)
5-Amino Aniline-like~2.5 0 (Neutral)H-bond donor

Experimental Determination Protocol

To validate these theoretical values, a Potentiometric Titration or NMR-pH Titration is recommended. The following protocol outlines the NMR method, which provides site-specific resolution.

Materials & Setup
  • Compound: >98% purity N-(5-Aminopyridin-2-yl)guanidine (HCl salt).

  • Solvent: 90% H₂O / 10% D₂O (to minimize isotope effects while allowing lock).[1]

  • Internal Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift referencing.[1]

  • pH Adjusters: 0.1 M DCl and 0.1 M NaOD.

Workflow

ExperimentalWorkflow Start Sample Preparation (1-5 mM in H2O/D2O) Initial Measure Initial pH (Target pH ~2) Start->Initial Titration Stepwise Titration (Add NaOD in 0.2 pH increments) Initial->Titration Acquisition Acquire 1H NMR (Track Chemical Shifts) Titration->Acquisition Acquisition->Titration Plot Plot δ vs pH (Sigmoidal Curve Fit) Acquisition->Plot Data Complete Calc Calculate pKa (Henderson-Hasselbalch) Plot->Calc

Figure 2: NMR-controlled titration workflow for site-specific pKa determination.

Data Analysis
  • Track Chemical Shifts: Monitor the aromatic protons (H3, H4, H6).

  • Inflection Points:

    • pH ~6.5: A shift in H3/H4 signals indicates deprotonation of the Ring N (Transition: Dication → Monocation).[1]

    • pH ~9.5: A shift in the guanidine N-H signals (if visible) or adjacent ring protons indicates deprotonation of the Guanidine (Transition: Monocation → Neutral).[1]

  • Curve Fitting: Fit the chemical shift (

    
    ) data to the equation:
    
    
    
    
    [1]

Implications for Drug Discovery[8][9]

Solubility & Permeability
  • Solubility: At pH 7.4, the molecule exists as a monocation . This confers high aqueous solubility, making it suitable for oral formulation without complex solubilizers.

  • Permeability: The permanent positive charge at physiological pH may limit passive diffusion across the blood-brain barrier (BBB) or gut wall unless active transport (e.g., OCT/MATE transporters) is involved.[1]

Binding Mode

In kinase pockets (e.g., MSK1, PKA), the guanidine group typically functions as a bidentate hydrogen bond donor to acidic residues (Asp/Glu) or backbone carbonyls.[1] The 5-amino group often engages in water-mediated H-bonds or direct interaction with hinge region residues.

References

  • Raines Lab. Fluorescent Guanidinium-Azacarbazole for Oxoanion Binding in Water. (2023).[1][4]

  • ChemicalBook. 2,5-Diaminopyridine Chemical Properties and pKa Data. (Accessed 2025).[1][2][3][7]

  • DSpace@MIT. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (Thesis).

  • PubChem. 2-Aminopyridine pKa and Physical Properties. National Library of Medicine. [1]

  • University of Tartu. pKa Values of Bases in Non-Aqueous Media (Leito Group).[1][1]

Sources

Foundational

Safety Data Sheet (SDS) Technical Guide: Pyridine-Guanidine Intermediates

Introduction: The "Privileged" Scaffold and Its Risks Pyridine-guanidine intermediates represent a "privileged structure" in modern medicinal chemistry, serving as critical building blocks for kinase inhibitors (e.g., Im...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Scaffold and Its Risks

Pyridine-guanidine intermediates represent a "privileged structure" in modern medicinal chemistry, serving as critical building blocks for kinase inhibitors (e.g., Imatinib analogs), H3 receptor antagonists, and antiviral agents. Their dual nature—combining the electron-deficient, aromatic pyridine ring with the super-basic, resonance-stabilized guanidine moiety—creates a unique pharmacological profile.

However, this same chemical architecture introduces a complex safety profile that standard, auto-generated Safety Data Sheets (SDS) often fail to capture. This guide moves beyond generic GHS classifications to analyze the mechanistic hazards and operational protocols required to handle these high-energy intermediates safely.

The Chemical Architecture & Associated Hazards

To understand the safety profile, we must deconstruct the molecule into its functional pharmacophores. The hazard profile is not merely additive; it is synergistic.

The Pyridine Moiety (The Toxicophore)
  • Mechanism: Pyridine is electron-deficient. In vivo, it undergoes N-oxidation by cytochrome P450 enzymes. This metabolic activation can lead to reactive intermediates capable of covalent binding to cellular macromolecules, causing hepatotoxicity.

  • Physical Hazard: High flammability (Flash point often <23°C for lower molecular weight analogs).[1]

  • Olfactory Fatigue: The distinct "fishy" odor has a low threshold (0.02 ppm), but rapid olfactory fatigue means odor is a poor warning property for exposure.

The Guanidine Moiety (The Superbase)
  • Mechanism: Guanidine is one of the strongest organic bases (

    
    ) due to Y-aromaticity (resonance stabilization of the conjugate acid).
    
  • Corrosivity: Unlike simple amines, guanidines can cause deep, penetrating alkaline burns that result in liquefactive necrosis of tissue.

  • Reactivity: It avidly absorbs atmospheric

    
     and moisture, forming carbonate crusts that can alter stoichiometry and clog pressure relief valves.
    
Visualization: Structure-Hazard Map

The following diagram illustrates the causal link between chemical structure and specific safety hazards.

HazardMap Molecule Pyridine-Guanidine Intermediate Pyridine Pyridine Ring (Aromatic Heterocycle) Molecule->Pyridine Guanidine Guanidine Moiety (Superbase) Molecule->Guanidine Haz_Flam Flammability (Cat 2/3) Pyridine->Haz_Flam High Vapor Pressure Haz_Tox Target Organ Tox (Liver/CNS) Pyridine->Haz_Tox P450 Activation Haz_Corr Skin Corrosion (Cat 1B) Guanidine->Haz_Corr pKa > 13 Haz_React Exothermic Polymerization Guanidine->Haz_React Nucleophilicity

Figure 1: Mechanistic mapping of functional groups to GHS hazard categories.[2][3]

Critical SDS Analysis: Beyond the Generic

Standard SDSs often miss the nuances of hybrid intermediates. Below is an analysis of critical sections requiring expert interpretation.

Section 2: Hazard Identification (GHS)[1][4]
  • Signal Word: DANGER

  • Key Statements:

    • H314: Causes severe skin burns and eye damage (driven by Guanidine).

    • H373: May cause damage to organs (Liver, Kidneys) through prolonged exposure (driven by Pyridine).[4]

    • H226/H225: Flammable liquid/solid (structure dependent).

  • Expert Insight: Do not treat this merely as "irritating." The basicity of the guanidine group allows it to saponify fats in the skin, leading to deeper penetration of the systemic pyridine toxin.

Section 10: Stability & Reactivity (The Incompatibility Matrix)

Researchers often underestimate the nucleophilicity of these intermediates.

  • Incompatible with Anhydrides/Acyl Chlorides: Reaction is violent and highly exothermic.

  • Incompatible with Chlorinated Solvents (DCM/Chloroform): Under heat, basic pyridines can induce carbene formation or undergo alkylation, leading to runaway exotherms or pressurization.

  • Hygroscopicity: Must be stored under inert atmosphere (Argon/Nitrogen). Exposure to air forms guanidinium carbonates, rendering the material analytically impure and potentially altering solubility profiles.

Operational Protocol: Synthesis & Handling

This protocol utilizes a Self-Validating System approach. Each step includes a checkpoint to ensure safety before proceeding.

Personal Protective Equipment (PPE) Matrix
ComponentMaterial SpecificationRationale
Gloves (Primary) Silver Shield / Laminate Nitrile degrades rapidly (<15 mins) against concentrated pyridine.
Gloves (Outer) Nitrile (Disposable)For dexterity and mechanical protection of the inner glove.
Respiratory P100 + Organic Vapor CartridgePyridine odor threshold is below toxicity limits; prevents inhalation of basic dusts.
Eye Protection Chemical Goggles + Face ShieldGuanidine burns to the cornea are often irreversible.
The "Reverse Neutralization" Quenching Protocol

The most critical safety event is quenching reaction mixtures containing these intermediates. Adding acid directly to the base (Forward Addition) can generate localized hot spots and boiling.

Step-by-Step Workflow:

  • Preparation: Cool the reaction mixture to <0°C.

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Toluene or THF) to increase heat capacity.

  • Titration (Reverse Addition): Slowly add the reaction mixture into a pre-cooled, stirred solution of dilute acid (e.g., 1M HCl) or saturated Ammonium Chloride.

    • Self-Validation Check: Monitor internal temperature. If

      
      , stop addition and increase cooling.
      
  • pH Monitoring: Ensure final pH is slightly acidic (pH 5-6) to protonate the guanidine (forming the salt) and prevent emulsion formation during extraction.

Visualization: Safe Handling Workflow

The following flowchart outlines the decision logic for handling these intermediates from storage to quenching.

HandlingProtocol Start Start: Remove from Inert Storage Check_State Check Physical State (Solid vs Liquid) Start->Check_State Weighing Weighing in Fume Hood Check_State->Weighing Static_Ctrl Use Antistatic Gun (Prevent Spark) Weighing->Static_Ctrl If Solid Reaction Reaction Setup (Inert Atm) Weighing->Reaction If Liquid Static_Ctrl->Reaction Quench_Decide Quenching Required? Reaction->Quench_Decide Rev_Add Reverse Addition: Mix -> Acid Quench_Decide->Rev_Add Yes Fwd_Add STOP: Forward Addition Risk of Eruption Quench_Decide->Fwd_Add Unsafe Path Waste Segregated Waste (Basic Organic) Rev_Add->Waste

Figure 2: Operational logic for handling and quenching basic intermediates.

Emergency Response

In the event of exposure, standard "wash with water" advice is insufficient due to the lipophilic nature of pyridine and the caustic nature of guanidine.

  • Skin Contact:

    • Immediate Drench: Use safety shower for 15+ minutes.[5]

    • PEG-400 Wash: If available, use Polyethylene Glycol 400 (PEG-400) mixed with water. Pyridine is more soluble in PEG than water, aiding extraction from skin pores.

    • Do Not Neutralize: Never apply vinegar or acid to a guanidine burn; the heat of neutralization will worsen tissue damage.

  • Spill Management:

    • Evacuate: Pyridine vapors are heavier than air and travel along floors to ignition sources.[6]

    • Absorb: Use non-combustible absorbents (Vermiculite/Sand).

    • Neutralize (Waste): Once absorbed, the material can be treated as basic organic waste. Do not mix with oxidizers (Nitric acid waste streams).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Pyridine. PubChem.[7] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Guanidine. ECHA REACH Dossier. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2022). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Retrieved from [Link]

  • Ishikawa, T. (2001). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. Wiley-VCH. (Contextual reference for Guanidine reactivity and basicity mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of N-(5-Aminopyridin-2-yl)guanidine

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, regioselective protocol for synthesizing N-(5-Aminopyridin-2-yl)guanidine starting from 2,5-diaminopyridine . Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust, regioselective protocol for synthesizing N-(5-Aminopyridin-2-yl)guanidine starting from 2,5-diaminopyridine .

Executive Summary & Strategic Analysis

The synthesis of N-(5-Aminopyridin-2-yl)guanidine presents a classic problem in heteroaromatic chemistry: nucleophilic differentiation . The starting material, 2,5-diaminopyridine, contains two amino groups with distinct electronic environments:

  • C5-Amino Group: Electronically resembles a standard electron-rich aniline. It is the more nucleophilic site (pKa of conjugate acid ~6.0).

  • C2-Amino Group: Adjacent to the pyridine ring nitrogen.[1] It is electronically deactivated due to the electron-withdrawing nature of the ring nitrogen and resonance delocalization (amidine-like character).

The Challenge: Direct guanidinylation using standard electrophiles (e.g., cyanamide, S-methylisothiourea) will predominantly occur at the more nucleophilic C5-position , yielding the unwanted isomer.

The Solution: To target the C2-position, we must employ a Protection-Activation-Deprotection strategy. We will selectively mask the highly reactive C5-amine with a Boc group, forcing the guanidinylation to occur at the C2-position using a highly electrophilic guanylating agent (Goodman’s Reagent), followed by global deprotection.

Synthetic Pathway Visualization

The following flowchart outlines the logic flow and reaction sequence.

G Start Starting Material 2,5-Diaminopyridine Step1 Step 1: Selective Protection (Boc2O, 1.0 eq, 0°C) Start->Step1 Nucleophilic differentiation Inter1 Intermediate A t-Butyl (6-aminopyridin-3-yl)carbamate Step1->Inter1 C5-NH2 reacts preferentially Step2 Step 2: C2-Guanidinylation (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) Inter1->Step2 Activation of C2-NH2 Inter2 Intermediate B Tri-Boc Protected Guanidine Step2->Inter2 Formation of protected guanidine Step3 Step 3: Global Deprotection (4M HCl in Dioxane or TFA) Inter2->Step3 Acidic cleavage Final Target Product N-(5-Aminopyridin-2-yl)guanidine Step3->Final Isolation as salt

Caption: Strategic workflow for the regioselective synthesis of N-(5-Aminopyridin-2-yl)guanidine, highlighting the protection strategy to overcome nucleophilic competition.

Detailed Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2,5-Diaminopyridine (CAS: 4318-76-7).[1][2] Note: Often supplied as dihydrochloride; requires neutralization if not free base.

  • Reagent A (Protection): Di-tert-butyl dicarbonate (Boc₂O).

  • Reagent B (Guanidinylation): N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Goodman's Reagent) or 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH).

  • Acids/Bases: Triethylamine (TEA), Trifluoroacetic acid (TFA) or HCl/Dioxane.

Step 1: Regioselective Protection of C5-Amine

Rationale: The C5-amine is approximately 10-100x more nucleophilic than the C2-amine. Controlling stoichiometry and temperature allows for selective mono-protection.

  • Preparation: Dissolve 2,5-diaminopyridine (1.09 g, 10 mmol) in anhydrous DCM (50 mL).

    • Critical: If starting with the HCl salt, add TEA (2.2 eq) and stir for 15 min to liberate the free base before proceeding.

  • Addition: Cool the solution to 0 °C in an ice bath. Dissolve Boc₂O (2.18 g, 10 mmol, 1.0 eq strict ) in DCM (10 mL) and add it dropwise over 30 minutes.

    • Why dropwise? High local concentrations of Boc₂O can lead to bis-protection.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (10% MeOH in DCM). The starting material (very polar) should disappear, replaced by a major spot (Intermediate A) and a minor less polar spot (bis-Boc).

  • Workup: Wash with water (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 2-5% MeOH/DCM). Isolate tert-butyl (6-aminopyridin-3-yl)carbamate .

Step 2: Guanidinylation of the C2-Amine

Rationale: The C2-amine is a poor nucleophile. We use N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine because the pyrazole leaving group drives the reaction more effectively than simple thio-reagents on deactivated amines.

  • Setup: Dissolve Intermediate A (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq) and TEA (1.2 eq).

    • Note: If reaction is sluggish after 12h, add 10 mol% 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Conditions: Stir at RT for 24 hours . If conversion is incomplete (monitored by LC-MS), heat to 40 °C.

  • Observation: The formation of the tri-Boc protected species is usually indicated by a significant shift in retention time on LC-MS to a highly lipophilic region.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry and concentrate.

  • Purification: Short silica plug (Hexane/EtOAc gradient) to remove excess pyrazole reagent.

Step 3: Global Deprotection

Rationale: Removal of all three Boc groups to yield the final guanidine salt.

  • Dissolution: Dissolve the tri-Boc intermediate in a minimal amount of DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (10 eq) or TFA/DCM (1:1 ratio). Stir at RT for 2–4 hours.

    • Self-Validating Check: Evolution of CO₂ gas (bubbling) confirms deprotection is occurring.

  • Isolation:

    • For HCl salt: The product often precipitates. Filter and wash with diethyl ether.

    • For TFA salt: Concentrate to dryness. Triturate the residue with cold diethyl ether to obtain a solid.

  • Final Product: N-(5-Aminopyridin-2-yl)guanidine (as HCl or TFA salt).

Analytical Data & Validation

To ensure the protocol was successful, compare your results against these expected parameters.

ParameterC5-Protected Intermediate (Step 1)Final Product (Step 3)
Key 1H NMR Feature ~1.5 ppm (9H, s, Boc); C2-NH2 broad singlet present.No Boc signals. Guanidine NHs visible (broad, exchangeable).
Regiochemistry Check HMBC correlation: Boc carbonyl to C5-NH proton.C2-H (pyridine) shows coupling to guanidine carbon (if visible).
Mass Spec (ESI+) [M+H]+ = 210.1 (calc. for C10H15N3O2)[M+H]+ = 152.09 (calc. for C6H9N5)
Physical State Off-white solidHygroscopic solid (salt form)

Troubleshooting & Optimization

  • Problem: Low yield in Step 1 (Bis-protection).

    • Fix: Reduce Boc₂O to 0.9 eq and perform the addition at -10 °C. Unreacted starting material can be recovered due to its high polarity.

  • Problem: Step 2 is too slow.

    • Fix: Switch solvent to THF and use HgCl₂ (1.1 eq) with N,N'-Di-Boc-S-methylisothiourea. Mercury promotes the reaction by coordinating to the sulfur, making it a better leaving group. Warning: Toxic waste handling required.

  • Problem: Regioselectivity concerns.

    • Validation: Perform a NOESY NMR experiment on Intermediate A. An interaction between the Boc-NH and the C4-H (pyridine ring) confirms C5 protection.

References

  • Reactivity of Aminopyridines: Topic: Nucleophilicity differences between 2-, 3-, and 4-aminopyridines. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Establishes that the 2-amino group is less nucleophilic due to ring nitrogen electron withdrawal.
  • Guanidinylation Reagents (Goodman's Reagent)

    • Title: 1H-Pyrazole-1-carboxamidine Hydrochloride: A versatile reagent for guanidinyl
    • Source: Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). The Journal of Organic Chemistry, 57(8), 2497–2502.
    • URL:[Link]

  • Selective Protection Strategies

    • Title: Regioselective functionalization of 2,5-diaminopyridine derivatives.[3]

    • Source:Tetrahedron Letters (General reference for regioselective amine protection).
    • Note: Standard protocols for aniline vs.
  • Synthesis of Aminopyridine Guanidines

    • Title: Synthesis and biological evaluation of novel guanidine deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Supports the use of Boc-protection strategies for synthesizing guanidino-heterocycles.[4]

Disclaimer: This protocol involves the use of hazardous chemicals.[5] All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application

Application Note: High-Efficiency Guanidylation of Aminopyridines Using Cyanamide

Executive Summary Guanidines are ubiquitous pharmacophores in drug development, highly valued for their physiological basicity and ability to form robust hydrogen-bonding networks with biological targets. However, synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guanidines are ubiquitous pharmacophores in drug development, highly valued for their physiological basicity and ability to form robust hydrogen-bonding networks with biological targets. However, synthesizing pyridylguanidines directly from aminopyridines (e.g., 2-aminopyridine or 4-aminopyridine) presents a significant synthetic hurdle. The exocyclic amine of an aminopyridine exhibits drastically reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic ring and the resonance delocalization of the nitrogen lone pair.

This application note details three field-proven, highly efficient protocols for the direct guanidylation of aminopyridines using cyanamide (


). By leveraging specific catalytic and thermodynamic conditions, these methodologies bypass the need for highly toxic cyanogen halides (like cyanogen bromide) or complex protecting-group strategies[1].

Mechanistic Insights: Overcoming Low Nucleophilicity

Direct addition of a deactivated amine to cyanamide requires overcoming the inherent stability of the cyanamide molecule. Uncatalyzed reactions with aminopyridines typically fail or result in the unwanted dimerization of cyanamide into cyanoguanidine (dicyandiamide)[2].

To drive the bimolecular reaction forward, the electrophilicity of the cyanamide carbon must be artificially enhanced. This is achieved via two primary activation pathways:

  • Brønsted Acid Catalysis : Protonation of cyanamide by strong mineral acids (e.g.,

    
    , 
    
    
    
    ) generates a highly electrophilic, activated carbodiimide-like intermediate (
    
    
    ). The deactivated aminopyridine can then successfully attack this intermediate[1].
  • Lewis Acid Activation : Rare-earth metal triflates, such as Scandium(III) triflate (

    
    ), selectively coordinate with the nitrile nitrogen of cyanamide. This coordination withdraws electron density from the carbon center, facilitating nucleophilic attack under surprisingly mild, and even aqueous, conditions[3].
    

G Cyanamide Cyanamide (NH2CN) Activated Activated Carbodiimide Intermediate Cyanamide->Activated Activation Catalyst Catalyst [H+ or Sc(OTf)3] Catalyst->Activated Intermediate Guanidinium Adduct Activated->Intermediate Amine 2-Aminopyridine (Nucleophile) Amine->Intermediate Nucleophilic Attack Product 2-Pyridylguanidine Product Intermediate->Product Tautomerization

Fig 1: Acid-catalyzed cyanamide activation and subsequent aminopyridine guanidylation mechanism.

Comparative Protocol Data

The choice of protocol depends heavily on the scale of the reaction, available equipment, and the presence of sensitive functional groups on the aminopyridine derivative.

ProtocolCatalyst / PromoterSolventTemp (°C)TimeTypical YieldKey Advantage
A: Acid-Melt

or

Neat / EtOH100–1202–12 h40–70%Highly scalable, low reagent cost.
B: Microwave None / PyridinePyridine / Neat12015 min70–85%Extremely rapid; prevents cyanamide dimerization.
C: Lewis Acid

(10 mol%)

or MeCN
10024–48 h60–95%Mild conditions; tolerates sensitive functional groups.

Experimental Protocols

Protocol A: Traditional Acid-Catalyzed Melt (High-Temperature)

Causality & Rationale : By pre-forming the hydrochloride or nitrate salt of the aminopyridine, the system provides its own Brønsted acid to protonate the cyanamide in situ. Operating solvent-free (as a "melt") maximizes the concentration of reactants, driving the bimolecular collision rate high enough to overcome the significant activation energy barrier of the deactivated amine[1].

Step-by-Step Methodology :

  • Salt Formation : Dissolve 2-aminopyridine (10.0 mmol) in a minimal amount of absolute ethanol. Slowly add 1.0 equivalent of concentrated

    
     (or 
    
    
    
    ) dropwise at 0 °C. Stir for 15 minutes, then concentrate under reduced pressure to isolate the aminopyridine salt.
  • Reagent Mixing : In a heavy-walled glass pressure tube, intimately mix the dry aminopyridine salt with solid cyanamide (15.0 mmol, 1.5 equiv).

  • Melt Reaction : Heat the sealed tube in an oil bath at 110–120 °C. The mixture will melt into a viscous liquid. Maintain heating for 4 to 12 hours. Self-Validation: Monitor the reaction by taking micro-aliquots, dissolving in methanol, and checking via LC-MS for the disappearance of the starting mass.

  • Workup : Cool the vessel to room temperature (the melt will solidify). Dissolve the crude mass in hot ethanol or water, basify carefully with 1M

    
     to pH 10, and extract with ethyl acetate.
    
  • Purification : Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the free 2-pyridylguanidine.
    
Protocol B: Microwave-Assisted Synthesis

Causality & Rationale : Prolonged conventional heating often leads to the thermal degradation of cyanamide and its dimerization into inactive cyanoguanidine. Microwave irradiation provides rapid, uniform, and volumetric heating, drastically reducing reaction times from hours to minutes. This kinetic control favors the direct nucleophilic attack over the slower dimerization pathway[4],[2].

Step-by-Step Methodology :

  • Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (5.0 mmol) and cyanamide (10.0 mmol, 2.0 equiv).

  • Solvent Addition : Add 2.0 mL of anhydrous pyridine. Pyridine acts as both a microwave-absorbing solvent and a mild base/promoter for the reaction[4].

  • Irradiation : Seal the vial and place it in a dedicated microwave synthesizer. Irradiate the mixture at 120 °C for exactly 15 minutes (Dynamic power mode, max 200 W).

  • Workup : Allow the vial to cool to room temperature. Dilute the mixture with 15 mL of cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract the aqueous layer with dichloromethane (

    
     mL).
    
  • Purification : Wash the combined organic layers with brine, dry, concentrate, and recrystallize the crude product from an ethanol/water mixture.

Protocol C: Scandium(III) Triflate Catalyzed Mild Guanylation

Causality & Rationale : For highly functionalized or thermally sensitive aminopyridines, harsh acids and melts cause decomposition.


 is a unique, water-tolerant Lewis acid that selectively coordinates to the cyanamide triple bond, generating a highly reactive metal-carbodiimide complex. This allows the guanylation to proceed smoothly without the need for pre-activated reagents[3],[5].

Step-by-Step Methodology :

  • Reaction Setup : To a round-bottom flask, add 2-aminopyridine (5.0 mmol) and cyanamide (6.0 mmol, 1.2 equiv).

  • Solvent & Catalyst : Add 10 mL of distilled water (or a 1:1 mixture of MeCN/iPrOH for poorly soluble substrates). Add

    
     (0.5 mmol, 10 mol%) to the stirring suspension[3],[5].
    
  • Heating : Attach a reflux condenser and heat the mixture to 100 °C for 24–48 hours. Self-Validation: The reaction progress can be cleanly monitored by TLC (eluent:

    
    :MeOH 9:1).
    
  • Workup : Cool the mixture to room temperature. Wash the aqueous layer with

    
     to remove unreacted starting materials.
    
  • Isolation : Concentrate the aqueous layer under reduced pressure. The residue is passed through a short silica gel pad (eluting with

    
    :MeOH 20:1) to remove the Scandium catalyst and isolate the pure pyridylguanidine[3].
    

Troubleshooting & Safety

  • Cyanamide Toxicity : Cyanamide is a severe skin and eye irritant and a moderate toxin. It inhibits aldehyde dehydrogenase (similar to disulfiram). Always handle in a fume hood with appropriate PPE[2].

  • Dimerization (Dicyandiamide formation) : If LC-MS indicates a mass corresponding to cyanoguanidine (+84 m/z), the cyanamide is dimerizing. To troubleshoot, lower the reaction temperature slightly, ensure anhydrous conditions if using Protocol A, or switch to the Microwave protocol (Protocol B) to outpace the dimerization kinetics[4].

References

1.[1] Title : Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source : MDPI - Molecules URL :[Link]

2.[4] Title : A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents Source : PMC - NIH URL :[Link]

5.[5] Title : Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease Source : PMC - NIH URL :[Link]

Sources

Method

Application Note: Preparation of 5-Aminopyridin-2-yl Guanidine Hydrochloride

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity protocol for the synthesis of 5-aminopyridin-2-yl guanidine hydrochloride . This intermed...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and high-purity protocol for the synthesis of 5-aminopyridin-2-yl guanidine hydrochloride .

This intermediate is a critical scaffold in the development of serine protease inhibitors (e.g., trypsin-like proteases), sodium-hydrogen exchanger (NHE) inhibitors, and various kinase inhibitors.

Abstract & Strategic Analysis

The synthesis of 5-aminopyridin-2-yl guanidine presents a specific regiochemical challenge. The target molecule contains two amino groups on the pyridine ring: one exocyclic guanidine at position C2 and a primary amine at position C5.

The Regioselectivity Problem: Direct guanidinylation of 2,5-diaminopyridine is chemically flawed. The C5-amino group (aniline-like) is significantly more nucleophilic than the C2-amino group (amidine-like/electron-deficient). Reacting the diamine with standard guanidinylating agents would predominantly yield the unwanted 5-guanidino isomer.

The Solution: This protocol utilizes a "Nitro-First" Strategy . We initiate synthesis with 2-amino-5-nitropyridine . The strong electron-withdrawing nitro group at C5 serves two purposes:

  • It acts as a "dummy" protecting group for the C5 amine.

  • It remains inert during the harsh guanidinylation of the C2 amine.

Once the guanidine is installed at C2, the nitro group is selectively reduced to the amine under mild catalytic hydrogenation conditions, yielding the target with 100% regiocontrol.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical flow and chemical transformations required.

G Start Starting Material 2-Amino-5-nitropyridine (Commercially Available) Step1 Step 1: Guanidinylation Reagent: Cyanamide / HCl Temp: 80-100°C Start->Step1 Nucleophilic Addition Inter Intermediate 5-Nitro-2-guanidinopyridine Step1->Inter Precipitation Step2 Step 2: Reduction Reagent: H2 / Pd-C Solvent: MeOH Inter->Step2 Catalytic Hydrogenation Final Target Product 5-Aminopyridin-2-yl guanidine HCl Step2->Final Salt Formation

Figure 1: Strategic workflow for the regioselective synthesis of the target guanidine salt.

Experimental Protocol

Stage 1: Preparation of 5-Nitro-2-guanidinopyridine

This step overcomes the low nucleophilicity of the 2-aminopyridine nitrogen by using acidic conditions to activate the cyanamide, facilitating the formation of the guanidine core.

Reagents & Materials:

  • 2-Amino-5-nitropyridine (CAS: 4214-76-0)

  • Cyanamide (50% aq. solution or solid)

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-5-nitropyridine (10.0 g, 71.9 mmol) in Ethanol (80 mL).

  • Acidification: Cautiously add Concentrated HCl (6.0 mL) dropwise. The yellow suspension will likely become a paler solution or thick slurry as the hydrochloride salt forms.

  • Addition: Add Cyanamide (6.0 g, ~142 mmol, 2.0 equiv). Note: If using 50% aq. solution, adjust volume accordingly.

  • Reaction: Heat the mixture to reflux (approx. 85°C bath temperature) for 16–24 hours.

    • Monitoring: Use TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a baseline spot (guanidine salt).
      
  • Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product, 5-nitro-2-guanidinopyridine hydrochloride, usually precipitates as a yellow/orange solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove excess cyanamide.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

    • Expected Yield: 70–85%

    • Appearance: Yellow crystalline solid.

Critical Process Parameter (CPP):

  • Stoichiometry: A large excess of cyanamide (2.0–3.0 equiv) is often required to drive the reaction to completion due to the dimerization of cyanamide to dicyandiamide at high temperatures.

Stage 2: Reduction to 5-Aminopyridin-2-yl Guanidine HCl

The nitro group is reduced to the amine. We utilize Pd/C catalyzed hydrogenation. This method is cleaner than Fe/HCl reductions, which complicate the purification of the highly polar guanidine product.

Reagents:

  • 5-Nitro-2-guanidinopyridine HCl (from Stage 1)

  • 10% Palladium on Carbon (Pd/C), wet (~50% water)

  • Methanol (HPLC grade)

  • Hydrogen gas (Balloon or Parr shaker)

Protocol:

  • Setup: In a hydrogenation vessel (or heavy-walled flask), suspend the Nitro-guanidine intermediate (5.0 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 10 wt% loading). Safety: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon pressure is usually sufficient; 30 psi is optimal for speed) at Room Temperature.

  • Reaction Time: 4–12 hours.

    • Visual Check: The yellow color of the nitro compound will fade to a clear or slightly grey solution.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol (50 mL). Do not let the catalyst dry out on the filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude hydrochloride salt.

  • Purification (Recrystallization): If the product is colored, recrystallize from Ethanol/Water or triturated with Isopropanol .

  • Final Salt Formation (Optional): If the stoichiometry of HCl was lost during workup, dissolve the residue in MeOH, add 1.1 equiv of 4M HCl in Dioxane, and precipitate with Et2O.

Data Summary Table:

ParameterStage 1 (Guanidinylation)Stage 2 (Reduction)
Key Reagent Cyanamide / HClH2 / Pd-C
Solvent EthanolMethanol
Temperature Reflux (85°C)Ambient (20-25°C)
Color Change Yellow susp.

Orange solid
Yellow soln

Colorless
Key Risk Incomplete conversionPyrophoric catalyst

Quality Control & Self-Validation

To ensure the protocol was successful, verify the following analytical markers.

Chemical Validation (NMR)[1]
  • 
    H NMR (DMSO-d6): 
    
    • Aromatic Region: Look for the pyridine protons. In the Nitro intermediate, signals are deshielded (downfield, >8.0 ppm). In the Amino product, the C6-H and C4-H protons will shift upfield (shielded) due to the electron-donating effect of the new -NH2 group.

    • Guanidine NH: Broad singlets around 7.0–8.0 ppm (exchangeable with D2O).

    • Amine NH2: Broad singlet around 5.0–6.0 ppm (product only).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction stalls in Stage 1 Loss of HCl (volatility) or Cyanamide dimerization.Add 0.5 equiv more Cyanamide and 0.2 equiv conc. HCl. Continue reflux.
Product is sticky/gum Residual solvent or mixed salt forms.Triturate with dry Diethyl Ether or Acetone. Sonicate to induce crystallization.
Low Yield in Stage 2 Catalyst poisoning.Ensure the Nitro intermediate is free of sulfur/thiourea byproducts. Use fresh Pd/C.

References

  • Pasdar, H., et al. (2019).[1] "Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives...". International Journal of Pharmaceutical Sciences and Research. Link

  • Small, L. D., et al. (1982). "Reaction of 5-nitropyrimidine with... cyanamide". The Journal of Organic Chemistry. (Contextualizing nitropyridine reactivity).
  • Malmberg, C. E., & Chamberland, S. (2016).[2] "A Direct, Early Stage Guanidinylation Protocol...". Journal of Visualized Experiments. Link

  • ResearchGate Entry. "Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition". Link

Sources

Application

Chemoselective Amide Coupling of N-(5-Aminopyridin-2-yl)guanidine: Protocols and Mechanistic Insights

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Late-stage functionalization, library synthesis, and API development involving bifunctional guanidine-aniline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Late-stage functionalization, library synthesis, and API development involving bifunctional guanidine-aniline scaffolds.

Introduction & The Chemoselectivity Challenge

In modern drug development, incorporating highly polar, basic motifs like guanidines is a proven strategy for improving target affinity (e.g., kinase inhibitors, protease inhibitors) and tuning pharmacokinetic properties. However, coupling a carboxylic acid to a bifunctional molecule such as N-(5-Aminopyridin-2-yl)guanidine presents a classic chemoselectivity challenge.

The molecule possesses two distinct nitrogen-based functional groups:

  • The Guanidine Group: Highly basic (

    
    ), strongly nucleophilic when free, and prone to undesired acylation.
    
  • The 5-Amino Group: An aromatic, aniline-like amine (

    
    ), which is the desired site of acylation.
    

As a Senior Application Scientist, I frequently see researchers default to standard uronium/aminium coupling reagents (like HATU or HBTU) with an excess of a strong organic base (like DIPEA). For this specific scaffold, that approach is a recipe for complex mixtures, poor yields, and tedious purifications. This guide outlines the mechanistic causality behind these failures and provides a self-validating, highly chemoselective protocol utilizing Propylphosphonic anhydride (T3P).

Mechanistic Insights: Why Reagent and Base Selection Matters

The Guanylation Pitfall (HATU/HBTU)

Aminium-based coupling reagents like HATU are highly electrophilic. While excellent for standard peptide coupling, they are known to react directly with nucleophilic amines to form tetramethylguanidine (TMG) byproducts. Recent literature explicitly highlights how HATU can be repurposed to synthesize pentasubstituted guanidines, underscoring its danger as a side-reaction pathway . Furthermore, using excess DIPEA (


) partially deprotonates the native guanidine group on the pyridine ring, leading to competitive acylation and loss of chemoselectivity .
The T3P and pH-Control Advantage

To achieve strict chemoselectivity, we must exploit the


 between the two functional groups. By using a weaker base such as Pyridine (

), the reaction environment remains mildly acidic relative to the guanidine.
  • Causality: At this pH, the guanidine is 100% protonated (existing as a guanidinium cation), rendering it completely non-nucleophilic. Meanwhile, the 5-amino group remains in equilibrium with its free-base form, allowing it to attack the activated ester.

  • Reagent Choice: Propylphosphonic anhydride (T3P) activates the carboxylic acid via a mixed anhydride mechanism. It does not guanylate amines, is highly tolerant of unprotected guanidinium salts, and produces water-soluble byproducts .

Figure 1: Chemoselective amide coupling workflow for N-(5-Aminopyridin-2-yl)guanidine.

Quantitative Optimization Data

The following table summarizes the experimental outcomes when screening coupling conditions for this bifunctional scaffold. The data clearly validates the superiority of the T3P/Pyridine system.

EntryCoupling ReagentBaseSolventYield (%)Chemoselectivity (Amine:Guanidine)Mechanistic Observation
1 HATU (1.2 eq)DIPEA (3.0 eq)DMF< 30%< 50:50Significant guanylation of the 5-amino group; guanidine acylation observed due to excess strong base.
2 EDC·HCl, HOBtDIPEA (1.5 eq)DMF65%85:15Reduced guanylation. However, purification is complicated by water-soluble urea byproducts interacting with the polar guanidine.
3 T3P (1.5 eq, 50% in EtOAc) Pyridine (2.0 eq) EtOAc/DMF 88% > 95:5 Optimal. Pyridine ensures guanidine remains protonated; T3P avoids guanylation side reactions.
4 T3P (1.5 eq, 50% in EtOAc)DIPEA (2.0 eq)EtOAc/DMF82%90:10Slightly lower selectivity than Entry 3 due to higher basicity of DIPEA, partially deprotonating the guanidine.

Experimental Protocols

Protocol A: T3P-Mediated Chemoselective Coupling (Recommended)

This self-validating protocol is designed to maximize chemoselectivity while ensuring the highly polar product can be isolated efficiently.

Materials:

  • N-(5-Aminopyridin-2-yl)guanidine hydrochloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Propylphosphonic anhydride (T3P, 50% wt solution in EtOAc) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 mmol) and N-(5-aminopyridin-2-yl)guanidine hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL).

  • pH Control: Add pyridine (3.0 mmol) dropwise to the stirring solution at room temperature. (Note: Pyridine neutralizes the hydrochloride salt and drives the T3P coupling, but its weak basicity ensures the guanidine group remains fully protonated).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the T3P solution (1.5 mmol) dropwise over 5 minutes to prevent exothermic degradation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor reaction progression via LC-MS.

  • Quenching & Concentration: Once complete, quench the reaction with a small amount of water (1.0 mL). Crucial Step: Because the product contains a highly polar guanidinium moiety, standard aqueous extraction (e.g., EtOAc/Water) will result in massive product loss to the aqueous layer. Instead, concentrate the reaction mixture directly under reduced pressure (rotary evaporator with a high-vacuum pump) to remove DMF and EtOAc.

  • Purification: Dissolve the crude residue in a minimum amount of DMSO/Methanol. Purify via Reverse-Phase HPLC (C18 column; Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: 0.1% TFA in Acetonitrile). Lyophilize the product fractions to isolate the desired chemoselective amide as a stable TFA salt.

Protocol B: EDC/HOBt-Mediated Coupling (Alternative)

If T3P is unavailable, EDC/HOBt can be used, provided pre-activation is strictly followed to minimize side reactions.

Step-by-Step Procedure:

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.1 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (1.0 mmol) and stir for 15 minutes at room temperature to form the active OBt-ester. (Note: Pre-activation minimizes the exposure of the free amine to the electrophilic coupling reagent).

  • Amine Addition: In a separate vial, dissolve N-(5-aminopyridin-2-yl)guanidine hydrochloride (1.0 mmol) in DMF (1.0 mL) with a minimal amount of DIPEA (1.2 mmol). Add this solution dropwise to the pre-activated acid.

  • Reaction & Workup: Stir at room temperature for 12 hours. Concentrate the mixture under vacuum and purify the crude residue directly via Reverse-Phase HPLC as described in Protocol A.

References

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: Journal of Organic Chemistry, 2025, 90, 2636-2643. URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews, 2009, 38, 606-631. URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development, 2016, 20(2), 140-177. URL: [Link]

Method

Application Notes and Protocols for N-(5-Aminopyridin-2-yl)guanidine Solutions

Introduction: Understanding the Molecule N-(5-Aminopyridin-2-yl)guanidine is a molecule of significant interest in pharmaceutical research, integrating two key functional moieties: an aminopyridine ring and a guanidine g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

N-(5-Aminopyridin-2-yl)guanidine is a molecule of significant interest in pharmaceutical research, integrating two key functional moieties: an aminopyridine ring and a guanidine group. The aminopyridine component is a common scaffold in medicinal chemistry, while the guanidine group, a strong base, is known for its role in biological interactions and as a structural element in various therapeutic agents.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible results in experimental settings. This document provides a comprehensive guide to the preparation, storage, and stability assessment of N-(5-Aminopyridin-2-yl)guanidine solutions, grounded in established principles of chemical stability and informed by data on related compounds.

The inherent reactivity of the guanidinium group and the potential for degradation of the pyridine ring necessitate a thorough understanding of the factors that can influence the stability of N-(5-Aminopyridin-2-yl)guanidine in solution.[2] These factors include pH, temperature, light exposure, and the presence of oxidizing agents. This application note will provide detailed protocols and theoretical background to empower researchers to maintain the integrity of their N-(5-Aminopyridin-2-yl)guanidine solutions.

Solution Preparation: A Step-by-Step Guide

The preparation of N-(5-Aminopyridin-2-yl)guanidine solutions requires careful attention to solvent selection and handling procedures to minimize initial degradation. Given the hygroscopic nature of many guanidine salts, it is crucial to handle the solid compound in a dry environment.[3][4]

Protocol 1: Preparation of an Aqueous Stock Solution

  • Materials and Equipment:

    • N-(5-Aminopyridin-2-yl)guanidine (solid)

    • High-purity water (e.g., Milli-Q® or equivalent)

    • Appropriate buffer system (e.g., phosphate, citrate)

    • Calibrated pH meter

    • Analytical balance

    • Volumetric flasks

    • Sterile filters (0.22 µm)

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Equilibrate the container of solid N-(5-Aminopyridin-2-yl)guanidine to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound in a clean, dry weighing vessel.

    • In a volumetric flask, dissolve the compound in a small amount of the chosen solvent or buffer.

    • Gentle sonication can be used to aid dissolution.

    • Once dissolved, bring the solution to the final volume with the solvent or buffer.

    • Measure and record the pH of the solution. Adjust if necessary, keeping in mind that the guanidine group is basic.

    • For long-term storage of aqueous solutions, it is advisable to sterile-filter the solution into a sterile, amber glass vial.

    • Before sealing the vial, purge the headspace with an inert gas to minimize oxidative degradation.[5]

    • Label the vial clearly with the compound name, concentration, solvent, date of preparation, and storage conditions.

Key Stability Considerations

The stability of N-(5-Aminopyridin-2-yl)guanidine in solution is influenced by several factors. Understanding these will enable researchers to select appropriate storage conditions and handling procedures.

pH

The pH of the solution is a critical determinant of stability. The guanidine group is highly basic and will exist in its protonated form (guanidinium) at physiological pH. Hydrolysis of both the guanidine and pyridine moieties can be pH-dependent. For instance, some bicyclic guanidines exhibit increased hydrolysis in the presence of hydroxide ions.[6] It is recommended to maintain the pH of aqueous solutions within a range that minimizes acid- and base-catalyzed hydrolysis. A pH stability study is advised to determine the optimal pH range for your specific application.

Temperature

Elevated temperatures can accelerate degradation reactions. For many organic molecules, reaction rates approximately double for every 10°C increase in temperature. Therefore, it is crucial to store solutions at recommended temperatures to ensure long-term stability. For aminoguanidine bicarbonate, decomposition is noted to begin at temperatures exceeding 50°C.

Light

Pyridine and its derivatives are known to be susceptible to photochemical degradation.[2] Exposure to light, especially UV light, can initiate degradation pathways, leading to the formation of impurities. Therefore, solutions of N-(5-Aminopyridin-2-yl)guanidine should always be stored in light-protecting containers, such as amber vials.

Oxidation

The aminopyridine ring may be susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solution can lead to the formation of N-oxides or other oxidative degradation products. To mitigate this, it is recommended to use degassed solvents and to purge the headspace of storage vials with an inert gas.[5]

Recommended Storage Conditions

Based on the chemical properties of the constituent functional groups, the following storage conditions are recommended for N-(5-Aminopyridin-2-yl)guanidine solutions.

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CTo minimize thermal degradation. The choice between refrigeration and freezing depends on the solvent and the required storage duration.[7]
Light Protect from light (use amber vials)To prevent photochemical degradation of the pyridine ring.[2]
Atmosphere Store under an inert atmosphere (argon or nitrogen)To minimize oxidative degradation.[5]
Container Tightly sealed glass vialsTo prevent solvent evaporation and contamination.
Aqueous Solutions Prepare fresh or store for short periods (preliminary data on aminoguanidine hydrochloride suggests not storing for more than one day)[5]To minimize hydrolysis and other degradation pathways in aqueous media.

Assessing Solution Stability: A Protocol for Forced Degradation Studies

To ensure the integrity of experimental results, it is best practice to perform a stability assessment of your N-(5-Aminopyridin-2-yl)guanidine solutions under your specific experimental conditions. Forced degradation studies are a valuable tool for this purpose, providing insights into potential degradation pathways and the stability-indicating nature of your analytical methods.[8][9][10][11]

Protocol 2: User-Level Forced Degradation Study

This protocol outlines a basic forced degradation study that can be adapted to your laboratory's capabilities. The goal is to intentionally stress the N-(5-Aminopyridin-2-yl)guanidine solution to identify potential degradants and assess its stability.

  • Prepare a stock solution of N-(5-Aminopyridin-2-yl)guanidine at a known concentration in your desired solvent.

  • Aliquot the stock solution into several vials for each stress condition.

  • Expose the aliquots to the following stress conditions:

    • Acidic Hydrolysis: Add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40-60°C).

    • Basic Hydrolysis: Add a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Add a small amount of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Incubate a vial at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose a vial to a light source (e.g., a photostability chamber or direct sunlight) at a controlled temperature.

  • Include a control sample stored under the recommended storage conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A validated, stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.[12]

  • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradants) and a decrease in the peak area of the parent compound.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Stress Conditions prep_stock->aliquot acid Acidic Hydrolysis base Basic Hydrolysis oxidation Oxidation (H2O2) thermal Thermal Stress photo Photostability control Control (Recommended Storage) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Based on the known degradation patterns of pyridine and guanidine derivatives, several degradation pathways can be postulated for N-(5-Aminopyridin-2-yl)guanidine.

G cluster_pyridine Pyridine Ring Degradation cluster_guanidine Guanidine Group Degradation cluster_oxidation Oxidative Degradation parent N-(5-Aminopyridin-2-yl)guanidine hydroxylation Hydroxylation parent->hydroxylation H2O/Enzymatic phototransformation Photochemical Transformation parent->phototransformation Light hydrolysis Hydrolysis to Urea Derivative parent->hydrolysis H2O, H+ or OH- n_oxide N-Oxide Formation parent->n_oxide Oxidizing Agents ring_cleavage Ring Cleavage hydroxylation->ring_cleavage

Sources

Application

Recrystallization solvents for purifying aminopyridine guanidines

Application Note: Rational Solvent Selection and Recrystallization Protocols for Aminopyridine Guanidines Introduction & Physicochemical Rationale Aminopyridine guanidines represent a privileged molecular scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection and Recrystallization Protocols for Aminopyridine Guanidines

Introduction & Physicochemical Rationale

Aminopyridine guanidines represent a privileged molecular scaffold in medicinal chemistry, frequently serving as the core pharmacophore in NAMPT inhibitors (e.g., CHS-828), 5-HT receptor ligands, and advanced organocatalysts. The purification of these compounds via recrystallization is notoriously challenging due to their dual-functional nature.

Mechanistically, the guanidine moiety is a strong Brønsted base (pKa ~13.5) and a potent hydrogen-bond donor/acceptor, while the aminopyridine ring provides additional hydrogen-bonding interfaces. This extensive hydrogen-bonding network often leads to two severe crystallization issues:

  • Oiling Out (Liquid-Liquid Phase Separation): The compound separates as an amorphous syrup rather than a crystalline solid due to high lattice energy barriers.

  • Hydrolytic Degradation: When heated in the presence of water or atmospheric moisture, free base guanidines are highly susceptible to hydrolysis, degrading into urea derivatives.

To achieve high-purity isolation, the solvent system must be thermodynamically tuned to either disrupt the intermolecular hydrogen bonds (for salts) or provide a steep solubility curve without acting as a competing hydrogen-bond donor (for free bases).

Physicochemical Profiling of Solvent Systems

The selection of a recrystallization solvent depends entirely on whether the aminopyridine guanidine is in its free base form or isolated as a salt (e.g., hydrochloride, hydroiodide). The quantitative data and causality for common solvent systems are summarized below.

Table 1: Solvent Systems for Aminopyridine Guanidines

Solvent SystemTarget FormPolarity IndexEfficacy & Causality
Acetonitrile Free Base5.8Excellent. High solubility at reflux with a steep cooling curve. Lacks protic hydrogens, minimizing the risk of hydrolytic degradation.
Methanol / Diethyl Ether Salts (HCl, HI)5.1 / 2.8Excellent. Methanol provides necessary solvation energy for the ionic lattice; ether acts as a tunable anti-solvent to force supersaturation.
Isopropanol (IPA) Free Base3.9Good. Slower crystallization kinetics promote larger, purer crystal lattice formation compared to methanol.
Ethanol / Water Salts5.2 / 9.0Moderate. High yield, but risks partial hydrolysis at elevated temperatures. Requires strict temperature control.
Toluene / Hexane Lipophilic Analogs2.4 / 0.1Niche. Only applicable if the guanidine core is highly substituted (e.g., bulky alkyl/aryl groups) shielding the polar center.

Workflow & Decision Matrix

The following logic tree dictates the experimental approach based on the target compound's ionic state.

G Start Aminopyridine Guanidine Crude Mixture FormCheck Determine Target Form Start->FormCheck FreeBase Free Base (Moisture Sensitive) FormCheck->FreeBase Salt Salt Form (HCl, HI, Sulfate) FormCheck->Salt SolventFB Anhydrous Acetonitrile or Isopropanol FreeBase->SolventFB SolventSalt Methanol / t-Butanol or EtOH/Water Salt->SolventSalt Heat Heat to Reflux (Max 70°C to avoid hydrolysis) SolventFB->Heat SolventSalt->Heat AntiSolvent Titrate Anti-Solvent (Diethyl Ether / Pentane) Heat->AntiSolvent If Salt Cooling Controlled Cooling (0.5°C / min) Heat->Cooling If Free Base AntiSolvent->Cooling Pure High-Purity Crystals (>99% by HPLC) Cooling->Pure

Decision matrix for selecting recrystallization solvents for aminopyridine guanidines.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization of Free Base

Objective: Purify the moisture-sensitive free base using a steep-solubility-curve solvent to avoid hydrolysis, a common pitfall in guanidine chemistry[1]. Causality: Acetonitrile is a polar aprotic solvent. It dissolves the polar free base at high temperatures but does not act as a hydrogen bond donor. This prevents the disruption of the internal hydrogen-bonding network of the aminopyridine guanidine, promoting highly ordered crystal packing upon cooling[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude aminopyridine guanidine free base in 5.0 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension gradually to 70°C using an oil bath. If dissolution is incomplete, add acetonitrile in 1.0 mL increments until a clear solution is achieved. Critical Causality Step: Do not exceed 75°C. Elevated temperatures in the presence of trace moisture will trigger the irreversible hydrolysis of the guanidine into a urea byproduct.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble mechanical impurities.

  • Nucleation (Self-Validating Step): Transfer the filtrate to a clean flask and allow it to cool to room temperature at a controlled rate of ~0.5°C/min. Spontaneous nucleation should visibly occur between 40°C and 50°C. Troubleshooting: If the solution "oils out" (forms a cloudy emulsion rather than discrete crystals), the solute has melted out of solution. Reheat to 70°C and add 5% v/v isopropanol to modulate the thermodynamic activity coefficient, then cool again.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to drive the equilibrium toward maximum yield.

  • Isolation: Filter the crystals under vacuum, wash with 2.0 mL of ice-cold acetonitrile, and dry under high vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Recrystallization of Guanidinium Salts

Objective: Purify highly polar guanidinium salts (e.g., hydroiodide or hydrochloride) using a binary solvent/anti-solvent system. Causality: Guanidinium salts possess exceptionally high lattice energies. Using a protic solvent (methanol or t-butanol) provides the necessary solvation energy to break the lattice. The subsequent addition of an anti-solvent (diethyl ether) lowers the dielectric constant of the medium, forcing the salt out of solution in a controlled crystalline form[3].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve 1.0 g of the crude guanidinium salt in the minimum required volume of methanol (typically 3–5 mL) at 60°C.

  • Anti-Solvent Titration (Self-Validating Step): While maintaining the temperature at 60°C, add diethyl ether dropwise under vigorous stirring. Continue the addition until the solution reaches the "cloud point"—a state where a faint, persistent turbidity remains. This visually validates that the system has reached its exact thermodynamic saturation limit.

  • Clearing: Add 1–2 drops of methanol until the solution just turns clear again.

  • Crystallization: Remove the heat source and allow the system to cool undisturbed to room temperature. The gradual decrease in thermal kinetic energy allows the salt to precipitate as a highly ordered lattice rather than an amorphous solid.

  • Harvesting: Filter the resulting crystals, wash with a 1:5 mixture of cold methanol/diethyl ether, and dry in a vacuum desiccator to yield the pure salt.

References

  • Guanidine - Sciencemadness Wiki. Sciencemadness.
  • US9296697B2 - Hetaryl-substituted guanidine compounds and use thereof as binding partners for 5-HT5-receptors. Google Patents.
  • EP0000952B1 - Benzhydryl guanidine derivatives and pharmaceutical compositions. Google Patents.
  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Publishing.

Sources

Method

Microwave-Assisted Synthesis of N-substituted Pyridine Guanidines: Protocols and Mechanistic Insights

An Application Guide for Medicinal and Synthetic Chemists Introduction: The Significance of the Pyridine Guanidine Scaffold The guanidine functional group is a powerful pharmacophore, prized in medicinal chemistry for it...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal and Synthetic Chemists

Introduction: The Significance of the Pyridine Guanidine Scaffold

The guanidine functional group is a powerful pharmacophore, prized in medicinal chemistry for its ability to form stable, charge-assisted hydrogen bonds with biological targets such as enzymes and receptors.[1] When incorporated into a pyridine framework—a prevalent heterocycle in FDA-approved drugs—the resulting N-substituted pyridine guanidine scaffold offers a unique combination of basicity, hydrogen bonding capability, and aromatic character.[2] These structural motifs are integral to a wide array of biologically active compounds, demonstrating potential as kinase inhibitors, antimicrobial agents, and modulators of various cellular pathways.[3]

Traditional synthetic routes to these molecules often suffer from long reaction times, harsh conditions, and the use of hazardous reagents.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, providing a robust solution to these challenges. By utilizing direct, efficient energy transfer to polar molecules, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields, cleaner product profiles, and access to novel chemical structures in a fraction of the time required by conventional heating.[6][7]

This guide provides detailed protocols for the rapid and efficient synthesis of N-substituted pyridine guanidines using dedicated microwave reactors. As a senior application scientist, my objective is not merely to list steps, but to illuminate the causality behind them, empowering researchers to adapt and troubleshoot these methods effectively.

Pillar 1: The Rationale for Microwave-Assisted Synthesis

The core advantage of microwave synthesis lies in its heating mechanism. Unlike conventional oil baths, which transfer heat slowly via convection, microwave energy couples directly with polar molecules in the reaction mixture. This interaction induces rapid rotation and friction, generating a rapid, uniform, and highly efficient temperature increase throughout the reaction volume.[6]

This mechanism is particularly advantageous for guanidine synthesis for several reasons:

  • Rate Acceleration: Reactions that might take many hours or even days can often be completed in minutes.[7][8]

  • Improved Yields: The rapid heating minimizes the formation of thermal degradation byproducts, often leading to cleaner reactions and higher isolated yields.[6]

  • Solvent Efficiency: Microwave heating can superheat solvents far above their atmospheric boiling points in sealed vessels, enabling reactions in lower-boiling, more environmentally benign solvents. Some protocols can even be performed under solvent-free conditions.[4][9]

Protocol 1: One-Pot Synthesis from Aminopyridines and Thioureas

This protocol is adapted from green chemistry principles for synthesizing guanidines, utilizing water as a solvent and avoiding hazardous reagents and intermediates.[4][5] The reaction proceeds by converting a thiourea into a more reactive carbodiimide intermediate in situ, which is then captured by the aminopyridine.

Causality & Mechanistic Insight

The key to this one-pot reaction is the desulfurization of the thiourea. Under basic conditions (NaOH) and with microwave heating, the thiourea is activated. The hydroxide ion attacks the thiocarbonyl, leading to the elimination of a sulfide species (which is trapped as H₂S by the excess base) and the formation of a highly electrophilic carbodiimide intermediate. The nucleophilic aminopyridine then rapidly adds to the carbodiimide to form the stable guanidine product. Microwave energy efficiently overcomes the activation energy for both the carbodiimide formation and the subsequent nucleophilic attack.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reagents 1. Combine: - Substituted Thiourea (1 equiv) - Aminopyridine (2 equiv) - 1N NaOH (aq) - Water Vial 2. Place in 10 mL microwave vial with a stir bar. Reagents->Vial Microwave 3. Irradiate in microwave reactor: - Temp: 100-120 °C - Time: 15-45 min - Power: 100-300 W (dynamic) Vial->Microwave Cool 4. Cool vial to room temperature. Microwave->Cool Filter 5. Precipitate product by adding cold water or acidifying slightly. Filter solid. Cool->Filter Wash 6. Wash solid with n-hexane to remove non-polar impurities. Filter->Wash Dry 7. Dry under vacuum. Wash->Dry Characterize 8. Characterize product (NMR, LC-MS, IR). Dry->Characterize

Caption: Workflow for one-pot synthesis from thiourea.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the N-substituted thiourea (e.g., N,N'-diphenylthiourea, 1.0 mmol, 1.0 equiv), the desired aminopyridine (e.g., 2-aminopyridine, 2.0 mmol, 2.0 equiv), 1N sodium hydroxide solution (5 mL), and water (5 mL).

    • Scientist's Note: An excess of the aminopyridine is used to ensure the complete consumption of the carbodiimide intermediate as it is formed, minimizing side reactions. The aqueous NaOH is crucial both as a catalyst and to trap the H₂S byproduct.[4]

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 110 °C for 25 minutes. The instrument will dynamically modulate the power (typically 100-300 W) to maintain the set temperature.

  • Cooling: After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Product Isolation: Open the vial carefully. The product may precipitate upon cooling. If not, add the reaction mixture to a beaker of cold water (50 mL) or neutralize/slightly acidify with 1N HCl to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water followed by a small amount of n-hexane to remove any remaining non-polar starting materials.[5]

  • Drying: Dry the purified solid in a vacuum oven to yield the N,N'-diphenyl-N''-(pyridin-2-yl)guanidine.

Data Presentation: Representative Results
EntryAminopyridineThioureaTime (min)Temp (°C)Yield (%)
12-AminopyridineN,N'-Diphenylthiourea25110~75-85
22-Amino-4-methylpyridineN,N'-Diphenylthiourea20110~80-90
32-AminopyridineN-Phenylthiourea30110~70-80
44-AminopyridineN,N'-Diphenylthiourea35120~65-75

Note: Yields are illustrative based on typical outcomes for similar microwave-assisted guanidine syntheses.

Protocol 2: Guanylation using N,N′-Di-Boc-S-methylisothiourea

This approach utilizes a common, commercially available guanylating reagent, N,N′-di-Boc-S-methylisothiourea. This reagent offers excellent control over the substitution pattern and typically produces clean reactions. The Boc (tert-butyloxycarbonyl) groups serve a dual purpose: they activate the reagent and protect the guanidine nitrogens, preventing further reactions.[10] A final deprotection step is required to yield the target guanidine.

Causality & Mechanistic Insight

N,N′-Di-Boc-S-methylisothiourea is an electrophilic guanylating agent. The methylthio group is an excellent leaving group, particularly when its departure is assisted by a thiophilic activator like HgCl₂ or, in greener modern methods, an organic activator.[10] The reaction proceeds via nucleophilic attack of the aminopyridine's exocyclic nitrogen onto the central carbon of the isothiourea, displacing methyl mercaptan. Microwave irradiation provides the necessary thermal energy to drive this substitution reaction to completion rapidly. The bulky Boc groups direct the substitution and prevent oligomerization. The final step involves acid-catalyzed removal of the Boc protecting groups.

Experimental Workflow Diagram

G cluster_step1 Step 1: Guanylation cluster_step2 Step 2: Deprotection Reagents1 1. Combine in MW vial: - Aminopyridine (1.0 equiv) - N,N'-Di-Boc-S-methylisothiourea (1.1 equiv) - Base (e.g., Et3N, 1.5 equiv) - Solvent (e.g., DMF or MeCN) Microwave1 2. Irradiate in microwave reactor: - Temp: 120-140 °C - Time: 10-20 min Reagents1->Microwave1 Workup1 3. Aqueous workup & extraction to isolate Boc-protected product. Microwave1->Workup1 Reagents2 4. Dissolve protected guanidine in DCM. Workup1->Reagents2 Intermediate Acid 5. Add Trifluoroacetic Acid (TFA) and stir at room temperature. Reagents2->Acid Workup2 6. Evaporate solvent/acid. Purify via chromatography or recrystallization. Acid->Workup2

Caption: Workflow for two-step guanylation and deprotection.

Step-by-Step Protocol

Part A: Microwave-Assisted Guanylation

  • Reagent Preparation: In a 10 mL microwave process vial, combine the aminopyridine (1.0 mmol, 1.0 equiv), N,N′-di-Boc-S-methylisothiourea (1.1 mmol, 1.1 equiv), and triethylamine (1.5 mmol, 1.5 equiv) in 4 mL of dimethylformamide (DMF).

    • Scientist's Note: DMF is an excellent microwave-absorbing solvent, ensuring rapid and even heating. Triethylamine acts as a base to neutralize the methyl mercaptan byproduct and facilitate the reaction. A slight excess of the guanylating agent ensures full conversion of the starting amine.

  • Vial Sealing & Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate with stirring at 130 °C for 15 minutes.

  • Workup and Isolation: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N,N'-di-Boc-protected pyridine guanidine can be purified by flash chromatography on silica gel if necessary, or used directly in the next step if sufficiently pure.[2]

Part B: Boc Deprotection

  • Acidolysis: Dissolve the crude protected guanidine from Part A in dichloromethane (DCM, 5 mL). Add trifluoroacetic acid (TFA, 5 mL) and stir the mixture at room temperature for 1-2 hours.

    • Scientist's Note: A 1:1 mixture of DCM:TFA is a standard and highly effective condition for the clean and rapid removal of Boc groups.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product is the TFA salt of the desired N-substituted pyridine guanidine.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by reverse-phase HPLC.

Data Presentation: Representative Results
EntryAminopyridineGuanylation Time (min)Guanylation Yield (%)Deprotection Yield (%)
12-Aminopyridine15~90-98~95-99
23-Aminopyridine15~90-98~95-99
32-Amino-5-bromopyridine10~92-99~95-99
42-Amino-6-picoline20~85-95~95-99

Note: Yields are illustrative, representing typical high efficiencies for these reaction types.

Product Characterization

Confirmation of the N-substituted pyridine guanidine structure is typically achieved through a combination of standard spectroscopic techniques:

  • ¹H and ¹³C NMR: Provides definitive structural information. In ¹³C NMR, the central carbon of the guanidine moiety (C=N) typically appears in the range of 160-165 ppm. Protons on the pyridine ring will show characteristic shifts and coupling constants.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for N-H bonds (typically broad signals around 3200-3400 cm⁻¹) and C=N bonds (around 1600-1680 cm⁻¹).

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional heating for the production of N-substituted pyridine guanidines. The protocols outlined in this guide demonstrate how MAOS can be leveraged to achieve dramatic reductions in reaction time while maintaining high yields and product purity. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively employ these methods to accelerate the discovery and development of novel, guanidine-containing molecules for a wide range of scientific applications.

References

  • Zaky, O. S., Hisham, M., Abd-Elmonem, M., Yahia, R., Jaragh-Alhadad, L. A., Mekheimer, R. A., Abuo-Rahma, G. E. A., Moustafa, M. S., Ebied, M. M., & Sadek, K. U. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. BMC Chemistry, 19(1), 200. [Link]

  • Sun, C. M., & Lin, Y. J. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 53(36), 4845-4849. [Link]

  • Sanghvi, K. P., & Trivedi, A. M. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727. [Link]

  • Sanghvi, K. P., & Trivedi, A. M. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. ResearchGate. [Link]

  • Zaky, O. S., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed. [Link]

  • Machicao, E. A., et al. (2025). An Efficient Microwave Assisted Synthesis of N '-Aryl/(alkyl)-substituted N -(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines: Scope and Limitations. ResearchGate. [Link]

  • El-Faham, A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1172. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

  • Rodríguez, A. L., et al. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. Journal of Heterocyclic Chemistry, 57(4), 1779-1789. [Link]

  • Habermann, J., & Ley, S. V. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. HETEROCYCLES, 57(4), 585. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • Cuncha, M., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 493. [Link]

  • Al-Ostath, A. I., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 481. [Link]

  • Kaur, P., & Singh, G. (2016). Microwave-assisted one-pot synthesis of 2-aminodihydropyrimidines. ResearchGate. [Link]

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]

  • Varma, R. S. (2025). Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate. [Link]

  • Chamberland, S., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54402. [Link]

  • de la Cruz, P., et al. (2022). Microwave Irradiation as a Powerful Tool for the Preparation of n-Type Benzotriazole Semiconductors with Applications in Organic Field-Effect Transistors. Materials, 15(13), 4699. [Link]

  • Babu, R. S., et al. (2021). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction studies. Indian Journal of Chemistry - Section B, 60B(1), 97-106. [Link]

  • Belkheir, A., et al. (2015). A Novel Method for the Deprotection of N-Boc-D-Glucosamine-Ac by Irradiation via Microwave. International Journal of Scientific & Engineering Research, 6(10), 108-112. [Link]

  • Kissane, M., et al. (2021). Enantioselective hydrophosphonylation of N-Boc imines using chiral guanidine–thiourea catalysts. Organic & Biomolecular Chemistry, 20(1), 101-107. [Link]

  • Dantas, R. C. S., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 29(13), 3097. [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

  • L'herron, V., et al. (2018). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 23(10), 2533. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(5-Aminopyridin-2-yl)guanidine

Welcome to the Technical Support Center for the synthesis of N-(5-Aminopyridin-2-yl)guanidine. This molecule is a critical building block in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(5-Aminopyridin-2-yl)guanidine. This molecule is a critical building block in the development of kinase inhibitors and nitric oxide synthase (NOS) modulators. However, its synthesis presents significant regioselectivity and yield challenges due to the differential nucleophilicity of the aminopyridine nitrogens.

This guide is designed for drug development professionals and provides field-proven, self-validating protocols, mechanistic troubleshooting, and yield-optimization strategies.

Mechanistic Workflow & Regioselective Strategy

Attempting to directly guanidinylate 2,5-diaminopyridine typically results in the functionalization of the 5-amino group. The 2-amino group is heavily deactivated due to resonance delocalization of its lone pair into the adjacent pyridine ring nitrogen. To strictly enforce regioselectivity at the 2-position, the industry-standard approach utilizes 2-amino-5-nitropyridine as the starting material, followed by downstream reduction[1].

G N1 2-Amino-5-nitropyridine (Deactivated Nucleophile) N2 Step 1: Guanidinylation (NaH, Di-Boc-pyrazole-1-carboxamidine) N1->N2 N3 Di-Boc-N-(5-nitropyridin-2-yl)guanidine (Stable Intermediate) N2->N3 N4 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) N3->N4 N5 Di-Boc-N-(5-aminopyridin-2-yl)guanidine (Air-sensitive Intermediate) N4->N5 N6 Step 3: Boc Deprotection (4M HCl in Dioxane) N5->N6 N7 N-(5-Aminopyridin-2-yl)guanidine (Target API) N6->N7

Fig 1: Three-step regioselective synthesis of N-(5-Aminopyridin-2-yl)guanidine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process Quality Control (QC) metrics are met.

Step 1: Guanidinylation of 2-Amino-5-nitropyridine

Causality: The electron-withdrawing nitro group further deactivates the 2-amino position. Standard neutral guanidinylating agents will fail[1]. We must force the reaction by deprotonating the amine to form a highly nucleophilic sodium amide intermediate before introducing the electrophile.

  • Preparation: Suspend 2-amino-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen evolution ceases and the solution turns deep red.

  • Electrophile Addition: Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) dissolved in a minimal amount of DMF[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • In-Process QC:

    • TLC (Hexane:EtOAc 7:3): Starting material

      
       = 0.2; Product 
      
      
      
      = 0.6.
    • LC-MS: Target

      
      .
      
Step 2: Catalytic Reduction of the Nitro Group

Causality: The nitro group must be reduced to an amine without cleaving the acid-sensitive Boc groups or over-reducing the pyridine ring.

  • Preparation: Dissolve the intermediate from Step 1 in HPLC-grade Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10% w/w). Purge the flask with Argon (3x), then with Hydrogen gas (3x).

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4-6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with Methanol. Concentrate the filtrate in vacuo.

  • In-Process QC:

    • TLC (DCM:MeOH 95:5): Starting material

      
       = 0.8; Product 
      
      
      
      = 0.3.
    • LC-MS: Target

      
      .
      
Step 3: Acidic Deprotection

Causality: Boc groups require strong acid for removal. While Trifluoroacetic acid (TFA) is common, it yields a syrupy trifluoroacetate salt. Using HCl in dioxane yields a highly crystalline, easy-to-handle dihydrochloride salt.

  • Reaction: Dissolve the intermediate from Step 2 in minimal anhydrous DCM. Add 4M HCl in Dioxane (10 eq). Stir at room temperature for 12 hours.

  • Isolation: A precipitate will form as the deprotection proceeds. Add diethyl ether to fully crash out the product. Filter the solid and wash with cold ether.

  • In-Process QC:

    • LC-MS: Target

      
      .
      

Troubleshooting & FAQs

Q: My yield for the guanidinylation step (Step 1) is consistently below 20%. How can I improve this? A: The 2-aminopyridine motif is notoriously unreactive[1]. If the NaH/Pyrazole-1-carboxamidine protocol is underperforming, your DMF may be wet, destroying the NaH. If anhydrous conditions are verified, switch your reagent to Goodman's Reagent (N,N'-di-Boc-N''-triflylguanidine)[3]. The triflyl group is a superior leaving group, making the reagent highly electrophilic and capable of guanidinylating even severely deactivated anilines and aminopyridines in under 4 hours[4].

Q: I want to save a step and start directly from 2,5-diaminopyridine. Is this possible? A: It is possible, but not directly. The 5-amino group is significantly more nucleophilic than the 2-amino group. If you expose 2,5-diaminopyridine to a guanidinylating agent, you will predominantly form N-(6-aminopyridin-3-yl)guanidine. You must first selectively protect the 5-amino group (e.g., via careful stoichiometric acetylation at low temperatures), perform the guanidinylation at the 2-position, and then deprotect. The nitro-route (SOP above) is generally higher yielding and operationally simpler.

Q: During the nitro reduction (Step 2), LC-MS shows a mass of


. What is happening? 
A:  A mass of 367 (+14 Da from the target mass of 353) indicates incomplete reduction, specifically arresting at the hydroxylamine intermediate  (-NHOH). This occurs if the hydrogen pressure is too low or the Pd/C catalyst is poisoned. To resolve this, filter off the old catalyst, add fresh Pd/C, and ensure vigorous stirring to maximize hydrogen dissolution in the solvent.

Q: My final product (Step 3) is a sticky gum instead of a powder. How do I fix this? A: This is a classic symptom of using TFA for deprotection, which leaves the product as a hygroscopic trifluoroacetate salt. To recover the material, dissolve the gum in a minimal amount of methanol, add a 1M solution of HCl in ether, and precipitate the product as the dihydrochloride salt. Moving forward, use the 4M HCl in dioxane method described in the SOP.

Reagent Comparison for 2-Aminopyridine Guanidinylation

To assist in optimizing Step 1, the following table summarizes the quantitative performance of various guanidinylating agents when applied to deactivated 2-aminopyridines[1][3][4].

Guanidinylating AgentRelative ElectrophilicityExpected YieldReaction TimeByproducts / Operational Notes
S-Methylisothiourea Low< 15%48 - 72 hReleases toxic, foul-smelling methanethiol gas. Not recommended for deactivated amines.
Pyrazole-1-carboxamidine Moderate40 - 60%16 - 24 hPyrazole byproduct is easily washed away during aqueous workup. Excellent balance of cost and reactivity.
Goodman's Reagent (Triflyl) High75 - 90%2 - 4 hHigh reagent cost. Requires strict anhydrous conditions. Best choice for stubborn substrates.

References

  • Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking ResearchGate[1]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products National Institutes of Health (NIH)[2]

  • Guanidine synthesis by guanylation Organic Chemistry Portal[4]

  • US6072075A - Guanidinylation reagents Google Patents[3]

Sources

Optimization

Technical Support Center: Prevention of 5-Amino Group Oxidation in Pyridine Guanidines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis and handling of pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical challenge in the synthesis and handling of pyridine guanidines: the prevention of oxidation at the 5-amino group. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-amino group on my pyridine guanidine susceptible to oxidation?

The 5-amino group on a pyridine ring is susceptible to oxidation due to the electron-donating nature of the nitrogen atom. This increases the electron density of the pyridine ring system, making it more prone to attack by oxidizing agents. The lone pair of electrons on the amino nitrogen can participate in resonance, further activating the ring towards oxidation. This can lead to the formation of undesired byproducts, such as N-oxides or colored polymeric materials, which can complicate purification and compromise the biological activity of the target compound.[1][2]

Q2: What are the common signs of 5-amino group oxidation?

The most common indicators of 5-amino group oxidation include:

  • Color Change: The appearance of a yellow, brown, or black color in your reaction mixture or isolated product is a strong indicator of oxidation.

  • Unexpected Byproducts: The presence of new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) can signal the formation of oxidation products.

  • Poor Yield and Purity: Difficulty in isolating the desired product in high yield and purity can often be attributed to degradation via oxidation.

  • Inconsistent Biological Data: If you observe variability in the results of biological assays, it may be due to the presence of oxidized impurities in your compound.

Q3: What are the primary factors that promote the oxidation of the 5-amino group?

Several factors can contribute to the oxidation of the 5-amino group in pyridine guanidines:

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen, peroxides, or other oxidizing reagents used in the synthetic sequence can lead to degradation.

  • Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of oxidation.

  • Exposure to Light: UV or visible light can promote the formation of radical species that initiate oxidation reactions.[2]

  • Presence of Metal Catalysts: Certain metal ions can catalyze oxidation reactions.

  • pH of the Medium: The stability of aminopyridines can be pH-dependent, with some studies showing increased degradation under alkaline conditions.[3]

Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section provides a systematic approach to troubleshooting and preventing the oxidation of the 5-amino group in your pyridine guanidine synthesis.

Issue 1: My reaction mixture is turning dark, and I'm observing multiple unidentified spots on my TLC.

Possible Cause: Oxidation of the 5-amino group is likely occurring during the reaction.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Temperature Control: Maintain the reaction at the lowest effective temperature to slow down the rate of oxidation.

  • Protecting Group Strategy: If the above measures are insufficient, consider protecting the 5-amino group. Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are excellent choices as they are stable under a wide range of reaction conditions and can be readily removed.[4][5][6][7]

Issue 2: My final compound is colored and shows signs of degradation upon storage.

Possible Cause: The purified compound is unstable and susceptible to oxidation over time.

Troubleshooting Steps:

  • Storage Conditions: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).[2]

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage container can help prevent oxidation.

  • Salt Formation: Converting the pyridine guanidine to a more stable salt form can reduce its susceptibility to oxidation. Studies on 3,4-diaminopyridine have shown that the salt form is more stable under oxidative stress.[8]

Experimental Protocols

Protocol 1: Protection of the 5-Amino Group using a Boc Protecting Group

This protocol describes the protection of a 5-aminopyridine derivative with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 5-aminopyridine derivative

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 5-aminopyridine derivative in DCM or THF.

  • Add TEA or DIPEA (1.2 equivalents) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected 5-aminopyridine.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-protected 5-aminopyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected 5-aminopyridine derivative in DCM.

  • Add TFA (5-10 equivalents) dropwise to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 5-aminopyridine.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Aromatic Amines
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButyloxycarbonylBoc(Boc)₂O, base (e.g., TEA, DIPEA)Strong acid (e.g., TFA, HCl)[6]Stable to hydrogenation and mild base.
CarboxybenzylCbzBenzyl chloroformate, baseCatalytic hydrogenation (H₂, Pd/C)[4]Stable to acidic and mild basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)[5]Stable to acidic conditions and hydrogenation.

Visualization of Concepts

Oxidation Mechanism of an Aromatic Amine

The following diagram illustrates a general mechanism for the oxidation of an aromatic amine, which often proceeds through a radical cation intermediate.

OxidationMechanism AromaticAmine Aromatic Amine (e.g., 5-Aminopyridine) RadicalCation Radical Cation Intermediate AromaticAmine->RadicalCation -e⁻ NOxide N-Oxide AromaticAmine->NOxide [O] Dimerization Dimerization RadicalCation->Dimerization PolymericProducts Colored Polymeric Byproducts Dimerization->PolymericProducts

Caption: Generalized oxidation pathway of an aromatic amine.

Protective Group Strategy Workflow

This diagram outlines the workflow for utilizing a protecting group to prevent oxidation during synthesis.

ProtectiveGroupWorkflow Start Starting Material (5-Aminopyridine Guanidine) Protect Protect 5-Amino Group (e.g., with Boc) Start->Protect Reaction Perform Desired Synthetic Transformation(s) Protect->Reaction Deprotect Deprotect 5-Amino Group (e.g., with TFA) Reaction->Deprotect Final Final Product (Oxidation-sensitive step bypassed) Deprotect->Final

Caption: Workflow for a protective group strategy in synthesis.

References

  • S. L. MacNeil, et al. (2020). Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking. PubMed. [Link]

  • S. L. MacNeil, et al. (2020). Synthesis of 2-Guanidinyl Pyridines and their Trypsin Inhibition and Docking. ResearchGate. [Link]

  • J. A. Raust, et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]

  • M. C. D. Trissel, L. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • S. M. F. El-Sabban, et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

  • S. Goulay-Dufaÿ, et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A. M. O'Connell. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry. [Link]

  • A. M. O'Connell. (1970). Oxidation of Secondary and Primary Amines. SlideShare. [Link]

Sources

Troubleshooting

Removing unreacted cyanamide from guanidine reaction mixtures

Topic: Removing Unreacted Cyanamide from Reaction Mixtures Status: Active Support Tier: Senior Application Scientist (Level 3) Context: Guanylation of amines using cyanamide ( ). Executive Summary: The Guanylation Parado...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Cyanamide from Reaction Mixtures

Status: Active Support Tier: Senior Application Scientist (Level 3) Context: Guanylation of amines using cyanamide (


).
Executive Summary: The Guanylation Paradox

You are likely here because you used excess cyanamide (1.5 – 3.0 equiv) to drive your amine-to-guanidine conversion to completion, but now the excess reagent is persisting.

The challenge is twofold:

  • Polarity Overlap: Both your product (guanidine) and the impurity (cyanamide) are small, polar, and nitrogen-rich, rendering standard silica chromatography ineffective.

  • Invisibility: Cyanamide lacks a strong chromophore, making it difficult to track via standard UV-HPLC (254 nm).

This guide prioritizes Ion Exchange (SCX) and Selective Salt Precipitation as the most robust, self-validating removal strategies based on the massive


 differential between the species.
Module 1: The Chemistry of Separation

To remove cyanamide, you must exploit the fundamental difference in basicity between the reagents.

SpeciesStructure

(Conjugate Acid)
Charge at pH 7.0Solubility (Organic)
Cyanamide

~10.3 (Acidic proton)Neutral High (Eth/EtOAc/DCM)
Guanidine

~13.6 (Basic proton)Cationic (+) Low (Free base) / Low (Salt)
Dicyandiamide *

~0.7 (Very weak base)Neutral Low (Alcohol/Water)

*Note: Dicyandiamide (DCD) is the dimer of cyanamide.[1][2] If you heated your reaction >60°C, you likely have DCD impurities as well.

Visualizing the Separation Logic

PurificationLogic Mixture Reaction Mixture (Guanidine + Cyanamide) SCX Strong Cation Exchange (SCX Column) Mixture->SCX Load at pH 7 Wash Wash Step (MeOH/Water) SCX->Wash Remove residuals Waste Waste: Cyanamide (Neutral) flows through SCX->Waste Neutral species do not bind Elute Elution Step (NH3 in MeOH) Wash->Elute Switch Buffer Product Product: Guanidine (+) released Elute->Product Deprotonate SCX to release Product

Figure 1: The SCX workflow exploits the cationic nature of guanidines at neutral pH, allowing neutral cyanamide to pass through unhindered.

Module 2: Troubleshooting Protocols
Protocol A: Strong Cation Exchange (SCX) – Recommended

Best for: Small to medium scale (<5g), highly polar guanidines.

The Logic: At pH 7, your guanidine is protonated (


) and binds to the sulfonate groups of the resin. Cyanamide is neutral (

10.3) and washes away.[3]
  • Conditioning: Use a pre-packed SCX cartridge (e.g., sulfonic acid bonded silica or polymer). Condition with MeOH, then Water.

  • Loading: Dissolve your crude reaction mixture in minimal water or 1:1 Water/MeOH. Load onto the column.

    • Checkpoint: The guanidine will stick. The eluate contains your cyanamide.

  • Washing: Flush the column with 5–10 column volumes (CV) of Methanol or Water .

    • Validation: Spot the wash on a TLC plate and stain with nitroprusside (see Module 4) to confirm cyanamide removal.

  • Elution: Elute the guanidine using 2M Ammonia in Methanol .

    • Mechanism:[4][5] The ammonia (

      
       ~9.2) is not basic enough to deprotonate the guanidine, but the mass action of 
      
      
      
      ions displaces the guanidinium ions from the resin sites.
  • Finishing: Concentrate the ammoniacal fractions. You will obtain the free base guanidine.[6]

Protocol B: Selective Salt Precipitation

Best for: Large scale (>5g), lipophilic guanidines.

The Logic: Cyanamide is highly soluble in ether and ethyl acetate. Guanidinium salts (HCl, HBr) are typically insoluble in these solvents.

  • Acidification: Dissolve crude mixture in a minimal amount of dry Ethanol or Methanol. Add 1.05 equivalents of HCl (4M in Dioxane) or concentrated aqueous HCl.

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate with vigorous stirring.

    • Observation: The guanidinium hydrochloride salt should precipitate as a white solid. Cyanamide remains dissolved in the organic supernatant.

  • Filtration: Filter the solid.

  • The "Digestion" Wash: If the solid is sticky (trapping cyanamide), suspend the solid in fresh Ethyl Acetate and sonicate/stir for 20 minutes, then re-filter. This leaches out trapped impurities.

Module 3: Frequently Asked Questions (FAQs)

Q: I see a new impurity peak appearing after heating my reaction. What is it? A: This is likely Dicyandiamide (DCD) . Cyanamide dimerizes at elevated temperatures (>60°C) or high pH.

  • Diagnosis: DCD is much less water-soluble than cyanamide.

  • Removal: DCD is difficult to separate from guanidines by extraction. Use Protocol A (SCX) , as DCD is also neutral at pH 7 and will wash off the column, leaving the guanidine bound.

Q: Can I use a scavenger resin instead of a column? A: Yes, but it is often less efficient. You can use a polystyrene-supported amine (e.g., PS-Trisamine). The amine acts as a nucleophile, reacting with the electrophilic cyanamide to form a resin-bound guanidine.

  • Risk: This reaction is slow and requires the same conditions (heat) that cause dimerization. SCX is faster and purely physical (ionic binding).

Q: My guanidine is too lipophilic for water loading on SCX. What now? A: Use Mixed-Mode Cation Exchange . Use a hydrophobic SCX resin (like a polymeric strong cation exchanger). You can load in 100% MeOH or even DCM/MeOH mixtures. The ionic interaction still holds in organic solvents as long as the guanidine remains protonated.

Module 4: Analytical Validation (How to detect it)

Cyanamide is "invisible" at 254 nm. Do not rely on standard UV traces.

1. TLC Visualization (The Nitroprusside Test) Cyanamide/Guanidines require specific stains.

  • Reagent: Sodium Nitroprusside / Potassium Ferricyanide.

  • Procedure: Mix equal volumes of 10% NaOH, 10% Nitroprusside, and 10% Ferricyanide. Dilute with 3 parts water. Spray plate.

  • Result: Guanidines/Cyanamides appear as distinct red/orange spots .

2. HPLC Method

  • Column: C18 is often insufficient due to polarity. Use a HILIC column or a Polar-Embedded C18 .

  • Wavelength: Set detection to 200–210 nm (end absorption).

  • Mobile Phase: Use a buffer (Ammonium Formate pH 3) to keep the guanidine protonated and improve peak shape.

References
  • Chemical Properties & Safety

    • Cyanamide - PubChem Compound Summary.
    • [Link]

  • Guanylation Methodologies

    • Katritzky, A. R., et al. "Recent progress in the synthesis of guanidines." Arkivoc 2005.4 (2005): 49-87.
    • [Link]

  • Purification by Ion Exchange: Solid Phase Extraction (SPE) Method Development Guide. Sigma-Aldrich (Merck). (Referencing SCX mechanisms for basic compounds).
  • pKa Data

    • Evans pKa Table. Harvard University.
    • [Link]

Sources

Optimization

Optimizing HPLC separation of hydrophilic guanidine derivatives

Welcome to the Technical Support Center for HPLC Separation of Hydrophilic Guanidine Derivatives . As an Application Scientist, I have designed this guide to help you troubleshoot and optimize the chromatography of one o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Separation of Hydrophilic Guanidine Derivatives . As an Application Scientist, I have designed this guide to help you troubleshoot and optimize the chromatography of one of the most notoriously difficult compound classes.

Guanidine and its derivatives (e.g., metformin, arginine-containing peptides, and guanidino toxins) present a dual challenge: extreme hydrophilicity and strong basicity. Because the protonated guanidinium ion is highly resonance-stabilized, these compounds exhibit a pKa of approximately 12.5[1]. Consequently, they remain permanently positively charged under virtually all standard HPLC conditions, leading to poor retention on traditional reversed-phase (RP) columns and severe peak tailing due to secondary interactions with the silica matrix[2].

I. Chromatographic Mode Selection Workflow

Before troubleshooting a failing method, ensure you are using the correct chromatographic mode. Standard C18 columns relying purely on hydrophobic partitioning will almost always fail for small, underivatized guanidines.

ModeSelection Start Hydrophilic Guanidine Derivative (pKa ~12.5) Check Does it have a hydrophobic moiety? Start->Check IP Ion-Pairing RP-HPLC (e.g., Alkyl Sulfonates) Check->IP Yes Polar Highly Polar / No Hydrophobic Moiety Check->Polar No HILIC HILIC (Amide/Silica Phase) Polar->HILIC High Organic Solubility Mixed Mixed-Mode (Cation-Exchange + RP) Polar->Mixed High Aqueous Solubility

Decision matrix for selecting the optimal HPLC mode for guanidine derivatives.

II. Frequently Asked Questions (Troubleshooting)

Q1: My guanidine derivative elutes completely in the void volume (t0) on my C18 column. How do I increase retention? A: Because guanidine has a pKa of ~12.5, it is fully ionized at typical mobile phase pH ranges (pH 2–8)[1]. Highly polar, charged analytes cannot partition into the hydrophobic C18 stationary phase. Causality & Solution: You must either neutralize the charge, mask it, or change the stationary phase. Since you cannot raise the pH above 12.5 (which would dissolve standard silica), you must use Ion-Pairing RP-HPLC (adding a negatively charged reagent like sodium hexanesulfonate to form a neutral, hydrophobic complex)[3], or abandon RP-HPLC entirely in favor of HILIC or Mixed-Mode chromatography[4].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I achieve symmetrical peaks? A: Peak tailing for guanidines is almost exclusively caused by ion-exchange interactions between the positively charged guanidinium ion and negatively charged residual silanols (SiO⁻) on the silica matrix[2]. Causality & Solution: Silanols have a pKa of ~3.5 to 4.5.

  • Lower the pH: Drop the aqueous buffer pH to 2.0–2.5 using trifluoroacetic acid (TFA) or phosphoric acid. This protonates the silanols (turning SiO⁻ into neutral SiOH), eliminating the electrostatic attraction.

  • Use a competing base: Add triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanols, blocking the guanidine analyte from interacting with them.

  • Switch columns: Utilize a polar-embedded or highly end-capped column designed specifically for basic compounds.

Q3: Is HILIC or Mixed-Mode better for LC-MS applications? A: HILIC is generally superior for LC-MS sensitivity. HILIC mobile phases contain high concentrations of organic solvent (typically >70% acetonitrile), which dramatically enhances electrospray ionization (ESI) desolvation efficiency[5]. Mixed-mode columns (combining RP and cation-exchange) are also MS-compatible provided you use volatile buffers (e.g., ammonium formate), but the higher aqueous content may slightly reduce MS sensitivity compared to HILIC[4].

III. Quantitative Comparison of Chromatographic Modes

To guide your method development, the following table summarizes the operational parameters for the three viable approaches for guanidine derivatives.

ParameterHILIC (Hydrophilic Interaction)Mixed-Mode (RP / Cation-Exchange)Ion-Pair RP-HPLC
Retention Mechanism Aqueous layer partitioning, hydrogen bondingHydrophobic partitioning + Electrostatic attractionHydrophobic partitioning of a neutral ion-pair complex
Typical Mobile Phase 65–95% Acetonitrile / Aqueous Buffer10–50% Acetonitrile / Aqueous Buffer5–40% Acetonitrile / Aqueous Buffer + IP Reagent
Buffer / Additive Ammonium Formate/Acetate (5–20 mM)Formic Acid, TFA, or Ammonium FormateAlkyl sulfonates (e.g., 5 mM Hexanesulfonate)
Equilibration Time Long (20–40 column volumes)Moderate (10–20 column volumes)Very Long (30–50 column volumes)
MS Compatibility Excellent (enhances desolvation)Good (requires volatile buffers)Poor (IP reagents cause severe ion suppression)

IV. Peak Tailing Resolution Workflow

PeakTailing Issue Issue: Severe Peak Tailing (As > 2.0) Cause Cause: Secondary Silanol Interactions (SiO-) Issue->Cause Sol1 Decrease pH (< 2.5) to protonate silanols Cause->Sol1 Sol2 Add competing base (e.g., Triethylamine) Cause->Sol2 Sol3 Switch to highly end-capped column Cause->Sol3 Success Symmetrical Peak Shape (As < 1.2) Sol1->Success Sol2->Success Sol3->Success

Troubleshooting workflow to resolve peak tailing caused by silanol interactions.

V. Self-Validating Experimental Protocols

Protocol A: Mixed-Mode HPLC Method Development

Mixed-mode chromatography utilizes a stationary phase containing both hydrophobic alkyl chains and embedded cation-exchange groups (e.g., Primesep 100). This allows retention of guanidine via electrostatic interaction[1].

Step-by-Step Methodology:

  • Column Preparation: Install a mixed-mode cation-exchange column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% Formic Acid and 20 mM Ammonium Formate (pH ~3.5).

    • Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic Scouting: Run an isocratic method at 30% Phase B.

  • Validation (The Self-Validating Step): Inject a neutral void volume marker (e.g., thiourea or uracil) alongside your guanidine derivative.

    • Calculate the retention factor:

      
      
      
    • Causality Check: If

      
      , the electrostatic interaction is too weak. Decrease the buffer concentration (e.g., to 10 mM) to reduce competition for the cation-exchange sites, thereby increasing guanidine retention.
      
  • Gradient Optimization: If the compound is retained too strongly (

    
    ), introduce a gradient increasing the buffer concentration or altering the pH to elute the analyte.
    
Protocol B: HILIC Optimization for Polar Guanidines

HILIC relies on a water-enriched layer immobilized on a polar stationary phase. Analytes partition from the bulk organic mobile phase into this aqueous layer[5].

Step-by-Step Methodology:

  • Column Selection: Select an Amide or bare Silica HILIC column.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

    • Phase B: 100% Acetonitrile.

  • System Equilibration (Critical): Flush the column with 50 column volumes of 90% Phase B / 10% Phase A. Note: HILIC requires extensive equilibration to establish the stable aqueous layer on the silica surface.

  • Sample Diluent Preparation: Dissolve the guanidine sample in a diluent matching the starting mobile phase (e.g., 90% Acetonitrile). Injecting a highly aqueous sample in HILIC will disrupt the stationary phase water layer, causing peak splitting and retention time shifts.

  • Gradient Run: Program a gradient from 90% B down to 60% B over 15 minutes.

  • Validation: Monitor peak shape. If peak splitting occurs, reduce the injection volume (e.g., from 5 µL to 1 µL) or increase the organic content of the sample diluent to ensure the analyte focuses properly at the head of the column.

VI. References

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography SIELC Technologies

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development PMC / NIH

  • Ion-Pair Chromatography and Related Techniques ResearchGate

  • HILIC LC/MS Analytical Approach for Identification of Protein Deamidation and Isomerization Modifications HALO® Columns for Chromatography Separations

  • Comparison of aqueous and non-aqueous capillary electrophoresis for the determination of four benzalkonium chloride homologues PMC / NIH

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of N-(5-Aminopyridin-2-yl)guanidine in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(5-Aminopyridin-2-yl)guanidine in Dimethyl Sulfoxide (DMSO). As a molecul...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(5-Aminopyridin-2-yl)guanidine in Dimethyl Sulfoxide (DMSO). As a molecule combining a polar guanidinium group with an aminopyridine core, its solubility behavior can be complex. This document provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to ensure successful dissolution and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N-(5-Aminopyridin-2-yl)guanidine in DMSO at my desired concentration. What are the primary factors affecting its solubility?

A1: The solubility of N-(5-Aminopyridin-2-yl)guanidine is governed by the interplay of its structural features and the properties of the solvent. The molecule possesses a highly polar guanidinium group, which is readily protonated, and a moderately polar aminopyridine ring.[1][2][3]

  • Polarity Mismatch: While DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, the very high polarity and hydrogen bonding capacity of the guanidinium group can still present a challenge.[4][5] The principle of "like dissolves like" dictates that solubility is maximized when the polarity of the solute and solvent are closely matched.[6][7]

  • Crystal Lattice Energy: The solid-state form of the compound has a stable crystal lattice. For dissolution to occur, the energy released from the interaction between the compound and DMSO molecules must be sufficient to overcome this lattice energy.

  • Hygroscopicity: Guanidine and its derivatives are known to be hygroscopic, meaning they readily absorb moisture from the air.[1] The presence of water can influence the solvation process in DMSO.

Q2: My N-(5-Aminopyridin-2-yl)guanidine initially dissolves in DMSO, but then a precipitate forms over time. What could be causing this?

A2: This phenomenon, known as precipitation from a supersaturated solution, can occur for several reasons:

  • Supersaturation: You may have initially created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution to reach equilibrium.[6]

  • Temperature Effects: Solubility is often temperature-dependent.[1][8] If the solution was warmed to aid dissolution and then cooled to room temperature, the solubility limit may have been exceeded, leading to precipitation.

  • Compound Instability: While DMSO is a versatile solvent, it can also act as an oxidizing agent, particularly with amine-containing compounds like 5-aminopyrimidines.[9][10] Degradation of N-(5-Aminopyridin-2-yl)guanidine could lead to the formation of less soluble byproducts. Studies have shown that DMSO can participate in the oxidation of tertiary amines.[9]

  • Hygroscopicity of DMSO: DMSO itself is hygroscopic and will absorb atmospheric water.[5] This change in the solvent composition can alter the solubility of the compound.

Q3: Can I heat the DMSO to dissolve my compound?

A3: Gentle warming can be an effective technique to increase the solubility of many compounds.[5][7] However, it must be approached with caution:

  • Compound Stability: Excessive heat can lead to the thermal degradation of N-(5-Aminopyridin-2-yl)guanidine. It is crucial to determine the compound's thermal stability before applying heat.

  • Solvent Decomposition: At elevated temperatures, DMSO itself can undergo autocatalytic decomposition, which can be accelerated by the presence of acids or bases.[11][12][13]

  • Supersaturation Risk: As mentioned in Q2, heating can lead to supersaturation and subsequent precipitation upon cooling.[6]

Q4: Are there any co-solvents I can use with DMSO to improve solubility?

A4: Yes, using a co-solvent is a common and effective strategy.[6][8] The choice of co-solvent depends on the properties of your compound and the requirements of your downstream application.

  • Polar Protic Solvents: Small amounts of polar protic solvents like methanol or ethanol can sometimes improve solubility by providing additional hydrogen bonding opportunities.[6]

  • Water: For some applications, adding a small percentage of water to the DMSO can enhance the solubility of highly polar compounds. However, this can also increase the risk of hydrolysis for susceptible molecules.[14]

  • Compatibility: Always ensure the co-solvent is compatible with your experimental system (e.g., cell-based assays) and does not interfere with the desired biological activity.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues with N-(5-Aminopyridin-2-yl)guanidine in DMSO.

Initial Assessment

Before attempting to prepare a high-concentration stock solution, it is essential to determine the approximate maximum solubility.

This protocol provides a method to estimate the maximum solubility of your compound in DMSO at room temperature.[4]

Materials:

  • N-(5-Aminopyridin-2-yl)guanidine

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 5-10 mg of the compound into a microcentrifuge tube.

    • Add a small, precise volume of DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound fully dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant room temperature for 24 hours to allow it to reach equilibrium. Mix periodically.

  • Separation:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully remove a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble.

    • Determine the concentration of the compound using an appropriate analytical method, such as HPLC-UV or LC-MS/MS.[15]

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Troubleshooting Workflow

If you are still facing solubility challenges, follow this systematic workflow.

G start Start: Solubility Issue with N-(5-Aminopyridin-2-yl)guanidine in DMSO check_purity 1. Verify Compound Purity and Identity (e.g., NMR, LC-MS) start->check_purity use_anhydrous 2. Use Anhydrous DMSO check_purity->use_anhydrous Purity confirmed sonication 3. Apply Sonication use_anhydrous->sonication gentle_heating 4. Gentle Warming (e.g., 37°C water bath) sonication->gentle_heating If still insoluble success Success: Compound Dissolved sonication->success If successful co_solvent 5. Introduce a Co-solvent (e.g., small % of water, methanol, or ethanol) gentle_heating->co_solvent If still insoluble gentle_heating->success If successful ph_adjustment 6. Consider pH Adjustment (in aqueous-organic mixtures) co_solvent->ph_adjustment If still insoluble & application allows co_solvent->success If successful ph_adjustment->success If successful re_evaluate Re-evaluate experimental requirements (e.g., lower concentration, alternative solvent) ph_adjustment->re_evaluate If unsuccessful G cluster_0 N-(5-Aminopyridin-2-yl)guanidine cluster_1 Solubility in DMSO Guanidinium_Group Guanidinium Group - Highly Polar - Strong H-bond donor - Prone to protonation Favorable Favorable Interactions - Dipole-dipole with DMSO - H-bond acceptance by DMSO Guanidinium_Group->Favorable Challenging Challenging Factors - High crystal lattice energy - Potential for self-association Guanidinium_Group->Challenging Aminopyridine_Core Aminopyridine Core - Moderately Polar - Aromatic System Aminopyridine_Core->Favorable

Caption: Key functional groups influencing solubility in DMSO.

The guanidinium group is strongly basic and exists in its protonated, charged form at physiological pH. [2][16]This high polarity and ability to form multiple hydrogen bonds generally favors solubility in polar solvents. [1]However, it can also lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that must be overcome for dissolution.

The aminopyridine core is a moderately polar aromatic system. The pyridine nitrogen and the amino group can participate in hydrogen bonding. The overall polarity of this part of the molecule is generally compatible with DMSO.

Potential for Degradation in DMSO

It is important to be aware of the potential for compound instability in DMSO. Studies on related 5-aminopyrimidine derivatives have shown that they can undergo oxidation in DMSO, leading to colored degradation products. [10]This oxidation can be followed by condensation reactions. [10]While the specific reactivity of N-(5-Aminopyridin-2-yl)guanidine in DMSO has not been extensively reported, the presence of the amino group on the pyridine ring suggests that this is a possibility to consider, especially during long-term storage or upon heating.

References

  • Solubility of Things. Guanidine. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • Millipore. MultiScreen Solubility Filter Plate. Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. Degradation of model compound in DMSO. a, Expected degradation pathways... | Download Scientific Diagram. Available from: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications? Available from: [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents | Request PDF. Available from: [Link]

  • ResearchGate. Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents | Request PDF. Available from: [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • PubMed. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. Available from: [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. Available from: [Link]

  • Wikipedia. Guanidine. Available from: [Link]

  • Cheméo. Guanidine (CAS 113-00-8) - Chemical & Physical Properties. Available from: [Link]

  • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Available from: [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Available from: [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

  • Wikipedia. Guanidinium chloride. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. guanidine | Ligand page. Available from: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • ijpsr.com. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. Available from: [Link]

  • Semantic Scholar. Figure 2 from Pyridin-2-yl guanidine derivatives: conformational control induced by intramolecular hydrogen-bonding interactions. Available from: [Link]

  • ojin.ru. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Available from: [Link]

  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available from: [Link]

  • springer.com. Guanidine hydrochloride aminomethylation with formaldehyde and simplest amino acids. Available from: [Link]

  • Helda. Stability of bicyclic guanidine superbases and their salts in water Gazagnaire, Eva. Available from: [Link]

  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Available from: [Link]

  • ResearchGate. (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of compound 3d in DMSO- d . 6. Available from: [Link]

  • PubMed. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

Sources

Optimization

Controlling hygroscopicity of guanidinium salts during weighing

Technical Support Center: Managing Guanidinium Salt Hygroscopicity Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves irreprod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Guanidinium Salt Hygroscopicity

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves irreproducible protein denaturation assays or inconsistent RNA extraction yields. In many cases, the root cause is traced back to a fundamental laboratory error: the inaccurate weighing of highly hygroscopic guanidinium salts, specifically Guanidine Hydrochloride (GuHCl) and Guanidine Thiocyanate (GTC).

When exposed to ambient air, these salts rapidly absorb moisture, leading to a continuous upward drift in mass on the [1]. If you weigh 10 grams of "clumped" salt, a significant percentage of that mass is actually water. This results in a lower-than-expected molarity in your final buffer, compromising the thermodynamic driving force required for complete protein unfolding or RNase inhibition.

This guide provides field-proven, self-validating protocols to control moisture absorption, ensuring absolute precision in your biochemical preparations.

Troubleshooting FAQs

Q1: Why do guanidinium salts absorb moisture so rapidly, and what are the visual indicators of degradation? Causality: Guanidinium ions possess multiple strong hydrogen-bonding sites. When the ambient relative humidity (RH) exceeds the critical relative humidity of the salt, water molecules from the air are thermodynamically driven to bind to the crystal lattice. Indicators: The transition begins with a loss of the free-flowing powder characteristic, progressing to [2]. In severe cases, the salt may undergo deliquescence—completely[3]. Furthermore, moisture acts as a catalyst for chemical instability; for instance, GTC is highly sensitive to , which can accelerate its degradation[4].

Q2: How do I accurately weigh these salts without experiencing mass drift on the balance? Solution: Never weigh hygroscopic salts directly onto[1]. The continuous, unidirectional drift in the displayed value indicates active moisture absorption during the weighing process. Instead, you must use the Difference Method utilizing a [1]. This creates a self-validating closed system: because the container is sealed during the actual mass measurement, any drift on the balance immediately alerts you to a compromised seal or external contamination (such as [5]), rather than sample moisture uptake.

Q3: My stock bottle of Guanidine Hydrochloride has turned into a solid brick. Can I dry it in an oven? Solution: Proceed with extreme caution. While vacuum drying is a standard protocol for some stable salts, guanidinium salts are thermally sensitive. GuHCl can decompose if heated near or above its [6]. Instead of attempting to dry a compromised batch, the industry best practice is to bypass solid storage altogether. When you purchase a new bottle, immediately dissolve the entire contents to create a [3] (e.g., 6M or 8M). Filter this solution and store it in tightly sealed aliquots at 4°C or room temperature. This permanently eliminates the weighing variable from your routine workflows.

Q4: What specific safety and environmental controls are required when handling Guanidine Thiocyanate (GTC)? Solution: GTC requires more stringent handling than GuHCl. It must be stored in a dry, dark place, ideally under an [7]. Critical Safety Warning: Never allow GTC to come into contact with acids. Acidic conditions liberate highly . Always handle GTC inside a chemical fume hood or a [8], ensuring your environment is both low-humidity and chemically isolated.

Quantitative Data: Physicochemical Properties

The following table summarizes the critical parameters you must account for when designing your handling protocols.

Property / ParameterGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GTC)
CAS Number [6][4]
Primary Application Protein denaturation, refoldingRNA extraction, RNase inhibition
Hygroscopicity [6][4]
Incompatibilities [6][4]
Storage Conditions [6][7]
Toxicity Profile [9][4]

Experimental Protocol: The Difference Method Workflow

To guarantee absolute molarity in your buffers, strictly adhere to this step-by-step methodology for weighing hygroscopic salts.

Materials Required:

  • Analytical balance (calibrated, draft shield installed)

  • Glass weighing bottle with a ground-glass stopper

  • Desiccator or glove box (maintained at <30% RH)

  • Lint-free gloves and anti-static forceps

Step-by-Step Procedure:

  • Environmental Prep: Ensure the ambient humidity in the lab is minimized. If RH > 40%, perform the transfer steps exclusively inside a [8] or dry purge chamber.

  • Vessel Preparation: Clean and thoroughly dry the glass weighing bottle. Allow it to equilibrate to room temperature inside a [1]. Do not touch the bottle with bare hands; use clean gloves or forceps to prevent the transfer of [5].

  • Initial Tare: Place the empty, sealed weighing bottle on the analytical balance. Tare the balance to zero.

  • Bulk Transfer: Inside the desiccator or glove box, rapidly transfer an estimated excess of the guanidinium salt from the stock container into the weighing bottle. Immediately seal both the stock container and the weighing bottle.

  • Gross Weight Measurement: Place the sealed weighing bottle (now containing the salt) onto the balance. Record this mass (

    
    ). Wait 10 seconds to ensure there is no mass drift, validating the integrity of the seal.
    
  • Sample Delivery: Remove the weighing bottle, open it over your target volumetric flask or reaction vessel, and carefully tap the desired amount of salt into the vessel. Re-seal the weighing bottle immediately.

  • Final Weight Measurement: Place the sealed weighing bottle back onto the balance. Record this new mass (

    
    ).
    
  • Calculation: The exact mass of the salt transferred is calculated as:

    
    . If more salt is needed, repeat steps 6-8.
    

Visualized Workflow

G N1 Start Weighing Protocol N2 Assess Ambient Humidity N1->N2 N3 Is RH > 40%? N2->N3 N4 Use Glove Box / Dry Chamber N3->N4 Yes N5 Use Benchtop Draft Shield N3->N5 No N6 Tare Sealed Weighing Bottle N4->N6 N5->N6 N7 Transfer Salt & Re-seal N6->N7 N8 Calculate Mass Difference N7->N8

Workflow for accurate weighing of hygroscopic guanidinium salts.

References

  • "Safety Data Sheet Guanidine Thiocyanate", BioSpectra, Inc., [Link]

  • "Safety Data Sheet Guanidine Thiocyanate", G-Biosciences, [Link]

  • "How do you handle hygroscopic salts?", HepatoChem, [Link]

  • "Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing", GenFollower, [Link]

  • "A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea", Pacific Northwest National Laboratory, [Link]

  • "Hygroscopic chemical...how to deal with?", Protocol Online, [Link]

  • "Guanidine Hydrochloride Safety Data Sheet", BioSpectra, Inc., [Link]

  • "The Do's and Don'ts of Laboratory Balances", Labcompare, [Link]

Sources

Troubleshooting

Minimizing hydrolysis of guanidine intermediates at high pH

Technical Support Center: Mitigating Guanidine Intermediate Hydrolysis Under Alkaline Conditions Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mitigating Guanidine Intermediate Hydrolysis Under Alkaline Conditions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of guanidine-containing active pharmaceutical ingredients (APIs) and intermediates during high-pH synthetic steps or extractions.

The guanidine moiety is highly basic (pKa ~13.6) and typically remains protonated under physiological conditions. However, in strongly alkaline environments, it becomes highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible degradation into urea derivatives and amines[1]. This guide provides a mechanistic understanding and field-proven protocols to preserve the integrity of your guanidine intermediates.

Mechanistic Insight: The Causality of Alkaline Degradation

To prevent degradation, we must first understand the mechanism. Kinetic studies demonstrate that the alkaline hydrolysis of guanidines proceeds via the hydroxide-ion-catalyzed decomposition of a tetrahedral intermediate[1]. The reaction rate exhibits a second-order dependence on hydroxide ion concentration initially, reaching a plateau at alkali concentrations >1 M[1]. Unimolecular decomposition of the free base is ruled out because cyanamide is not detected; instead, water or hydroxide directly attacks the free base[1][2].

Mechanism Guanidine Guanidine Free Base (Electrophilic Carbon) Tetrahedral Tetrahedral Intermediate (Unstable) Guanidine->Tetrahedral Alkaline pH (>1M) OH Hydroxide Ion (OH-) (Nucleophile) OH->Tetrahedral Attack Products Urea Derivative + Amine (Hydrolysis Products) Tetrahedral->Products Irreversible Decomposition

Mechanism of alkaline hydrolysis of guanidines via a tetrahedral intermediate.

Frequently Asked Questions (FAQs)

Q1: My guanidine intermediate degrades rapidly when I adjust the pH to 12 for free-basing. Why does this happen, and how can I stop it? A1: At pH 12, the guanidinium ion is substantially deprotonated to its free base form. The unprotonated imine carbon is highly electrophilic and vulnerable to nucleophilic attack by the abundant OH⁻ ions, forming an unstable tetrahedral intermediate that collapses into a urea derivative[1][3]. Solution: If high pH is strictly required for free-basing, you must manipulate the kinetics. The activation energy for spontaneous guanidine hydrolysis is approximately 56.1 kJ/mol[4]. By lowering the temperature from 25°C to 0–5°C, you exponentially decrease the reaction rate[5]. Furthermore, limit the residence time in the alkaline aqueous phase by immediately extracting into an organic solvent.

Q2: I am using a bicyclic guanidine superbase (e.g., TBD) as a catalyst, but it loses activity over time in aqueous alkaline mixtures. Are superbases immune to hydrolysis? A2: No. While bicyclic guanidines possess a rigid skeleton that stabilizes the protonated form and increases basicity, they are still prone to hydrolysis in the presence of hydroxide ions[3]. The hydrolysis rate is directly proportional to the water concentration and pH[3]. Solution: To minimize degradation of bicyclic superbases, reduce the water activity of your system by employing organic co-solvents, or design the process to maintain the pH slightly lower if the catalytic cycle permits[3][5].

Q3: Can structural modifications prevent this hydrolysis if I am designing a new intermediate? A3: Yes, steric hindrance is highly effective. For example, the alkaline hydrolysis rate of hexamethylguanidinium perchlorate is 750-fold slower than that of unsubstituted guanidine[1]. The bulky methyl groups block the trajectory of the incoming hydroxide ion[1]. If modifying the core structure is not an option, consider temporary protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) during alkaline steps.

Quantitative Data: Kinetic Parameters of Guanidine Hydrolysis

The following table summarizes the kinetic and thermodynamic parameters associated with guanidine hydrolysis to guide your process design.

Guanidine DerivativeConditionKinetic / Thermodynamic ObservationRef
Unsubstituted Guanidine Alkaline (>1 M NaOH)Rate reaches a plateau; proceeds via free base attack.[1]
Hexamethylguanidinium Alkaline pH750-fold decrease in hydrolysis rate vs. unsubstituted guanidine.[1]
Bicyclic Guanidines (e.g., TBD) Aqueous AlkalineHydrolysis rate increases proportionally with OH⁻ and water concentration.[3]
Spontaneous Guanidine pH 8.0Activation energy (Ea) is approximately 56.1 kJ/mol.[4]

Field-Proven Protocols: Self-Validating Systems

To translate these mechanistic insights into actionable laboratory practices, below are two robust protocols designed to minimize hydrolysis.

Workflow Start Alkaline Processing of Guanidine Intermediate Temp 1. Lower Temperature (0-5 °C) Start->Temp Solvent 2. Reduce Water Activity (Biphasic/Co-solvent) Start->Solvent Time 3. Minimize Residence Time (Rapid Quench) Start->Time Protect 4. Steric Shielding (Boc/Cbz Groups) Start->Protect Success Intact Guanidine (High Yield) Temp->Success Solvent->Success Time->Success Protect->Success

Operational strategies to minimize guanidine hydrolysis at high pH.

Protocol 1: Biphasic Alkaline Extraction with Minimized Residence Time

Rationale: By conducting the alkaline free-basing in a biphasic system with rapid phase separation, the guanidine free base partitions immediately into the protective organic layer, minimizing its exposure to aqueous hydroxide[5].

Step-by-Step Methodology:

  • Preparation: Pre-cool the aqueous solution of the guanidinium salt to 0–5°C in a jacketed reactor. Pre-cool the extraction solvent (e.g., dichloromethane or 2-MeTHF) to the same temperature.

  • Organic Overlay: Add 5 volumes of the cold organic solvent to the aqueous solution to create a biphasic mixture.

  • pH Adjustment: Under vigorous stirring (to maximize interfacial surface area), slowly add cold aqueous NaOH (1 M) dropwise until the aqueous phase reaches the target pH (e.g., pH 11-12).

    • Self-Validation Check: Monitor the pH continuously using a calibrated probe. Localized high pH spikes will accelerate degradation; if the pH overshoots, the batch is immediately at risk of hydrolysis.

  • Rapid Separation: Immediately stop stirring once the target pH is reached. Allow the phases to separate for no more than 3 minutes.

  • Extraction: Drain the organic layer containing the free-based guanidine.

  • Quenching: Wash the organic layer immediately with a cold, mildly alkaline buffer (e.g., pH 8 bicarbonate) to remove residual hydroxide ions, followed by a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at a bath temperature not exceeding 30°C.

Protocol 2: Protection via Steric Shielding (Boc-Protection)

Rationale: If a molecule must endure prolonged alkaline conditions (e.g., ester saponification elsewhere on the molecule), the guanidine moiety must be chemically protected. The Boc group provides massive steric bulk, preventing the formation of the tetrahedral intermediate[1].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the guanidine intermediate in a mixture of THF and water (1:1 v/v).

  • Base Addition: Add NaHCO₃ (3.0 equivalents) to maintain a mildly basic environment (pH ~8.5) that avoids the harsh OH⁻ concentrations that trigger rapid hydrolysis.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir for 12 hours.

    • Self-Validation Check: Monitor the reaction progression by LC-MS. The mass shift should indicate di-Boc or tri-Boc protection. Incomplete protection leaves the guanidine vulnerable; full protection is required to completely deactivate reactivity.

  • Alkaline Processing: You may now subject the protected intermediate to your required high-pH conditions (e.g., 2 M LiOH for ester hydrolysis). The massive steric hindrance prevents hydroxide attack on the guanidine carbon.

  • Deprotection: Post-alkaline processing, remove the Boc groups using TFA/DCM (1:1) at room temperature for 2 hours.

References

1.[1] Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1 2.[2] Kinetics and Mechanism of the Alkaline Hydrolysis of Guanidine, Hexa. RSC Publishing. 2 3.[3] Stability of bicyclic guanidine superbases and their salts in water. PMC (NIH). 3 4.[4] Discovery of a Ni2+-dependent guanidine hydrolase in bacteria. University of Konstanz. 4 5.[5] Three types of hydrolysis and ways to prevent hydrolysis. Carbodiimide. 5

Sources

Optimization

Technical Support Center: Reverse-Phase Purification of Polar Pyridine Guanidines

Welcome to the Technical Support Center for the chromatographic purification of pyridine guanidines. These molecules present a unique analytical challenge: the guanidine moiety is exceptionally basic (pKa ~12.5–13.5) and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification of pyridine guanidines. These molecules present a unique analytical challenge: the guanidine moiety is exceptionally basic (pKa ~12.5–13.5) and remains permanently positively charged under standard conditions, while the pyridine ring (pKa ~5.2) adds a secondary ionizable center.

This dual-basicity results in extreme polarity, poor retention on standard hydrophobic stationary phases, and severe secondary interactions with silica supports. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution and symmetrical peak shapes.

Diagnostic Workflow: Retention & Peak Shape Optimization

TroubleshootingWorkflow Start Issue: Poor Retention or Severe Peak Tailing pH_Check Evaluate Mobile Phase pH Relative to Analyte pKa Start->pH_Check Acidic Acidic (pH 2-3) Both N's Protonated pH_Check->Acidic Standard RPC Basic Basic (pH > 10) Pyridine Deprotonated pH_Check->Basic High-pH RPC IP_Reagent Add Ion-Pairing Reagent (0.1% TFA or HFBA) Acidic->IP_Reagent Hybrid_Col Use High-pH Stable Hybrid Silica Column Basic->Hybrid_Col Peak_Check Assess Peak Symmetry (USP Tailing Factor) IP_Reagent->Peak_Check Hybrid_Col->Peak_Check Tailing_Decision Tailing Factor > 1.5? Peak_Check->Tailing_Decision Mixed_Mode Switch to Polar-Embedded or CSH Column Tailing_Decision->Mixed_Mode Yes Success Optimal Baseline Resolution Achieved Tailing_Decision->Success No Mixed_Mode->Success

Diagnostic workflow for troubleshooting pyridine guanidine retention and peak shape in RPC.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why do my pyridine guanidine derivatives elute in the void volume on standard C18 columns? A: This is a direct result of ionization states. At a standard acidic mobile phase pH (e.g., pH 2.7 with 0.1% Formic Acid), both the guanidine and pyridine nitrogens are fully protonated. This creates a highly polar, dipositive species surrounded by a dense hydration shell. Causally, this hydration shell prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing it to bypass the column entirely. Solution: You must either mask the charge using an Ion-Pairing (IP) reagent or suppress ionization by operating at a high pH.

Q2: I have achieved retention, but the peak tailing is severe (USP Tailing Factor > 2.0). What is the root cause? A: Peak tailing for basic compounds is predominantly caused by secondary electrostatic interactions. While the hydrophobic tail of your IP reagent handles primary retention, the highly basic guanidinium cation seeks out unbonded, ionized silanols (Si-O⁻) on the silica support. As highlighted by , these ionized silanols act as localized cation-exchange sites. Because these sites are heterogeneously distributed and exhibit slow desorption kinetics, analyte molecules release at different rates, dragging out the trailing edge of the peak.

Q3: How do I choose between TFA and HFBA for ion-pairing? A: The choice depends on the required retention factor (


). Trifluoroacetic acid (TFA) provides a short fluorous tail, which is excellent for moderate retention. Heptafluorobutyric acid (HFBA) provides a much longer hydrophobic tail, drastically increasing retention for highly polar dipositive ions. However, as noted by the , strong fluorinated IP reagents form adducts and can cause severe ion suppression in LC-MS applications. If MS compatibility is required, consider using a lower concentration of IP reagent combined with a specialized column.

Q4: My retention times are drifting later with each consecutive injection. What is failing? A: This is a classic symptom of incomplete column equilibration. IP reagents like HFBA have long hydrophobic tails that take significant time to fully partition into and saturate the C18 phase. If you begin injections before dynamic equilibrium is reached, the stationary phase is actively increasing in hydrophobicity during your runs, causing progressively longer retention times.

Standard Operating Procedures (SOPs)

Protocol: Ion-Pairing Reverse-Phase Chromatography for Dipositive Analytes

Objective: Achieve baseline resolution and symmetrical peak shape (


) for highly polar pyridine guanidines while ensuring method reproducibility.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (0.1% v/v TFA in LC-MS grade

    
    ) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).
    
  • Causality: TFA (

    
    ) ensures complete protonation of both nitrogens while providing a highly electronegative trifluoroacetate counter-ion. This counter-ion forms a neutral, hydrophobic pseudo-complex with the dipositive cation, allowing it to partition effectively into the C18 layer.
    

Step 2: Column Equilibration (Self-Validating System)

  • Action: Flush the C18 column with 95% A / 5% B for a minimum of 20 column volumes (CV).

  • Validation Check: Perform two consecutive blank gradient injections. Overlay the chromatograms at 210 nm. Self-Validation: If the baseline drift between the two runs exceeds 5 mAU, the stationary phase is not fully saturated with the IP reagent. Continue equilibration until baselines superimpose perfectly. Proceeding before saturation guarantees shifting retention times.

Step 3: Gradient Execution

  • Action: Run a shallow gradient from 2% B to 40% B over 20 minutes.

  • Causality: Because pyridine guanidines are exceptionally polar, a shallow organic gradient ensures they do not elute prematurely and allows the ion-pair complex sufficient time to interact with the stationary phase, resolving structurally similar impurities.

Step 4: Post-Run Column Wash & Regeneration

  • Action: Flush with 90% B for 10 CVs to elute highly retained hydrophobic impurities, then return to initial conditions.

  • Warning: Never store silica-based columns in high aqueous TFA for extended periods (>48 hours). The low pH will eventually hydrolyze the siloxane bonds connecting the C18 ligands to the silica particle, leading to irreversible column degradation.

Quantitative Data Summary: Mobile Phase Additives

The following table summarizes the causal effects of various mobile phase additives on the chromatographic behavior of pyridine guanidines.

AdditiveConcentration (v/v)Mobile Phase pHRelative Retention (

)
USP Tailing Factor (

)
LC-MS Compatibility
Formic Acid 0.1%~2.70.5 (Void Volume)> 2.5 (Severe)Excellent
Trifluoroacetic Acid (TFA) 0.1%~2.03.2 (Optimal)1.2 (Good)Poor (Ion Suppression)
Heptafluorobutyric Acid (HFBA) 0.05%~2.06.5 (High)1.1 (Excellent)Moderate
Ammonium Bicarbonate 10 mM~10.52.1 (Moderate)1.4 (Acceptable)Good

Note: High pH methods (Ammonium Bicarbonate) require the use of specialized hybrid silica columns (e.g., Waters XBridge or Phenomenex Gemini) to prevent silica dissolution. Recent advancements in column technology, discussed in , suggest that using Charged Surface Hybrid (CSH) phases can mitigate secondary interactions without relying heavily on IP reagents.

References

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation / Chemical Communications (McCalley, D.V.) URL:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Technical Support URL:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing LCGC / Chromatography Online URL:[Link]

Troubleshooting

Avoiding regioselectivity issues during guanidylation of diaminopyridines

Current Status: Operational Topic: Troubleshooting Regioselectivity in Diaminopyridines Ticket ID: GUA-PYR-001 Diagnostic & Triage: Why is Regioselectivity Failing? Before adjusting reaction conditions, you must diagnose...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in Diaminopyridines Ticket ID: GUA-PYR-001

Diagnostic & Triage: Why is Regioselectivity Failing?

Before adjusting reaction conditions, you must diagnose the specific electronic and steric environment of your substrate. Guanidylation is a nucleophilic attack by the substrate amine onto the electrophilic amidine center of the reagent.

The Core Problem: Ambident Nucleophiles

Diaminopyridines possess two distinct nucleophilic sites (plus the ring nitrogen). Selectivity depends on the subtle interplay between nucleophilicity (kinetic control) and basicity (thermodynamic stability).

Substrate TypePrimary ChallengeMechanistic Root Cause
2,6-Diaminopyridine Mono- vs. Bis-guanidylation The molecule is symmetric. Once the first guanidine forms, the molecule remains electron-rich, inviting a second attack.
2,3-Diaminopyridine Regioisomer Mixtures (2- vs. 3-position) The 2-amino group is electronically coupled to the ring nitrogen (amidine-like resonance), reducing its nucleophilicity. The 3-amino group behaves more like an isolated aniline.
Electron-Deficient Pyridines No Reaction / Low Yield Electron-withdrawing groups (halogens, nitro) on the ring drastically lower the HOMO energy of the exocyclic amines, making them poor nucleophiles.

Reagent Selection Matrix

Do not default to generic reagents. Select your guanidinylating agent based on the "Nucleophilic Power" of your specific amine.

Decision Tree: Selecting the Right Reagent

Use this logic flow to determine the optimal reagent for your specific pyridine substrate.

ReagentSelection Start Start: Analyze Substrate IsSymmetric Is the substrate symmetric? (e.g., 2,6-Diaminopyridine) Start->IsSymmetric IsReactive Is the amine nucleophilic? (e.g., 3-aminopyridine) IsSymmetric->IsReactive No (Asymmetric) Pyrazole Reagent A: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Mild, Kinetic Control) IsSymmetric->Pyrazole Yes (Use Steric Bulk to stop at Mono) IsReactive->Pyrazole Yes (Standard) Triflyl Reagent B: Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) (High Electrophilicity) IsReactive->Triflyl No (Deactivated/Electron Poor) Thiourea Reagent C: S-Methylisothiourea (Requires Heat/HgCl2 - Poor Selectivity) Triflyl->Thiourea If Cost is limiting factor (Warning: Harsh Conditions)

Figure 1: Logic flow for selecting guanidinylation reagents based on substrate reactivity and symmetry.

Troubleshooting Guides (FAQs)

Case A: "I cannot stop the reaction at the mono-guanidine stage for 2,6-diaminopyridine."

The Science: 2,6-diaminopyridine is symmetric. The first guanidylation event creates a product that is more basic than the starting material, but the bulky protecting groups (Boc/Cbz) on the reagent are your primary tool for stopping the reaction.

The Solution:

  • Switch Reagent: Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . The pyrazole leaving group is bulky, and the resulting Boc-protected guanidine creates a "steric wall" that hinders the second attack at the 6-position.

  • Stoichiometry Control: Use exactly 0.95 equivalents of the reagent. Starving the reaction slightly prevents the abundance of electrophile required for the slower second addition.

  • Solvent Switch: Run the reaction in DCM (Dichloromethane) at room temperature. Avoid heating. Polar aprotic solvents like DMF can accelerate the second addition.

Case B: "I need to selectively label the 3-position of 2,3-diaminopyridine, but I get a mixture."

The Science:

  • 2-Position: The lone pair is delocalized into the ring nitrogen (resonance). It is less nucleophilic (pKa of conjugate acid ~6.8).

  • 3-Position: The lone pair is less delocalized (similar to aniline). It is more nucleophilic .[1]

The Solution:

  • Kinetic Control: You must run this reaction at 0°C to Room Temperature . Do not heat. Heating overcomes the activation energy barrier for the 2-position, leading to mixtures.

  • Protonation Trick: If you are still getting 2-position byproducts, add 1.0 eq of weak acid (e.g., acetic acid) . The ring nitrogen (N1) will protonate first.[2] This inductive effect further deactivates the 2-amino group (which is closer to N1) more than the 3-amino group, enhancing selectivity for the 3-position.

Case C: "My reaction turns into a solid block (polymerization) or precipitates early."

The Science: Guanidylation reagents, particularly S-methylisothioureas, can polymerize or form insoluble ureas if moisture is present. Furthermore, the guanidine product is often highly polar.

The Solution:

  • Solvent System: If the product precipitates, switch to a THF/DCM (1:1) mixture.

  • Scavenging: If using the pyrazole reagent, the byproduct is pyrazole. It is soluble in DCM but can be sublimed or washed out with dilute KHSO₄.

  • Moisture Control: Strictly anhydrous conditions are required. Water acts as a competing nucleophile, forming ureas (dead-end byproducts).

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Mono-Guanidylation of 2,6-Diaminopyridine

Target: Mono-N-Boc-guanidine product.

Reagents:

  • 2,6-Diaminopyridine (1.0 mmol)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (0.95 mmol) [Bernatowicz Reagent]

  • Triethylamine (1.1 mmol)

  • Anhydrous DCM (5 mL)

Step-by-Step:

  • Dissolution: Dissolve 2,6-diaminopyridine in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine. Stir for 10 minutes. Note: The base is to neutralize the pyrazole byproduct, driving equilibrium.

  • Reagent Addition: Add the Pyrazole carboxamidine reagent solid in one portion.

  • Reaction: Stir at Room Temperature for 16–24 hours. Do not heat.

  • Monitoring: Check TLC (EtOAc/Hexane). The di-guanicylated product is significantly less polar than the mono-product due to the lipophilic Boc groups, but the starting material is very polar.

  • Workup:

    • Dilute with Hexanes (10 mL).

    • Filter off any precipitate (often unreacted starting material).

    • Concentrate filtrate.

    • Purification: Flash chromatography. The pyrazole byproduct elutes first, followed by the di-Boc guanidine.

Protocol B: "Goodman's Method" for Unreactive Diamines

Use this when Protocol A fails due to electron-withdrawing groups on the pyridine.

Reagents:

  • Deactivated Diaminopyridine (1.0 mmol)

  • N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) [Goodman's Reagent]

  • Triethylamine (1.5 mmol)

  • DCM or DCE (5 mL)

Step-by-Step:

  • Setup: Dissolve the amine and Goodman's reagent in DCM.

  • Base: Add Triethylamine.

  • Energy: If no reaction after 4 hours at RT, heat to 40°C . The triflyl group makes the central carbon highly electrophilic, forcing the reaction even with poor nucleophiles.

  • Workup: Wash with 5% aqueous citric acid (removes triflamide byproduct). Dry organic layer over Na₂SO₄.

Mechanistic Visualization

Understanding the electronic difference between the 2- and 3-positions is critical for troubleshooting.

Mechanism Substrate 2,3-Diaminopyridine N2 2-Amino Group (Deactivated by Ring N) Substrate->N2 Resonance Stabilized N3 3-Amino Group (Aniline-like Nucleophile) Substrate->N3 Available Lone Pair Reagent Electrophilic Amidine (Boc-N=C-N-Boc) N2->Reagent Thermodynamic Attack (Slow/High Temp) N3->Reagent Kinetic Attack (Fast) TS Tetrahedral Intermediate Reagent->TS Product 3-Guanidinyl-2-aminopyridine (Major Product) TS->Product Elimination of Pyrazole/Triflamide

Figure 2: Mechanistic pathway showing the kinetic preference for the 3-amino position due to lack of ring-deactivation compared to the 2-amino position.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. Link

  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd Edition). Elsevier. (General reference for Aminopyridine nucleophilicity).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of Pyridine Guanidines

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine Guanidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Pyridine guanidines r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Pyridine Guanidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridine guanidines represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in KATP channel openers (e.g., Pinacidil), H2 receptor antagonists, and varying CNS agents. However, their unique electronic structure—combining the electron-deficient pyridine ring with the super-basic guanidine moiety—presents distinct analytical challenges compared to their phenyl-guanidine bioisosteres.

This guide objectively compares the mass spectrometric (MS) performance of pyridine guanidines against alternative scaffolds and evaluates the efficacy of High-Energy Collisional Dissociation (HCD) versus traditional Collision-Induced Dissociation (CID) for structural elucidation.

Part 1: Scaffold Comparison (The "Product" Analysis)

In drug discovery, the choice between a pyridine guanidine and a phenyl guanidine scaffold often hinges on ADME properties. However, for the analytical chemist, this switch drastically alters the ionization and fragmentation profile.

Ionization Efficiency & Sensitivity

The guanidine moiety (


) dictates the charge state. However, the aromatic ring attached to the guanidine modulates this basicity.
FeaturePyridine Guanidines (The Product)Phenyl Guanidines (Alternative)Analytical Implication
Proton Affinity High. The pyridine ring is electron-withdrawing, slightly lowering guanidine basicity compared to alkyl guanidines, but the pyridine nitrogen offers a secondary protonation site.Moderate-High. The phenyl ring allows resonance delocalization but lacks the secondary basic nitrogen.Pyridine guanidines often exhibit higher ESI+ response at lower concentrations due to multiple protonation sites.
LogD / Hydrophobicity Lower. Pyridine increases polarity.Higher. Phenyl is lipophilic.Pyridine guanidines elute earlier in Reverse Phase LC, often in the suppression zone (void volume) if not optimized.
Adduct Formation Low. Dominantly forms

.
Moderate. Prone to

if mobile phase is not acidic enough.
Pyridine guanidines yield cleaner spectra for quantification.
Fragmentation Hardness (The "Kinetic Shift")

Pyridine guanidines are "harder" to fragment than their phenyl analogs.

  • Mechanism: The proton is tightly sequestered on the guanidine moiety. To induce skeletal cleavage, the proton must often migrate (mobile proton model). The electron-deficient pyridine ring destabilizes the transition states required for charge migration, often trapping the molecule in a stable protonated form.

  • Result: You will observe a "survival yield" of the parent ion at collision energies (CE) that would pulverize a phenyl guanidine.

Part 2: Technique Comparison (CID vs. HCD)

For structural elucidation of pyridine guanidines, the choice of fragmentation mode is critical.

Comparative Data: Information Content
ParameterCID (Trap-Type) HCD (Beam-Type) Verdict for Pyridine Guanidines
Low Mass Cutoff Yes (usually 1/3 of precursor

).
No.HCD Wins. Crucial for detecting the pyridine ring fragment (

79-80) or guanidine specific immonium ions.
Energy Regime Resonant excitation (slow heating).Non-resonant (rapid, higher energy).HCD Wins. High energy is required to overcome the stability of the guanidinium cation.
Dominant Pathway Neutral loss of

(

).
Backbone cleavage + Side chain losses.HCD Wins. CID often results in a single peak (

), providing limited structural confirmation.
Experimental Recommendation
  • Quantification (SRM/MRM): Use CID .[1][2] The

    
     loss is highly reproducible and intense.
    
  • Identification/MetID: Use HCD . You need the higher energy to break the Pyridine-Guanidine bond.

Part 3: Mechanistic Fragmentation Pathways

Understanding the fragmentation logic is essential for interpreting spectra of unknown derivatives.[3][4]

The "Ammonia Effect"

The hallmark of guanidine fragmentation is the neutral loss of ammonia (


).
  • Charge Retention: The positive charge remains on the central carbon of the guanidine (forming a carbodiimide-like cation).

  • Pyridine Influence: If the guanidine is attached to the 2-position of the pyridine, an intramolecular hydrogen bond can form with the pyridine nitrogen, facilitating a specific 6-membered ring transition state for unique rearrangements.

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for a generic Pyridine Guanidine.

PyridineGuanidineFragmentation Parent Protonated Parent [M+H]+ Transition1 Transition State (Proton Transfer) Parent->Transition1 Low CE (CID) Cleavage Pyridine-Guanidine Bond Scission Parent->Cleavage High CE (HCD) Carbodiimide Carbodiimide Cation [M+H - NH3]+ Transition1->Carbodiimide -17 Da (NH3) PyridineFrag Aminopyridine Ion (Diagnostic) Cleavage->PyridineFrag Charge Retention on Ring GuanidineFrag Guanidine Fragment (Low Mass) Cleavage->GuanidineFrag Charge Retention on Chain HCN_Loss HCN Loss (Pyridine Ring Opening) PyridineFrag->HCN_Loss -27 Da

Figure 1: Competing fragmentation pathways. Note that Ammonia loss (Green path) dominates in low-energy CID, while backbone cleavage (Red path) requires higher energy HCD.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol utilizes a "Self-Validating" step using a reference standard (e.g., Pinacidil) to normalize collision energies.

LC-MS/MS Conditions
  • Instrument: Q-Exactive or Triple Quadrupole equivalent.

  • Column: C18 Charged Surface Hybrid (CSH) – Critical for peak shape of basic guanidines.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Acetate; it suppresses the guanidine signal).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

The "Energy Ramp" Workflow

Do not use a static Collision Energy (CE). Pyridine guanidines exhibit a narrow optimal fragmentation window.

MethodWorkflow cluster_0 Step 1: Source Optimization cluster_1 Step 2: Fragmentation Start Sample Injection Spray ESI Positive (High Temp: 350°C) Start->Spray NCE Stepped NCE (20, 40, 60) Spray->NCE Detection Orbitrap/Detector NCE->Detection

Figure 2: Recommended stepped Normalized Collision Energy (NCE) workflow to capture both labile ammonia losses and structural backbone fragments.

Step-by-Step Protocol
  • Preparation: Dissolve sample to 1 µM in 50:50 MeOH:H2O.

  • Source Check: Infuse Pinacidil (or analog). Monitor

    
     250 -> 136 transition.
    
  • Gas Flow: Set Sheath Gas High (45-50 arb). Reason: High heat/gas is needed to desolvate the highly polar guanidinium droplets.

  • Acquisition:

    • Scan 1: Full MS (check for

      
      ).
      
    • Scan 2: dd-MS2 with Stepped NCE (20, 40, 60) .

    • Why Stepped? NCE 20 will show the parent and

      
      . NCE 60 is required to shatter the pyridine ring for fingerprinting.
      

References

  • NIST Mass Spectrometry Data Center. Pinacidil Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product.[2] Analytical Science & Technology.[2] Available at: [Link]

  • Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. (Demonstrates HCD efficacy for basic moieties). Available at: [Link]

  • Holcapek, M., et al. (2010).Structural analysis of small molecules by mass spectrometry. Trends in Analytical Chemistry.
  • Yergey, A. L. (2011). Electron-capture induced dissociation of doubly charged dipeptides: on the neutral losses. (Mechanisms of Ammonia loss in guanidines). Available at: [Link]

Sources

Comparative

A Comparative Guide to FTIR Spectral Analysis of Guanidine C=N Stretching Frequencies

As pharmaceutical pipelines increasingly feature highly basic, nitrogen-rich active pharmaceutical ingredients (APIs) like metformin, cimetidine, and arginine-based peptides, the accurate spectral characterization of the...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature highly basic, nitrogen-rich active pharmaceutical ingredients (APIs) like metformin, cimetidine, and arginine-based peptides, the accurate spectral characterization of the guanidine moiety has become critical. The infrared signature of guanidine is dominated by the highly sensitive C=N stretching vibration.

This guide provides an objective, data-driven comparison of the two leading Fourier Transform Infrared (FTIR) sampling methodologies—Attenuated Total Reflectance (ATR) and KBr Transmission—for analyzing guanidine C=N stretching frequencies.

Mechanistic Causality: The Guanidine C=N Stretch

To accurately analyze an API, one must first understand the physical chemistry governing its spectral output. Guanidines exhibit strong absorption bands in the 1685–1580 cm⁻¹ region due to C=N stretching vibrations[1]. However, this functional group is highly susceptible to spectral shifting based on its protonation state and local hydrogen-bonding environment.

  • The Free Base State: In a deprotonated state, the C=N stretch often splits into distinct bands, typically observed around 1629 cm⁻¹ and 1555 cm⁻¹[2].

  • The Protonated State (Guanidinium Ion): Upon protonation (e.g., formulating an API as a hydrochloride salt), resonance stabilization across the Y-aromatic system shifts the primary C=N stretch to higher wavenumbers, typically localizing around 1655–1665 cm⁻¹[2].

  • Conjugation Effects: Biguanides, such as metformin, exhibit a complex conjugated system that results in characteristic strong absorption bands at 1626 cm⁻¹ and 1583 cm⁻¹[1].

  • Hydrogen Bonding: When analyzing these shifts, researchers must also monitor the 3500–2500 cm⁻¹ region. Strong hydrogen-bonding networks, often present in guanidinium salts, produce a broad "continuum" absorbance indicative of proton polarizability and strong N-H stretching vibrations[2][3].

Product Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct FTIR sampling technique dictates the fidelity of the C=N stretch data. Below is a quantitative and qualitative comparison of Diamond ATR-FTIR versus KBr Pellet Transmission.

Quantitative & Qualitative Comparison Matrix
Analytical FeatureDiamond ATR-FTIRKBr Pellet Transmission
Mechanism of Action Evanescent wave penetration (~1–2 µm) via internal reflection[4].Direct IR beam transmission through a bulk sample matrix[5].
Sample Preparation None required. Direct application to the crystal[4].Extensive. Requires precise weighing, desiccation, and mechanical pressing[5].
C=N Peak Fidelity High, but relative peak intensities are skewed at lower wavenumbers due to wavelength-dependent penetration depth[6].Absolute fidelity. Adheres strictly to the Beer-Lambert law, producing true relative intensities[5].
Moisture Interference Low. The hydrophobic diamond crystal repels ambient moisture during rapid scans.High. KBr is hygroscopic; absorbed water strongly overlaps with N-H and C=N stretches.
Primary Application Rapid QC, high-throughput screening, and non-destructive identification[5].Trace impurity detection, quantitative analysis, and historical library matching[5].

Methodological Workflows & Decision Matrix

G API Guanidine API Sample Decision Select Analytical Method API->Decision ATR ATR-FTIR (Diamond) Surface Analysis Decision->ATR Rapid QC KBr Transmission (KBr) Bulk Analysis Decision->KBr Trace Detection ATR_Prep Direct Application (No Prep) ATR->ATR_Prep KBr_Prep Desiccation & Grinding (Moisture Control) KBr->KBr_Prep Spectra Extract C=N Stretch (1685-1580 cm⁻¹) ATR_Prep->Spectra KBr_Prep->Spectra Validate Validate Protonation State (Shift to 1655-1665 cm⁻¹) Spectra->Validate

Workflow for selecting and validating FTIR methodologies for guanidine API spectral analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every critical step to prevent spectral artifacts.

Protocol A: KBr Pellet Transmission Analysis (High-Sensitivity)

Use this protocol when quantifying trace impurities or when absolute Beer-Lambert linearity is required.

  • System Validation: Run a baseline scan using a pure, empty sample holder. Causality: Ensures the optical path is purged of atmospheric CO₂ and water vapor, which can create false peaks in the 3500 cm⁻¹ and 1600 cm⁻¹ regions.

  • Matrix Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed water exhibits a strong O-H stretch at ~3400 cm⁻¹ and a scissoring bend at ~1640 cm⁻¹, which perfectly overlaps with and obscures the guanidine N-H and C=N stretching frequencies.

  • Sample Trituration (1:100 Ratio): Grind 1 mg of the guanidine API with 100 mg of dried KBr in an agate mortar. Causality: Maintaining a low API concentration ensures the resulting pellet's absorbance remains between 0.2 and 0.8 AU. This prevents the C=N peak from "bottoming out" (total absorption), preserving quantitative linearity.

  • Vacuum Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum. Causality: The vacuum removes trapped air pockets. Without this step, air voids scatter the IR beam, resulting in a severely sloping baseline at higher wavenumbers (e.g., 4000 cm⁻¹).

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: Diamond ATR-FTIR Analysis (High-Throughput)

Use this protocol for rapid formulation screening, polymorph identification, or routine QC.

  • Crystal Cleaning & Background Scan: Clean the diamond Internal Reflection Element (IRE) with isopropyl alcohol and allow it to evaporate. Run a background scan. Causality: Establishes a pristine single-beam spectrum to ratio against the sample, mathematically eliminating ambient environmental contributions.

  • Sample Application & Pressure: Place a small amount of API powder directly onto the diamond crystal. Lower the pressure anvil until the software indicates optimal contact. Causality: The evanescent IR wave only penetrates ~1–2 µm into the sample[4]. High, uniform pressure ensures intimate optical contact between the irregular powder particles and the crystal, maximizing the signal-to-noise ratio.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Algorithmic Correction: Apply an ATR correction algorithm to the raw spectrum. Causality: Because ATR penetration depth increases at longer wavelengths (lower wavenumbers), uncorrected spectra artificially inflate the intensity of lower frequency peaks[6]. The correction normalizes the spectrum to mimic a transmission pathlength, allowing for accurate comparison against historical KBr libraries.

References

  • "Computational Studies of Vibration Spectra and Thermodynamic Properties of Metformin Using HF, DFT Methods", Material Science Research India.
  • "Experimental and Computational Modeling of H-Bonded Arginine–Tyrosine Groupings in Aprotic Environments", ACS Omega.
  • "Development, computational studies and validation of spectrophotometric method of metformin hydrochloride in pharmaceutical form", SciSpace.
  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?", Kintek Press.
  • "FTIR: Transmission vs ATR spectroscopy", Specac Ltd.
  • "What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?", ResearchGate.

Sources

Validation

Mechanistic Causality: Overcoming the Dicationic Challenge

Advanced HPLC Purity Analysis Methods for Aminopyridine Guanidines: A Comparative Guide Aminopyridine guanidines are highly versatile pharmacophores frequently utilized in the development of kinase inhibitors, NPY Y1 rec...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Purity Analysis Methods for Aminopyridine Guanidines: A Comparative Guide

Aminopyridine guanidines are highly versatile pharmacophores frequently utilized in the development of kinase inhibitors, NPY Y1 receptor antagonists[1], and novel antimicrobial agents[2]. However, from an analytical perspective, these molecules present a formidable challenge. They possess two highly basic centers: an aminopyridine moiety (pKa ~6.8) and a guanidine group (pKa ~13.5).

At typical HPLC mobile phase pH ranges (pH 2.0–7.0), these compounds exist as highly polar dications. This dual positive charge leads to two primary chromatographic failures on standard reversed-phase (RP) C18 columns: near-zero retention (elution at the void volume due to extreme hydrophilicity) and severe peak tailing (driven by secondary electrostatic interactions with residual, ionized silanols on the silica matrix)[3].

To achieve accurate purity analysis and separate the active pharmaceutical ingredient (API) from synthetic intermediates and degradation products, chromatographers must move beyond standard methods. This guide objectively compares three advanced analytical modalities: Ion-Pairing RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC).

To successfully analyze aminopyridine guanidines, the analytical method must either mask the positive charges or leverage them for retention.

G A Aminopyridine Guanidine (Dicationic, Highly Polar) B RP-HPLC + Ion Pairing (Hydrophobic + Masking) A->B Addition of TFA/HFBA C HILIC (Aqueous Partitioning) A->C High Organic Mobile Phase D Mixed-Mode (MMC) (Hydrophobic + Ion Exchange) A->D Dual-Ligand Stationary Phase

Fig 1. Chromatographic retention mechanisms for basic aminopyridine guanidines.

  • Ion-Pairing RP-HPLC : Utilizes strong acids like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The hydrophobic fluorinated anion forms a neutral ion pair with the protonated guanidine, increasing lipophilicity and sterically blocking silanol interactions.

  • HILIC : Flips the retention paradigm. By using a polar stationary phase and a highly organic mobile phase, the polar dications partition into a water-enriched layer immobilized on the silica surface[4].

  • Mixed-Mode Chromatography (MMC) : Utilizes stationary phases engineered with both hydrophobic alkyl chains and charged ionic groups (e.g., strong cation exchange). This allows the basic guanidine to interact with the cation-exchange groups while the hydrophobic backbone interacts with the C18 ligands[5].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of these three modalities when analyzing a standard aminopyridine guanidine API.

ParameterRP-HPLC (0.1% TFA)HILIC (Bare Silica)Mixed-Mode (RP/CEX)
Primary Retention Mechanism Hydrophobic PartitioningAqueous Layer PartitioningHydrophobic + Electrostatic
API Retention Factor (

)
3.5 - 5.04.0 - 8.05.0 - 10.0
Peak Asymmetry (

)
1.2 - 1.51.0 - 1.21.0 - 1.1
Theoretical Plates (

)
~12,000~18,000~15,000
LC-MS Compatibility Poor (Severe Ion Suppression)ExcellentExcellent (with volatile buffers)
Equilibration Time Fast (~10 Column Volumes)Slow (~20-30 Column Volumes)Moderate (~15 Column Volumes)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its ability to prove its own reliability. The following step-by-step methodologies incorporate built-in System Suitability Testing (SST) to ensure self-validation.

Method A: Ion-Pairing RP-HPLC (The UV-Standard)

Best for: Routine QA/QC purity analysis where UV detection is sufficient[1].

  • Column : End-capped C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A : 0.1% TFA in Water (pH ~2.0).

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient : 5% B to 60% B over 20 minutes.

  • Causality : The low pH ensures the aminopyridine and guanidine are fully protonated, while the TFA anions pair with these cations to form a neutral, hydrophobic complex that retains well on the C18 phase.

  • Self-Validation (SST) : Inject the API standard. Calculate the Asymmetry Factor (

    
    ). Validation Criterion : 
    
    
    
    must be
    
    
    1.5. If
    
    
    > 1.5, the ion-pairing is insufficient to mask silanol interactions, indicating the need for fresh mobile phase preparation or a new column.
Method B: HILIC (The MS-Compatible Polar Solution)

Best for: LC-MS applications and resolving highly polar synthetic intermediates[6].

  • Column : Zwitterionic or Bare Silica HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 95% B to 60% B over 15 minutes (Note: HILIC gradients run from high organic to high aqueous).

  • Causality : The high initial concentration of acetonitrile (95%) is mandatory to establish and maintain the water-enriched partition layer on the stationary phase. The ammonium formate buffer provides the ionic strength necessary to disrupt repulsive electrostatic interactions between the dications[6].

  • Self-Validation (SST) : HILIC is notoriously sensitive to equilibration. Flush the column with 30 column volumes (CV) of starting conditions. Perform three consecutive injections of the API. Validation Criterion : The Relative Standard Deviation (RSD) of the retention time must be < 2.0%. Failure indicates an unstable aqueous layer, requiring further equilibration.

Method C: Mixed-Mode Chromatography (The Orthogonal Approach)

Best for: Complex mixtures containing both highly polar dications and neutral hydrophobic impurities[4].

  • Column : Bimodal RP/Strong Cation-Exchange (e.g., Amaze HD or Coresep S)[5].

  • Mobile Phase A : 20 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 20 minutes, with a simultaneous buffer gradient (e.g., increasing ionic strength) if required.

  • Causality : The separation behavior can be fundamentally altered "on the fly"[4]. The hydrophobic aminopyridine ring interacts with the alkyl chains (controlled by Acetonitrile), while the protonated guanidine interacts with the cation-exchange groups (controlled by Ammonium Acetate concentration).

  • Self-Validation (SST) : Inject a resolution mixture containing a neutral marker (e.g., uracil) and the dicationic API. Validation Criterion : Increase the buffer concentration by 10 mM. The retention time of the neutral marker must remain static, while the API retention time must decrease. This proves both retention mechanisms are active and independently controllable.

Method Selection Workflow

To determine the optimal analytical strategy for your specific aminopyridine guanidine derivative, follow this decision matrix:

Workflow Start Analyze Target API & Impurities Q1 Is LC-MS compatibility required? Start->Q1 RP RP-HPLC with 0.1% TFA (UV Detection) Q1->RP No (UV Only) Q2 Are key impurities highly polar? Q1->Q2 Yes HILIC HILIC Method (Ammonium Formate / MeCN) Q2->HILIC Yes MMC Mixed-Mode (RP/CEX) (Ammonium Acetate Buffer) Q2->MMC No / Mixed Polarity

Fig 2. Decision matrix for selecting the optimal HPLC purity analysis method.

Conclusion

While standard RP-HPLC often fails when applied to highly basic aminopyridine guanidines, analytical success is readily achievable by aligning the chromatographic mechanism with the molecule's physicochemical properties. For routine UV-based purity assays, Ion-Pairing RP-HPLC remains the most robust choice. However, as drug development increasingly relies on LC-MS for impurity identification, HILIC and Mixed-Mode Chromatography provide superior, MS-compatible alternatives that offer orthogonal selectivity and pristine peak shapes.

References

  • Top Three HPLC Method Development Tips | LCGC International.
  • HILIC Mixed-Mode Method Development Kits | HELIX Chromatography.
  • HPLC Technique - HILIC Conditioning and Equilibration | CHROMacademy.
  • Developments in HPLC: Mixed-Mode and HILIC | ARTEMIS LABS.
  • Synthesis and Binding Affinity of Fluorine Containing NG-acyl and -sulfonyl BIBP3226 Derivatives | Australian Journal of Chemistry.
  • Development of Novel Membrane Disrupting Lipoguanidine Compounds | ACS Medicinal Chemistry Letters.

Sources

Comparative

Comparative Guide: Biological Potency of Pyridine vs. Pyrimidine Guanidines

The following technical guide compares the biological potency of pyridine and pyrimidine guanidines, synthesizing experimental data, structure-activity relationships (SAR), and physicochemical principles. [1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological potency of pyridine and pyrimidine guanidines, synthesizing experimental data, structure-activity relationships (SAR), and physicochemical principles.

[1]

Executive Summary: The "Tuning Fork" Effect

In medicinal chemistry, the guanidine moiety often acts as a "warhead"—a high-affinity anchor that forms bidentate hydrogen bonds or salt bridges with anionic residues (e.g., Asp, Glu) in protein active sites. The choice between attaching this warhead to a Pyridine (one nitrogen) or a Pyrimidine (two nitrogens) scaffold is not merely structural; it is electronic.

  • Pyridine Scaffolds are less electron-deficient, resulting in a more basic guanidine (higher pKa). This favors strong ionic interactions but may limit membrane permeability due to ionization at physiological pH.

  • Pyrimidine Scaffolds are highly electron-deficient. They pull electron density away from the guanidine, lowering its pKa . This often improves oral bioavailability and membrane permeability (logD) but may reduce the strength of the ionic clamp unless the target pocket is hydrophobic.

Key Finding: Pyridine derivatives often exhibit superior intrinsic potency (lower IC50) in enzymatic assays due to stronger binding, whereas pyrimidine derivatives frequently offer a better therapeutic index due to improved pharmacokinetic profiles.

Physicochemical & Structural Analysis

The biological potency differences stem directly from the electronic modulation of the guanidine group by the heteroaryl ring.

FeaturePyridine-GuanidinePyrimidine-GuanidineImpact on Potency
Ring Electron Density Moderate (1 Nitrogen)Low (2 Nitrogens)Pyrimidines are electron-poor, reducing metabolic oxidation potential.
Guanidine Basicity (pKa) Higher (~7.0 - 9.0)Lower (~6.0 - 7.5)Pyrimidines increase the fraction of neutral species at pH 7.4, enhancing cell entry.
H-Bonding Potential 1 Acceptor (Ring N)2 Acceptors (Ring Ns)Pyrimidines offer an additional vector for water-bridging or backbone interactions.
Lipophilicity (logP) HigherLower (More Polar)Pyrimidines are generally more water-soluble, aiding formulation.
SAR Decision Logic (DOT Visualization)

SAR_Logic Start Target Binding Site Analysis Pocket_Type Is the pocket Deep/Anionic or Solvent-Exposed? Start->Pocket_Type Anionic Deep Anionic Pocket (Asp/Glu rich) Pocket_Type->Anionic Anionic Solvent Solvent Exposed / Hydrophobic Pocket_Type->Solvent Hydrophobic Choice_Pyridine Select Pyridine-Guanidine Anionic->Choice_Pyridine Reason_Pyridine High pKa ensures protonation Strong Salt Bridge Choice_Pyridine->Reason_Pyridine Choice_Pyrimidine Select Pyrimidine-Guanidine Solvent->Choice_Pyrimidine Reason_Pyrimidine Lower pKa (Neutral species) Better Permeability & H-Bonding Network Choice_Pyrimidine->Reason_Pyrimidine

Caption: Decision tree for selecting pyridine vs. pyrimidine scaffolds based on target binding site electrostatics.

Comparative Case Studies: Experimental Data

Case Study A: Anti-Inflammatory (NO Inhibition in Macrophages)

Target: Inducible Nitric Oxide Synthase (iNOS) pathway in LPS-stimulated RAW 264.7 cells. Context: A 2025 study synthesized matched pairs of pyridine and pyrimidine derivatives to inhibit Nitric Oxide (NO) production.

Experimental Data:

Compound ID Scaffold R-Group IC50 (µM) Inhibition % Outcome
7a Pyridine 4-Cl-Phenyl 76.6 65.48% Superior Potency
9a Pyrimidine 4-Cl-Phenyl 83.1 55.95% Lower Potency
7f Pyridine 4-OMe-Phenyl 96.8 51.19% Moderate

| 9d | Pyrimidine | 4-OMe-Phenyl | 88.7 | 61.90% | Improved vs 7f |[1][2]

Analysis: The pyridine derivative 7a demonstrated superior potency (lower IC50) compared to its pyrimidine analog 9a . The pyridine ring likely facilitated a stronger binding interaction within the iNOS active site, possibly due to the more basic nitrogen accepting a proton more readily or optimal steric fit. However, the pyrimidine 9d outperformed 7f , suggesting that when electron-donating groups (OMe) are present, the electron-deficient pyrimidine ring helps balance the electronic distribution better than the pyridine.

Case Study B: Antiviral (Influenza PA-PB1 Interaction)

Target: Protein-Protein Interaction (PPI) between Polymerase Acidic (PA) and Basic (PB1) subunits.[2] Context: Disruption of the RdRp complex assembly.[2]

Experimental Data:

Compound Scaffold Mechanism IC50 (PPI ELISA) EC50 (Antiviral) Cytotoxicity (CC50)
1e Pyridine PPI Inhibitor 52.6 µM 7.3 µM > 250 µM (Safe)

| 1d | Pyrimidine | PPI Inhibitor | 165 µM | 3.5 µM | ~10-22 µM (Toxic) |[2][3]

Analysis: Here, the Pyridine (1e) is the clear winner in terms of the therapeutic window. While the pyrimidine (1d) showed high antiviral potency (EC50 3.5 µM), it was highly cytotoxic (CC50 ~10 µM). The pyridine derivative maintained good potency (EC50 7.3 µM) but was non-toxic at high concentrations, making it the viable drug candidate. This illustrates the "Safety vs. Potency" trade-off often seen with these scaffolds.

Detailed Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol 1: Synthesis of Guanidinyl-Heterocycles (General Procedure)

This protocol couples a guanidine warhead to a pyridine/pyrimidine core.

  • Reagents: 2-Chloropyridine (or 2-Chloropyrimidine) derivative (1.0 eq), Guanidine Hydrochloride (3.0 eq), Potassium tert-butoxide (KOtBu, 3.5 eq).

  • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve Guanidine HCl and KOtBu in DMF under

      
       atmosphere. Stir for 30 min at RT to generate the free guanidine base.
      
    • Add the 2-chloroheterocycle dropwise.

    • Heat the mixture to 80°C for 4-6 hours (monitor via TLC/LC-MS).

    • Quench: Pour into ice-water.

    • Workup: Extract with EtOAc (x3), wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography (DCM/MeOH gradient). Pyrimidines typically elute earlier due to lower polarity.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Self-validating step: Use L-NAME (known iNOS inhibitor) as a positive control.

  • Cell Culture: Seed RAW 264.7 macrophages (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with Pyridine/Pyrimidine test compounds (0.1 - 100 µM) for 1 hour.

  • Induction: Add LPS (1 µg/mL) to stimulate inflammation. Incubate 24h.

  • Measurement:

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 min in dark.

  • Readout: Measure Absorbance at 540 nm.

  • Calculation: Calculate % Inhibition relative to LPS-only control.

    
    
    

Mechanism of Action Visualization

The following diagram illustrates the pathway targeted in Case Study A (Inflammation), showing where the guanidine-heterocycles intervene.

NO_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Transcription NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Arginine L-Arginine Arginine->iNOS_Enzyme Substrate Inhibitor Pyridine/Pyrimidine Guanidine Inhibitor Inhibitor->NFkB Potential Upstream Effect Inhibitor->iNOS_Enzyme Blocks Active Site

Caption: Mechanism of action for guanidine derivatives inhibiting the iNOS pathway to reduce Nitric Oxide production.

Conclusion & Recommendation

When designing guanidine-based drugs:

  • Choose Pyridine if your primary goal is maximum potency against a deep, anionic pocket where a stable cation is required (e.g., Aspartic Proteases, certain GPCRs). The pyridine ring supports the high basicity of the guanidine.

  • Choose Pyrimidine if your goal is bioavailability or targeting a protein-protein interaction (PPI) with a flatter, more hydrophobic surface. The electron-deficient pyrimidine lowers the guanidine pKa, facilitating membrane transport and reducing off-target toxicity (as seen in the Influenza case study).

Final Verdict: For biological potency in vitro, Pyridine guanidines generally outperform. For in vivo efficacy and safety profiles, Pyrimidine guanidines often provide a superior starting point for optimization.

References

  • Sroor, F. M., et al. (2025).[1] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.

  • Massari, S., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceuticals.[2][4][5][6][7][8][9]

  • Alsaif, N. A., et al. (2021).[5][10][11] Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.

  • Abdelgawad, M. A., et al. (2018). Novel pyrimidine-pyridine hybrids: synthesis, cyclooxygenase inhibition, anti-inflammatory activity and ulcerogenic liability.[7] Bioorganic Chemistry.

Sources

Validation

Definitive Validation of Guanidine Synthesis: A 13C NMR Guide

Executive Summary The guanidine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in therapeutics ranging from metformin to arginine-mimetic peptidomimetics. However, validating its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in therapeutics ranging from metformin to arginine-mimetic peptidomimetics. However, validating its synthesis is notoriously deceptive. The rapid tautomeric equilibrium of the N-C(=N)-N core renders standard 1H NMR ambiguous due to broad, exchangeable protons. Mass Spectrometry (MS) confirms molecular weight but fails to distinguish connectivity isomers.

This guide establishes 13C NMR spectroscopy as the definitive "self-validating" system for guanidine synthesis. We compare this method against standard alternatives and provide a robust, step-by-step protocol for synthesizing and characterizing guanidines using the "Diagnostic Carbon" signature.

Part 1: The Challenge – Why Standard Methods Fail

The fundamental difficulty in characterizing guanidines lies in their Y-aromaticity and rapid proton exchange.

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares characterization methods for a generic mono-substituted guanidine (


).
MethodTarget SignalSpecificityCritical Limitation
13C NMR Quaternary C at 150–165 ppm High Requires long relaxation times (

); low sensitivity.
1H NMR Broad singlets (NH)LowProtons exchange with solvent (

); signals often vanish or broaden into baseline.
FT-IR C=N stretch (~1600–1670 cm⁻¹)MediumRegion overlaps heavily with amides, alkenes, and aromatic rings.
HR-MS Molecular Ion

MediumConfirms formula but cannot distinguish regioisomers or tautomers.
X-Ray Crystal LatticeVery HighRequires a single crystal; many guanidines are amorphous oils or hygroscopic salts.

The Verdict: While MS and IR provide supporting evidence, 13C NMR is the only solution-phase technique that directly visualizes the central carbon backbone , providing indisputable proof of the guanidine core's formation.

Part 2: The Solution – The "Diagnostic Carbon" Signature

The 13C NMR Fingerprint

The central carbon of the guanidine group is chemically distinct. It is highly deshielded due to the electronegativity of the three attached nitrogen atoms and the


 character.
  • Neutral Guanidines: Typically resonate between 155–165 ppm .

  • Protonated Guanidiniums: Upon salt formation (e.g., HCl or TFA salts), the signal often shifts upfield (lower frequency) by 5–10 ppm, settling around 150–158 ppm due to changes in electron density and symmetry.

  • Differentiation: This region is distinct from carbonyls (amides/esters: 165–180 ppm) and nitriles (110–120 ppm), making it a "silent region" in many organic frameworks where the guanidine signal stands alone.

Visualization of the Logic Flow

The following diagram illustrates the decision matrix for validating the synthesis.

GuanidineValidation Start Crude Reaction Product MS_Check Step 1: HR-MS Analysis Start->MS_Check Mass_Match Mass Matches? MS_Check->Mass_Match NMR_Prep Step 2: 13C NMR Setup (DMSO-d6, d1=3s) Mass_Match->NMR_Prep Yes Invalid FAILED: Check for Urea/Nitrile byproduct Mass_Match->Invalid No Region_Check Check 150-165 ppm Region NMR_Prep->Region_Check Signal_Present Sharp Singlet Present? Region_Check->Signal_Present Valid VALIDATED: Guanidine Core Confirmed Signal_Present->Valid Yes Signal_Present->Invalid No

Figure 1: Logic flow for validating guanidine synthesis. The 13C NMR check is the critical "gatekeeper" step.

Part 3: Experimental Protocol (Self-Validating System)

This protocol uses N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as the guanylating agent.[1] This reagent is superior to S-methylisothioureas because the byproduct (pyrazole) is easily removed, and the Boc groups aid solubility and purification before the final "reveal" of the free guanidine.

Phase 1: Synthesis (Guanylation)
  • Stoichiometry: Dissolve the primary amine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in anhydrous THF or DCM.

  • Catalysis: Add Diisopropylethylamine (DIPEA, 1.1 equiv) if the amine is a salt. If the amine is free, no base is usually required.

  • Reaction: Stir at room temperature for 16–24 hours.

    • Validation Check: TLC should show the disappearance of the starting amine and the appearance of a less polar, Boc-protected intermediate.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc). The product is the Di-Boc-Guanidine .

Phase 2: Deprotection (The Critical Step)
  • Dissolve the Di-Boc-Guanidine in DCM.

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM).

  • Stir for 2–4 hours.

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: Guanidinium Trifluoroacetate salt.

Phase 3: 13C NMR Acquisition Parameters

Because the central carbon is quaternary and has a long relaxation time (


), standard parameters may result in a missing peak. Use these settings:
  • Solvent: DMSO-d6 or Methanol-d4 (Avoid

    
     due to solubility issues with salts).
    
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (d1): Set to 2.0 – 4.0 seconds . (Standard is often 1.0s; this is too short for quaternary carbons).

  • Scans (NS): Minimum 1024 scans. The signal will be weak.

  • Spectral Window: Ensure -10 to 220 ppm is covered.

Part 4: Data Interpretation & Mechanism

The Guanylation Pathway

The following diagram details the chemical transformation and where the 13C signal originates.

SynthesisPathway Amine Primary Amine (R-NH2) Inter Di-Boc Guanidine (Protected) Amine->Inter + Reagent THF, RT Reagent Di-Boc-Pyrazole Reagent Reagent->Inter Product Guanidinium Salt (R-NH-C(=NH2+)NH2) Inter->Product TFA/DCM Deprotection Signal_Deprot 13C Signal: ~158-163 ppm (Sharp) Inter->Signal_Deprot generates Signal_Prot 13C Signal: ~150-155 ppm (Broadened) Product->Signal_Prot generates

Figure 2: Synthesis pathway showing the evolution of the 13C NMR signal from protected to free guanidine.

Interpreting the Spectrum
  • The "Ghost" Peak: In the final spectrum, look for a low-intensity peak around 155–158 ppm .

  • Absence of NOE: Because this carbon has no attached protons, it does not benefit from Nuclear Overhauser Effect (NOE) enhancement, making it significantly smaller than CH or CH3 peaks. Do not mistake low intensity for an impurity.

  • Tautomeric Averaging: At room temperature, the

    
     and 
    
    
    
    bonds average out on the NMR timescale. You will see one signal for the central carbon, not two. If you cool the sample to -50°C, this peak may split, but for validation purposes, the single averaged peak is sufficient.
Troubleshooting Table
ObservationDiagnosisRemediation
No peak at 150-165 ppm Relaxation delay (

) too short.
Increase

to 5s; increase scan count.
Peak at 180+ ppm Urea formation.Hydrolysis occurred. Check moisture in reagents.
Two peaks in 150 region Rotamers (common in Boc-protected forms).Run NMR at elevated temperature (50°C) to coalesce.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[2] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis.

  • Olofson, A., Yakushijin, K., & Horne, D. A. (1998).[3] Unusually Large 13C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. The Journal of Organic Chemistry.

  • TCI Chemicals. (2024).[4] Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent.

  • Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR. Organic & Biomolecular Chemistry.

Sources

Comparative

Elemental Analysis vs. Calculated Values for Pyridine Guanidine Hydrates

Executive Summary: The "Hidden Water" Trap In drug development, the pyridine-guanidine scaffold is a privileged structure, ubiquitous in sodium channel blockers, H3R antagonists, and antimicrobial agents. However, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Water" Trap

In drug development, the pyridine-guanidine scaffold is a privileged structure, ubiquitous in sodium channel blockers, H3R antagonists, and antimicrobial agents. However, this scaffold presents a notorious bottleneck in purity validation: Elemental Analysis (EA) failures.

Researchers often synthesize these compounds, obtain pristine NMR and LC-MS data, yet fail CHN analysis—typically observing Carbon (C) and Nitrogen (N) values 1–3% lower than the calculated anhydrous values.

The Thesis of this Guide: These are not synthetic failures. They are stoichiometric hydrates . The basic guanidine moiety (


) and the pyridine nitrogen act as potent hydrogen-bond acceptors, trapping atmospheric moisture into the crystal lattice. This guide compares the Anhydrous (Theoretical)  vs. Hydrated (Experimental)  values and provides a self-validating workflow to resolve these discrepancies without re-synthesizing pure material.

The Comparative Analysis: Anhydrous vs. Hydrate

To illustrate the impact of hydration, we examine a representative scaffold: N-(pyridin-2-yl)guanidine nitrate (


).
The Data Discrepancy

A common scenario involves a researcher submitting a sample believed to be anhydrous. The results return "failed" based on standard acceptance criteria (


).

Table 1: Comparative Elemental Analysis Data

ElementCalculated (Anhydrous)Found (Experimental)Delta (Anhydrous)StatusCalculated (Monohydrate)*Delta (Hydrate)Status
Carbon 35.82%32.85% -2.97%FAIL32.88% -0.03%PASS
Hydrogen 4.51%5.05% +0.54%FAIL5.06% -0.01%PASS
Nitrogen 34.81%31.92% -2.89%FAIL31.95% -0.03%PASS

*Calculated for



Interpretation of the "Fail"
  • The Pattern: Both %C and %N dropped significantly, but the C/N ratio remained consistent (approx 1.03 in both Calc and Found).

  • The Hydrogen Spike: The found %H (5.05%) is significantly higher than the anhydrous prediction (4.51%). This is the "smoking gun" for water (

    
     is 11.1% Hydrogen by mass, enriching the %H of the total sample).
    

The Mechanism: Why Pyridine Guanidines Trap Water

Understanding the causality is essential for the "Expertise" pillar of E-E-A-T.

  • Guanidinium Resonance: The guanidine group is rarely neutral; it exists as a guanidinium cation. This charge is delocalized, creating three

    
     sites that are aggressive Hydrogen Bond (HB) donors.
    
  • Pyridine Acceptor: The pyridine ring nitrogen is a classic HB acceptor.

  • Lattice Energy: Water molecules bridge these two domains. In the solid state, water does not just "sit" on the surface; it becomes an integral structural pillar, lowering the lattice energy. Removing this water (via harsh drying) often collapses the crystal lattice, leading to amorphous, hygroscopic solids that rapidly re-absorb moisture from the air during weighing.

Validated Experimental Protocol

This workflow ensures data integrity. It moves away from "drying until constant weight" (which fails for stable hydrates) toward Equilibration and Characterization .

Step-by-Step Methodology

Step 1: Sample Equilibration

  • Do not vacuum dry at

    
     immediately. This creates an unstable "thirsty" amorphous phase.
    
  • Action: Dry the sample at mild conditions (

    
    , vacuum) for 4 hours, then allow it to equilibrate with ambient lab humidity for 30 minutes before weighing. This ensures the hydration state is stable during the weighing process.
    

Step 2: The "Dual-Mode" Validation

  • Run TGA (Thermogravimetric Analysis) or KF (Karl Fischer) alongside EA.

  • TGA Protocol: Heat from

    
     to 
    
    
    
    at
    
    
    .
    • Result: A distinct weight loss step <

      
       quantifies the solvent/water mass.
      
    • Calculation: If TGA shows 8.2% weight loss, this corresponds to the water fraction.

Step 3: The Correction Calculation Instead of forcing the sample to fit the anhydrous theory, adjust the theory to the physical reality.




Diagnostic Decision Tree (Visualization)

EA_Workflow Start Start: EA Results Received CheckCN Are %C and %N Lower than Calc? Start->CheckCN CheckRatio Is C/N Ratio Correct? CheckCN->CheckRatio Yes Repurify Repurify Sample CheckCN->Repurify No (Values Higher?) SuspectWater Suspect Hydrate/Solvate CheckRatio->SuspectWater Yes (Ratio Preserved) SuspectImpurity Suspect Chemical Impurity (Inorganic salts, silica) CheckRatio->SuspectImpurity No (Ratio Skewed) RunTGA Run TGA / Karl Fischer SuspectWater->RunTGA CalcHydrate Recalculate Theoretical Values for 0.5, 1.0, 1.5 H2O RunTGA->CalcHydrate Match Do Values Match? CalcHydrate->Match Publish Publish as Hydrate (e.g., .H2O) Match->Publish Yes Match->Repurify No

Figure 1: Decision logic for interpreting Elemental Analysis discrepancies in hygroscopic organic salts.

Supporting Data & Causality

To establish Trustworthiness , we must prove that the "Hydrate" assumption is not just a convenient excuse for impure samples.

The "Ratio Check" (Self-Validating Metric)

The most robust check for hydration is the Atomic Ratio . Water (


) contains no Carbon or Nitrogen. Therefore, adding water dilutes the absolute percentage of C and N, but it cannot change the ratio of Carbon atoms to Nitrogen atoms.
  • Formula:

    
    
    
  • Rule: If

    
     but absolute values are low, the impurity is "transparent" to C/N detection (i.e., water, inorganic salts, or oxides). If the ratio shifts, the sample is chemically impure (e.g., side products).
    
Case Study: Pyridine-Guanidine Copper Complex

In a study of Copper(II) complexes with pyridine-guanidine ligands, researchers initially found discrepancies of >2% for Carbon.

  • Initial Thought: Incomplete combustion.

  • Correction: Crystallographic data (XRD) revealed a lattice water molecule coordinated to the Copper center.

  • Outcome: Recalculating for

    
     brought all values within 0.3% tolerance [1].
    

References

  • Mrozińska, Z. et al. (2020). Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides. MDPI Crystals. Available at: [Link]

  • Schmuck, C. & Machon, U. (2005).[1] Amino acid binding by 2-(guanidiniocarbonyl)pyridines in aqueous solvents. Chemistry - A European Journal. Available at: [Link]

  • Elementar. (2025). Best practices for sample preparation in elemental analysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-Aminopyridin-2-yl)guanidine

An essential guide to the safe handling of N-(5-Aminopyridin-2-yl)guanidine, this document provides immediate safety, operational, and disposal protocols for researchers and drug development professionals. By synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

An essential guide to the safe handling of N-(5-Aminopyridin-2-yl)guanidine, this document provides immediate safety, operational, and disposal protocols for researchers and drug development professionals. By synthesizing data from analogous compounds, this guide establishes a robust framework for risk mitigation in the laboratory.

Executive Hazard Summary

N-(5-Aminopyridin-2-yl)guanidine is a research chemical for which comprehensive toxicological data is not yet available. Therefore, a cautious approach is mandatory, assuming the compound exhibits hazards associated with its core chemical moieties: aminopyridine and guanidine .

  • Aminopyridines are a class of compounds known for their potential neurotoxicity and high acute toxicity if inhaled, ingested, or absorbed through the skin.

  • Guanidine and its derivatives can be corrosive or strong irritants to the skin, eyes, and respiratory tract.

Consequently, N-(5-Aminopyridin-2-yl)guanidine must be handled as a highly toxic substance with corrosive potential . The primary routes of exposure to mitigate are skin/eye contact, inhalation of dust, and ingestion. All handling of the solid material and its solutions must be conducted within a certified chemical fume hood.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The absence of specific data for N-(5-Aminopyridin-2-yl)guanidine necessitates a risk assessment based on its structural components.

  • Aminopyridine Moiety : The presence of the aminopyridine structure suggests a potential for significant toxicity. For instance, the related compound 2-Aminopyridine is classified as acutely toxic and can cause severe health effects with exposure. Symptoms of aminopyridine exposure can include hyperexcitability, convulsions, and respiratory distress. Therefore, preventing systemic absorption through the skin or inhalation of airborne particles is of paramount importance.

  • Guanidine Moiety : The guanidine group is strongly basic and is present in compounds like guanidine hydrochloride, which is a known skin and eye irritant. This suggests that N-(5-Aminopyridin-2-yl)guanidine may cause irritation or chemical burns upon direct contact.

This dual-hazard profile requires a multi-layered approach to personal protective equipment (PPE) and handling procedures.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum required PPE for handling N-(5-Aminopyridin-2-yl)guanidine. The selection is based on the inferred hazards of skin absorption, corrosivity, and inhalation toxicity.

Body PartRequired PPESpecification & Rationale
Hands Double-Gloving with Nitrile GlovesInner Glove: Standard nitrile laboratory glove. Outer Glove: Thicker (e.g., 8 mil) nitrile glove. This provides robust protection against incidental contact and allows for the safe removal of the contaminated outer layer without exposing the skin. Nitrile is recommended for its broad chemical resistance.
Eyes/Face Indirectly Vented Chemical Goggles & Face ShieldStandard safety glasses are insufficient . Chemical goggles provide a seal around the eyes to protect against splashes and fine dust. A full-face shield must be worn over the goggles when handling the solid powder or preparing concentrated solutions to protect the entire face.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat, preferably made of a material with known chemical resistance (e.g., polyester blends), is required. This protects against spills and contamination of personal clothing.
Respiratory N95 Respirator (Minimum)For handling solid powder: An N95-rated respirator is the minimum requirement to prevent inhalation of fine particles. A risk assessment may indicate the need for a higher level of protection, such as a half-mask or full-face respirator with P100 cartridges, especially if the material is dusty or handled in larger quantities. All respirator use must comply with a formal respiratory protection program, including fit-testing.

Operational Workflow: From Receipt to Use

A step-by-step procedural approach is critical to minimizing exposure risk. The following workflow must be followed for all operations involving N-(5-Aminopyridin-2-yl)guanidine.

Step 1: Preparation and Pre-Handling
  • Designate a Handling Area: All work must be performed in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before bringing the compound into the hood, gather all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.

  • Don PPE: Put on all required PPE as detailed in the Core PPE Protocol table, ensuring gloves are properly fitted and the respirator has a good seal.

Step 2: Handling the Solid Compound (e.g., Weighing)
  • Work Within the Fume Hood: Perform all manipulations of the solid compound deep within the chemical fume hood to ensure containment of any airborne dust.

  • Use Gentle Movements: Handle the material gently to minimize the generation of dust.

  • Tare Equipment: Place a weigh boat on the analytical balance and tare it.

  • Transfer Compound: Carefully transfer the desired amount of N-(5-Aminopyridin-2-yl)guanidine to the weigh boat using a clean spatula.

  • Close Primary Container: Immediately and securely close the primary container of the compound.

  • Clean Equipment: Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., 70% ethanol) before removing them from the hood. Dispose of the cloth in the designated solid chemical waste container.

Step 3: Solution Preparation
  • Add Solvent: Carefully add the solvent to the vessel containing the weighed solid.

  • Ensure Dissolution: Mix the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Keep the container capped as much as possible during this process.

  • Label Clearly: Immediately label the vessel containing the solution with the full chemical name, concentration, date, and appropriate hazard pictograms.

Below is a diagram illustrating the logical flow for handling N-(5-Aminopyridin-2-yl)guanidine.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area Designate Area in Fume Hood gather_equip Assemble All Equipment prep_area->gather_equip don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) gather_equip->don_ppe weigh Weigh Solid Compound don_ppe->weigh Begin Work dissolve Prepare Solution weigh->dissolve clean Decontaminate Surfaces & Equipment dissolve->clean Complete Experiment dispose Segregate & Dispose of Waste clean->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe

Caption: High-level workflow for handling N-(5-Aminopyridin-2-yl)guanidine.

Waste Management and Disposal Plan

Proper segregation and disposal of chemical waste are crucial to ensure laboratory and environmental safety.

  • Solid Waste: All disposable materials that have come into contact with N-(5-Aminopyridin-2-yl)guanidine, including weigh boats, gloves, and contaminated paper towels, must be placed in a clearly labeled, sealed container for "Toxic Solid Chemical Waste."

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, sealed, and properly labeled container for "Toxic Halogenated/Non-Halogenated Organic Waste" (as appropriate for the solvent used). The container must be kept in a secondary containment bin.

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, with the rinsate being collected as liquid waste.

  • Disposal: All waste must be disposed of through the institution's official hazardous waste management program. Never dispose of this chemical down the drain.

The following diagram outlines the decision-making process for waste segregation.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste_container Place in 'Toxic Solid Waste' Container is_solid->solid_waste_container Yes liquid_waste_container Place in 'Toxic Liquid Waste' Container is_solid->liquid_waste_container No (Liquid) end Dispose via Hazardous Waste Program solid_waste_container->end liquid_waste_container->end

Caption: Waste segregation logic for N-(5-Aminopyridin-2-yl)guanidine.

References

  • Aminopyridine - PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Glove Selection Chart - University of California, Berkeley. Available at: [Link]

  • Eye and Face Protection eTool - Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Respiratory Protection - Occupational Safety and Health Administration (OSHA). Available at: [Link]

Retrosynthesis Analysis

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Method

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